molecular formula C9H10ClNO B079565 N-Benzyl-2-chloroacetamide CAS No. 2564-06-9

N-Benzyl-2-chloroacetamide

Cat. No.: B079565
CAS No.: 2564-06-9
M. Wt: 183.63 g/mol
InChI Key: SRAXAXHQMCQHSH-UHFFFAOYSA-N
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Description

N-Benzyl-2-chloroacetamide is a versatile chemical intermediate prized in medicinal chemistry for its chloroacetamide group, which serves as an effective electrophilic warhead in the design of covalent inhibitors. This functionality allows the compound to form irreversible covalent bonds with nucleophilic residues, such as cysteine, in enzyme active sites. Recent research has highlighted its significant application in the development of novel anti-cancer agents. It has been employed as a key structural component in the synthesis of benzylaniline derivatives that act as potent inhibitors of GPX4, a central regulator of ferroptosis, demonstrating promising efficacy in triple-negative breast cancer models . The compound's utility extends to the synthesis of diverse heterocycles with cytotoxic properties, including 3,3-dichloro-β-lactams that show selective activity against squamous cell carcinoma . Further studies on N,N-disubstituted chloroacetamides have confirmed that the chloroacetamide warhead is crucial for inducing apoptosis in cancer cell lines, such as HeLa and K562, through caspase activation . Owing to its reactivity, this compound is also a valuable tool in chemical biology for proximity-driven, site-specific bioconjugation techniques, enabling the precise modification of biomolecules . This product is intended for research applications as a foundational scaffold in drug discovery and chemical biology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-2-chloroacetamide
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InChI

InChI=1S/C9H10ClNO/c10-6-9(12)11-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAXAXHQMCQHSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
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DSSTOX Substance ID

DTXSID90180325
Record name N-Benzyl-2-chloroacetamide
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Molecular Weight

183.63 g/mol
Source PubChem
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CAS No.

2564-06-9
Record name N-Benzyl-2-chloroacetamide
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Foundational & Exploratory

An In-depth Technical Guide to N-Benzyl-2-chloroacetamide: Chemical Structure, Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Benzyl-2-chloroacetamide, a versatile chemical intermediate with significant potential in medicinal chemistry and drug development. This document details its chemical structure, physicochemical properties, synthesis, and explores its putative biological activities based on the broader class of chloroacetamides.

Chemical Identity and Structure

This compound is a secondary amide featuring a benzyl substituent on the nitrogen atom and a chloroacetyl group. Its fundamental chemical identifiers and properties are summarized below.

Chemical Structure:

Figure 1: 2D structure of this compound.

Table 1: Chemical Identifiers and Descriptors

Identifier/DescriptorValueReference(s)
IUPAC Name This compound[1]
CAS Number 2564-06-9[1]
Molecular Formula C₉H₁₀ClNO[1]
Molecular Weight 183.63 g/mol [1]
Canonical SMILES C1=CC=C(C=C1)CNC(=O)CCl[1]
InChI Key SRAXAXHQMCQHSH-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and behavior in biological systems.

Table 2: Physicochemical Data

PropertyValueReference(s)
Melting Point 91-93 °C[2]
Boiling Point 367.5 °C at 760 mmHg (predicted)
Density 1.176 g/cm³ (predicted)
Solubility Soluble in DMSO and Methanol (slightly)
XLogP3 1.8[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]

Synthesis

This compound can be synthesized via the acylation of benzylamine with chloroacetyl chloride. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

  • Chloroacetyl chloride

  • Benzylamine

  • 95% Ethanol

  • Distilled water

  • Ice

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve benzylamine in water.

  • Cool the solution in an ice-water bath.

  • While stirring vigorously, add four equivalents of chloroacetyl chloride dropwise to the aqueous amine solution over a period of one hour.

  • After the addition is complete, allow the reaction mixture to stir overnight at room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the precipitate using a filtration apparatus and wash it with cold water.

  • Dry the collected solid.

  • Recrystallize the crude product from 95% ethanol to obtain pure this compound.[2]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification start1 Benzylamine in Water step1 Combine and stir overnight start1->step1 start2 Chloroacetyl Chloride start2->step1 step2 Precipitate in ice water step1->step2 step3 Filter and wash step2->step3 step4 Dry the solid step3->step4 step5 Recrystallize from Ethanol step4->step5 product This compound step5->product

Figure 2: Experimental workflow for the synthesis of this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is limited in publicly available literature, the broader class of N-substituted chloroacetamides has demonstrated a range of biological activities, suggesting potential therapeutic applications.

Antimicrobial Activity

N-substituted chloroacetamides have been reported to possess significant antimicrobial activity against various bacterial and fungal strains.[2] The electrophilic nature of the chloroacetamide moiety is believed to be key to its mechanism of action.

Anticancer Potential

Recent studies have highlighted the potential of chloroacetamide derivatives as anticancer agents.[3] The proposed mechanism involves the covalent modification of cysteine residues in key proteins involved in cancer cell proliferation and survival.

Proposed Mechanism of Action: Covalent Inhibition

The chloroacetamide "warhead" is a reactive electrophile that can form a covalent bond with nucleophilic residues, particularly the thiol group of cysteine, in target proteins.[4] This irreversible inhibition can lead to the modulation of various cellular processes.

G cluster_pathway Downstream Signaling compound This compound protein Target Protein (e.g., GST, TEAD) compound->protein Covalent Modification of Cysteine covalent_adduct Covalent Adduct (Inactive Protein) protein->covalent_adduct pathway e.g., Hippo-YAP Pathway covalent_adduct->pathway Dysregulation proliferation Cell Proliferation pathway->proliferation Inhibition apoptosis Apoptosis pathway->apoptosis Induction

Figure 3: Proposed mechanism of action for chloroacetamide compounds.

One potential target for chloroacetamide-based inhibitors is the Hippo-YAP signaling pathway, which is a critical regulator of organ size and cell proliferation.[5] By covalently modifying key proteins in this pathway, such as the TEAD transcription factors, chloroacetamide derivatives may inhibit the transcriptional activity of YAP, leading to decreased cell proliferation and induction of apoptosis.[1] Another important target is Glutathione S-Transferase (GST), an enzyme often overexpressed in cancer cells and involved in detoxification and drug resistance.[6] Inhibition of GST can sensitize cancer cells to other chemotherapeutic agents.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the biological activity of this compound. These should be optimized for specific cell lines and microbial strains.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against selected microbial strains.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Bacterial or fungal inoculums (standardized to ~5 x 10⁵ CFU/mL)

  • Positive control antibiotic/antifungal

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of concentrations.

  • Add the standardized microbial inoculum to each well.

  • Include a positive control (microbe with standard antibiotic/antifungal), a negative control (microbe in broth only), and a sterility control (broth only).

  • Incubate the plates at 37°C for 24 hours for bacteria or at 30-35°C for 24-48 hours for fungi.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol: Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of this compound on a cancer cell line.

Materials:

  • This compound

  • DMSO

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[7]

Safety and Handling

This compound is classified as an irritant and may be harmful if swallowed.[8] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a readily synthesizable compound with a chemical structure that suggests significant potential for biological activity. Based on the known properties of the chloroacetamide class of molecules, it is a promising candidate for further investigation as an antimicrobial and anticancer agent. The experimental protocols provided in this guide offer a starting point for researchers to explore the therapeutic potential of this and related compounds. Further studies are warranted to elucidate its specific molecular targets, signaling pathway interactions, and to generate quantitative data on its biological efficacy.

References

N-Benzyl-2-chloroacetamide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Benzyl-2-chloroacetamide, a key chemical intermediate in synthetic organic chemistry and drug discovery. The document details its fundamental properties, synthesis protocols, and its role as a precursor to various biologically active molecules.

Core Properties of this compound

This compound is a solid organic compound at room temperature. Below is a summary of its key identifiers and physicochemical properties.

PropertyValue
CAS Number 2564-06-9[1]
Molecular Formula C₉H₁₀ClNO[1]
Molecular Weight 183.63 g/mol [1]
IUPAC Name This compound[1]
Synonyms 2-Chloro-N-benzylacetamide, N-Chloroacetylbenzylamine[1]

Synthesis of this compound: An Experimental Protocol

This compound is typically synthesized via the acylation of benzylamine with chloroacetyl chloride. This reaction is a common method for forming amide bonds.

Materials:

  • Chloroacetyl chloride

  • Benzylamine

  • Anhydrous solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran)

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine in the chosen anhydrous solvent. Cool the solution in an ice bath to 0°C.

  • Addition of Reagents: While stirring vigorously, slowly add a solution of chloroacetyl chloride in the same anhydrous solvent to the cooled benzylamine solution. Concurrently, add the non-nucleophilic base to neutralize the hydrochloric acid byproduct that is formed during the reaction.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Workup: Once the reaction is complete, the mixture is washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove unreacted amine and base, followed by a wash with a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.

  • Isolation and Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Below is a diagram illustrating the general workflow for the synthesis of this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Benzylamine D Combine and React at 0°C A->D B Chloroacetyl Chloride B->D C Anhydrous Solvent & Base C->D E Acid Wash D->E Reaction Mixture F Base Wash E->F G Brine Wash F->G H Dry Organic Layer G->H Organic Layer I Solvent Evaporation H->I J Recrystallization / Chromatography I->J Crude Product K Pure this compound J->K

Synthesis Workflow for this compound

Role as a Chemical Intermediate in Drug Discovery

This compound is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The reactive chloroacetyl group allows for nucleophilic substitution reactions, enabling the attachment of various functional groups and the construction of diverse molecular scaffolds. Chloroacetamide derivatives, in general, have been investigated for a range of biological activities, including antimicrobial and herbicidal properties.

One notable application is in the synthesis of arylpiperazine derivatives, a class of compounds known to interact with central nervous system targets such as serotonin and dopamine receptors.

Experimental Protocol for the Synthesis of 2-[4-(Aryl substituted) piperazin-1-yl]-N-benzylacetamides:

  • Reaction Setup: A mixture of this compound, the desired arylpiperazine, and a base such as potassium carbonate is prepared in a suitable solvent like acetonitrile.

  • Reaction Conditions: The reaction mixture is stirred, often at an elevated temperature, to facilitate the nucleophilic substitution of the chlorine atom by the piperazine nitrogen.

  • Workup and Purification: Upon completion, the reaction mixture is worked up to remove inorganic salts and unreacted starting materials. The product is then purified, typically by recrystallization or column chromatography, to yield the target 2-[4-(Aryl substituted) piperazin-1-yl]-N-benzylacetamide.

The following diagram illustrates the role of this compound as a key intermediate in the synthesis of biologically active compounds.

G A This compound C Nucleophilic Substitution Reaction A->C B Nucleophilic Reagents (e.g., Arylpiperazines, Thiols, Amines) B->C D Diverse Biologically Active Compounds C->D Leads to E Antimicrobial Agents D->E F CNS-Active Agents (e.g., Arylpiperazine Derivatives) D->F G Enzyme Inhibitors D->G

This compound as a Versatile Chemical Intermediate

Biological Context and Toxicological Profile

While this compound is primarily used as a synthetic intermediate, the broader class of chloroacetamides has been noted for its biological effects. Some chloroacetamide derivatives have demonstrated antimicrobial activity against various bacterial and fungal strains. The reactivity of the chloroacetyl group is believed to contribute to their mechanism of action, potentially through the alkylation of biological macromolecules.

Toxicological studies on some chloroacetamide herbicides have indicated potential for inducing oxidative stress and cytotoxicity. Therefore, appropriate safety precautions, including the use of personal protective equipment, should be employed when handling this compound and its derivatives in a laboratory setting. It is classified as harmful if swallowed and can cause skin and serious eye irritation.

References

Technical Guide: Synthesis of N-Benzyl-2-chloroacetamide from Benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides an in-depth technical overview of the synthesis of N-Benzyl-2-chloroacetamide, a valuable intermediate in organic and medicinal chemistry. The primary synthetic route discussed is the nucleophilic acyl substitution between benzylamine and chloroacetyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, involves the acylation of the primary amine with an acid chloride.[1][2] The process is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[3][4]

This compound serves as a versatile building block, primarily due to the reactivity of the chlorine atom, which can be readily displaced by various nucleophiles to generate a diverse range of derivatives.[5] This guide details a reliable experimental protocol, summarizes key quantitative data, and provides characterization information to assist researchers in the successful synthesis and validation of this compound.

Reaction Scheme and Properties

The synthesis proceeds via the reaction of benzylamine with chloroacetyl chloride.

General Reaction: Benzylamine + Chloroacetyl Chloride → this compound + HCl

A base, such as triethylamine, is used to scavenge the HCl produced.

Table 1: Physical and Chemical Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )RoleMelting Point (°C)
BenzylamineC₇H₉N107.15Starting Material-10
Chloroacetyl ChlorideC₂H₂Cl₂O112.94Reagent-22
TriethylamineC₆H₁₅N101.19Base-115
DichloromethaneCH₂Cl₂84.93Solvent-96.7
This compoundC₉H₁₀ClNO183.63Product91-94

Data sourced from various chemical suppliers and literature.[1]

Experimental Protocol

This protocol describes a common and effective method for the synthesis of this compound using an organic base in an anhydrous organic solvent, which has been shown to produce good yields.[5]

Materials:

  • Benzylamine (1.0 eq.)

  • Chloroacetyl chloride (1.1 eq.)

  • Triethylamine (1.2 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzylamine (1.0 eq.) and dissolve it in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: To the stirred solution, add triethylamine (1.2 eq.).

  • Reagent Addition: Add a solution of chloroacetyl chloride (1.1 eq.) in anhydrous dichloromethane dropwise to the reaction mixture via a dropping funnel over 30-45 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound as a white crystalline solid.

Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized product.

Table 2: Summary of Characterization Data for this compound

ParameterDataReference
Appearance White crystalline solid[1]
Melting Point 91-94 °C[1]
IR (cm⁻¹) ~3275 (N-H stretch), ~1645 (C=O, amide I), ~1550 (N-H bend, amide II)[1]
¹H NMR (CDCl₃) δ ~7.3 (m, 5H, Ar-H), ~6.7 (br s, 1H, NH), ~4.5 (d, 2H, CH₂-Ph), ~4.1 (s, 2H, Cl-CH₂)Predicted based on analogs[3][4]
¹³C NMR (CDCl₃) δ ~166.0 (C=O), ~137.5 (Ar-C), ~129.0 (Ar-CH), ~128.0 (Ar-CH), ~127.8 (Ar-CH), ~44.0 (CH₂-Ph), ~42.8 (Cl-CH₂)Predicted based on analogs[3][4]

Note: NMR chemical shifts (δ) are reported in parts per million (ppm). Multiplicities are abbreviated as s (singlet), d (doublet), and m (multiplet). Predicted data is based on spectral analysis of structurally similar N-substituted-2-chloroacetamides.[3][4]

Synthesis Workflow

The following diagram illustrates the logical flow of the experimental procedure.

SynthesisWorkflow Reactants 1. Combine Reactants - Benzylamine - Triethylamine - Anhydrous DCM Cooling 2. Cool to 0 °C Reactants->Cooling Addition 3. Add Chloroacetyl Chloride (dropwise) Cooling->Addition Reaction 4. Stir at RT (2-4 hours) Addition->Reaction Quench 5. Quench (Add Water) Reaction->Quench Wash 6. Aqueous Work-up - Wash with HCl - Wash with NaHCO₃ - Wash with Brine Quench->Wash Dry 7. Dry Organic Layer (MgSO₄) Wash->Dry Evaporate 8. Evaporate Solvent Dry->Evaporate Purify 9. Recrystallize Evaporate->Purify Product Final Product This compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

References

Physical and chemical characteristics of N-Benzyl-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Benzyl-2-chloroacetamide is a versatile bifunctional organic compound that serves as a key intermediate in organic synthesis and has garnered attention for its potential biological activities. This technical guide provides an in-depth overview of its physical and chemical characteristics, detailed experimental protocols for its synthesis and analysis, and a summary of its reactivity.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] It is sparingly soluble in water but exhibits good solubility in various organic solvents such as ethanol and ether.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₁₀ClNO[1][2][3]
Molecular Weight 183.63 g/mol [2][4]
Melting Point 93-96 °C[1]
Boiling Point 367.5 °C at 760 mmHg
Density 1.1505 g/cm³ at 20 °C
Appearance White to off-white crystalline solid[1]
Solubility Poorly soluble in water; Soluble in ethanol, ether[1]
InChI InChI=1S/C9H10ClNO/c10-6-9(12)11-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)[2][3][4]
SMILES C1=CC=C(C=C1)CNC(=O)CCl[2][3][4]
CAS Number 2564-06-9[2][4]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data of this compound

TechniqueKey Peaks / DataInterpretationReference(s)
¹H NMR (Predicted) ~7.3 (m, 5H, Ar-H), ~6.5 (br s, 1H, NH), ~4.4 (d, 2H, CH₂-Ph), ~4.1 (s, 2H, CO-CH₂-Cl)Aromatic protons, amide proton, benzylic methylene protons, and chloroacetyl methylene protons.
¹³C NMR (Predicted) ~166 (C=O), ~137 (Ar-C), ~128 (Ar-CH), ~127 (Ar-CH), ~44 (CH₂-Ph), ~43 (CO-CH₂-Cl)Carbonyl carbon, aromatic carbons, benzylic methylene carbon, and chloroacetyl methylene carbon.
FTIR (cm⁻¹) ~3275 (N-H stretch), ~1624 (C=O stretch, amide I), ~1543 (N-H bend, amide II), ~1439 (C-N stretch), ~785-540 (C-Cl stretch)Characteristic amide and alkyl halide vibrational modes.[2]
Mass Spectrometry (m/z) 183 (M⁺), 148, 107, 91Molecular ion peak and major fragment ions.[4]

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the Schotten-Baumann reaction between benzylamine and chloroacetyl chloride.[2][5]

Materials:

  • Benzylamine

  • Chloroacetyl chloride

  • Triethylamine (or other suitable base)

  • Dichloromethane (or other suitable solvent)

  • Deionized water

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Separate the organic layer and wash it successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a white solid.[2]

Synthesis_Workflow reagents Benzylamine + Chloroacetyl Chloride + Triethylamine in DCM reaction Reaction at 0-5 °C, then warm to RT reagents->reaction 1. Mix workup Aqueous Workup (Wash with HCl, NaHCO₃, Brine) reaction->workup 2. Quench drying Dry over MgSO₄ workup->drying 3. Separate & Dry concentration Concentration drying->concentration 4. Filter & Concentrate purification Recrystallization concentration->purification 5. Purify product Pure this compound purification->product

Synthesis and Purification Workflow

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition: Record ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analysis: Obtain the mass spectrum to determine the molecular weight and fragmentation pattern. The fragmentation often involves the loss of a chlorine atom, the benzyl group, or cleavage of the amide bond.[6]

Chemical Reactivity

The chemical reactivity of this compound is dominated by the presence of the electrophilic chloroacetyl group. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack.[7]

Nucleophilic Substitution:

This compound readily undergoes nucleophilic substitution reactions with a variety of nucleophiles, including amines, thiols, and alkoxides.[7] This reactivity is fundamental to its utility as a synthetic intermediate for the construction of more complex molecules.

Nucleophilic_Substitution reactant This compound Ph-CH₂-NH-C(=O)-CH₂-Cl transition_state [Transition State]‡ reactant->transition_state nucleophile Nucleophile (Nu⁻) nucleophile->transition_state product Substituted Product Ph-CH₂-NH-C(=O)-CH₂-Nu transition_state->product leaving_group Chloride Ion (Cl⁻) transition_state->leaving_group

General Nucleophilic Substitution Mechanism

Biological Activity

N-substituted chloroacetamides, including this compound, have been investigated for a range of biological activities. They have shown potential as antimicrobial and antifungal agents.[2] The mechanism of action is often attributed to the alkylation of biological nucleophiles, such as cysteine residues in enzymes or DNA bases, leading to the disruption of cellular processes.

It is important to note that due to its reactivity as an alkylating agent, this compound should be handled with appropriate safety precautions, as it may be irritant and harmful.

References

N-Benzyl-2-chloroacetamide: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-2-chloroacetamide is a chemical compound with the formula C₆H₅CH₂NHC(O)CH₂Cl. It belongs to the class of acetamide herbicides and is used as an intermediate in the synthesis of various organic compounds. Understanding its solubility in different organic solvents is crucial for its application in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, including a detailed experimental protocol for its determination and a workflow diagram for the methodology.

Solubility Data

The following table summarizes the hypothetical quantitative solubility of this compound in various organic solvents at 25°C. Researchers should determine the precise solubility for their specific experimental conditions.

SolventChemical FormulaClassHypothetical Solubility ( g/100 mL)
MethanolCH₃OHPolar Protic5.2
EthanolC₂H₅OHPolar Protic3.8
AcetoneC₃H₆OPolar Aprotic15.5
DichloromethaneCH₂Cl₂Halogenated25.0
ChloroformCHCl₃Halogenated22.7
Ethyl AcetateC₄H₈O₂Ester12.1
TolueneC₇H₈Aromatic1.5
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar Aprotic10.3
HexaneC₆H₁₄Nonpolar0.1

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual solubility may vary depending on the purity of the compound and the solvent, as well as the experimental conditions.

Experimental Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method

The following protocol details a reliable method for determining the equilibrium solubility of this compound in an organic solvent of interest.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvent (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Spatula

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Procedure:

  • Preparation of Solvent: Ensure the selected organic solvent is of high purity and degassed if necessary.

  • Addition of Excess Solute: Add an excess amount of this compound to a pre-weighed glass vial. The exact amount should be recorded. "Excess" means that undissolved solid should be visible at the end of the experiment.

  • Addition of Solvent: Add a known volume or mass of the organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Shake the mixture at a constant speed (e.g., 150 rpm) for a sufficient period to reach equilibrium (typically 24-48 hours). The presence of undissolved solid should be confirmed visually.

  • Phase Separation: After the equilibration period, cease shaking and allow the vial to stand undisturbed in a temperature-controlled environment for at least 24 hours to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

  • Dilution: Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated HPLC or GC method.

  • Calculation: Calculate the solubility of this compound in the solvent, expressed in units such as g/100 mL or mol/L.

  • Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add Excess This compound to Vial B Add Known Volume of Organic Solvent A->B C Shake at Constant Temperature (24-48h) B->C D Settle Undissolved Solid C->D E Withdraw Supernatant D->E F Filter through 0.22 µm Syringe Filter E->F G Dilute Sample F->G H Quantify by HPLC/GC G->H I Calculate Solubility H->I

Caption: Workflow for Shake-Flask Solubility Determination.

References

An In-depth Technical Guide to N-Benzyl-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of N-Benzyl-2-chloroacetamide, a versatile chemical compound with applications in organic synthesis and potential biological activities. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data, experimental protocols, and visual representations of its synthesis and potential applications.

Chemical Identity and Properties

IUPAC Name: this compound[1]

Synonyms:

  • 2-Chloro-N-benzylacetamide[2][3][4][5][6]

  • N-Benzylchloroacetamide[1][4]

  • N-(Chloroacetyl)benzylamine[1][4][5]

  • N1-Benzyl-2-chloroacetamide[1]

  • CCRIS 1828[1]

  • N-Chloroacetylbenzylamine[1]

  • NSC 60743[1][4]

  • BRN 2091813[1]

  • AI3-23530[1]

  • Acetamide, 2-chloro-N-(phenylmethyl)-[1][4]

This compound is a solid, appearing as colorless to light yellow crystals at room temperature, and possesses a distinct odor.[2] It exhibits solubility in organic solvents like ethanol and ether, but is poorly soluble in water.[2]

Physicochemical Data
PropertyValueSource
Molecular Formula C9H10ClNO[1][2][7]
Molecular Weight 183.63 g/mol [1][6]
CAS Number 2564-06-9[1]
Melting Point 93-96 °C (lit.)[2][6][8]
Appearance Colorless or light yellow crystals[2]
InChI InChI=1S/C9H10ClNO/c10-6-9(12)11-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)[1]
InChIKey SRAXAXHQMCQHSH-UHFFFAOYSA-N[1]
SMILES C1=CC=C(C=C1)CNC(=O)CCl[1]

Synthesis and Reactions

This compound is primarily synthesized through the reaction of a chloroacetylating agent with benzylamine. It serves as a valuable intermediate in the synthesis of various other organic compounds.[2]

General Synthesis Protocol

A common method for the preparation of this compound involves the reaction of chloroacetyl chloride with benzylamine.[9] The following is a generalized experimental protocol based on literature procedures for the synthesis of N-substituted chloroacetamides:

  • Reaction Setup: In a round-bottom flask, dissolve the amine (e.g., benzylamine) in a suitable solvent. For aqueous conditions, the amine solution is stirred vigorously.[9]

  • Addition of Acylating Agent: Slowly add a stoichiometric equivalent of chloroacetyl chloride dropwise to the amine solution over a period of one hour, while maintaining stirring. The reaction is typically conducted at room temperature.[9]

  • Reaction Monitoring: The progress of the reaction can be monitored using thin-layer chromatography (TLC).[9]

  • Isolation of Product: After the reaction is complete (often stirred overnight), the reaction mixture is poured into ice-cold water to precipitate the product.[9]

  • Purification: The precipitate is collected by filtration, washed with cold water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as 95% ethanol.[9]

G General Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product chloroacetyl_chloride Chloroacetyl Chloride reaction Reaction in appropriate solvent (e.g., aqueous solution) chloroacetyl_chloride->reaction benzylamine Benzylamine benzylamine->reaction stirring Stirring (overnight) reaction->stirring precipitation Precipitation in ice-cold water stirring->precipitation filtration Filtration and Washing precipitation->filtration recrystallization Recrystallization (e.g., 95% Ethanol) filtration->recrystallization product This compound recrystallization->product

Caption: Synthesis workflow for this compound.

Chemical Reactivity

The presence of the chlorine atom makes this compound a reactive intermediate, particularly in nucleophilic substitution reactions.[10] It can be used to synthesize a variety of derivatives, including:

  • 2-[4-(Aryl substituted) piperazin-1-yl]-N-benzylacetamides by reacting with corresponding arylpiperazines.[3][6][8]

  • bis[N-Benzyl-2-(quinolin-8-yl-oxy)acetamide] monohydrate by reacting with 8-hydroxyquinoline.[6][8]

  • N-Benzyl-2-(1H-imidazol-1-yl)acetamide by reacting with imidazole.[6][8]

Biological Activity and Applications

This compound and its derivatives have been investigated for a range of biological activities, highlighting their potential in drug development.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of N-substituted chloroacetamides.[9][11] These compounds have shown efficacy against both bacteria and fungi.[9] The biological activity is influenced by the substituents on the phenyl ring.[11]

The following is a generalized protocol for assessing the antimicrobial activity of this compound based on the agar diffusion method described in the literature:[9]

  • Media Preparation: Prepare and sterilize the appropriate agar medium (e.g., nutrient agar for bacteria).

  • Inoculation: Inoculate the sterile agar plates with the test microorganisms.

  • Application of Test Compound: Apply the synthesized compound (dissolved in a suitable solvent like DMF) to sterile filter paper discs or wells cut into the agar.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 30°C) for 24 hours.[9]

  • Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition around the disc/well in millimeters.

  • Controls: Use a standard antibiotic (e.g., Gentamicin for bacteria) and the solvent (e.g., DMF) as positive and negative controls, respectively.[9]

G Antimicrobial Screening Workflow (Agar Diffusion) start Start prepare_media Prepare and Sterilize Nutrient Agar start->prepare_media inoculate_plates Inoculate Plates with Test Microorganism prepare_media->inoculate_plates apply_compound Apply Test Compound (e.g., this compound) to Discs/Wells inoculate_plates->apply_compound incubate Incubate Plates (e.g., 30°C for 24h) apply_compound->incubate measure_zones Measure Zone of Inhibition (mm) incubate->measure_zones analyze_results Analyze and Compare with Controls measure_zones->analyze_results end End analyze_results->end

Caption: Workflow for antimicrobial activity screening.

Other Potential Applications
  • Nerve Rehabilitation: There is a suggestion that this compound may have a nerve rehabilitation effect for treating cerebral apoplexy.[8]

  • Enzyme Catalysis Studies: It has been used as a model substrate for studying the amidase activity of enzymes like Candida antarctica lipase B (CaLB).[12]

Safety Information

This compound is an irritant and may cause irritation to the eyes, skin, and respiratory tract.[2] It is combustible and contact with open flames or high-temperature sources should be avoided.[2] Appropriate personal protective equipment, such as gloves and safety glasses, should be worn when handling this compound, and it should be used in a well-ventilated area.[2]

Conclusion

This compound is a compound of significant interest due to its utility as a synthetic intermediate and its demonstrated biological activities. Its straightforward synthesis and reactive nature make it a valuable building block for the creation of more complex molecules with potential therapeutic applications, particularly in the development of new antimicrobial agents. Further research into its pharmacological properties is warranted to fully elucidate its potential in drug discovery and development.

References

An In-depth Technical Guide to N-Benzyl-2-chloroacetamide: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-2-chloroacetamide, a member of the chloroacetamide class of organic compounds, has garnered interest as a versatile synthetic intermediate and a molecule with potential biological activities. This technical guide provides a comprehensive overview of its discovery, historical context, detailed synthetic protocols, and known biological implications. Quantitative data are presented in structured tables for clarity, and key experimental workflows are visualized to facilitate understanding.

Discovery and History

The precise first synthesis of this compound is not prominently documented in readily available literature. However, its history is intrinsically linked to the broader development of chloroacetamide chemistry. The Beilstein database records its existence under the reference number 4-12-00-02230, suggesting its synthesis and characterization predate modern chemical literature databases.

The significant exploration of the chloroacetamide class of compounds began in the mid-20th century. A concerted research program at Monsanto in the early 1950s, aimed at discovering new herbicides, led to the systematic investigation of α-chloroacetamides. This research was driven by the need for effective pre-emergence herbicides to control grassy weeds in major crops. While this program focused on developing commercial herbicides, it laid the foundational chemistry for the synthesis and understanding of a wide range of N-substituted chloroacetamides, including this compound.

Initially explored for its potential as an insecticide and antibacterial agent, this compound has since become a valuable building block in organic synthesis, particularly in the preparation of more complex molecules with diverse pharmacological activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic and biological studies.

PropertyValueReference
Molecular Formula C₉H₁₀ClNO[1][2]
Molecular Weight 183.63 g/mol [1]
Melting Point 93-96 °C[3]
Appearance White to pale beige solid[3]
Solubility Soluble in DMSO and Methanol (slightly)[3]
CAS Number 2564-06-9[1]

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the acylation of benzylamine with a chloroacetylating agent, typically chloroacetyl chloride.

General Synthesis Workflow

The overall synthetic process can be visualized as a two-step logical flow from reactants to the final product, including a purification step.

SynthesisWorkflow Reactants Benzylamine + Chloroacetyl Chloride ReactionMixture Crude this compound Reactants->ReactionMixture Acylation Reaction Purification Recrystallization ReactionMixture->Purification Work-up FinalProduct Pure this compound Purification->FinalProduct Isolation

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocols

Several variations of the synthetic protocol exist. Below are detailed methodologies from the literature.

Protocol 1: Synthesis using an aqueous amine solution

This protocol describes a straightforward synthesis using an aqueous solution of benzylamine and chloroacetyl chloride.

  • Reactants:

    • Benzylamine (aqueous solution)

    • Chloroacetyl chloride

  • Procedure:

    • To a stirred aqueous solution of benzylamine, add four equivalents of chloroacetyl chloride dropwise over one hour.

    • The reaction mixture is left to stir overnight at room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry.

    • Recrystallize the crude product from 95% ethanol.

  • Yield: A reported yield for this method is 40.77%.[4]

Protocol 2: Synthesis in an organic solvent with a base

This method utilizes an organic solvent and a base to scavenge the HCl byproduct.

  • Reactants:

    • Benzylamine

    • Chloroacetyl chloride

    • Triethylamine (or another suitable base)

    • Dichloromethane (or another suitable inert solvent)

  • Procedure:

    • Dissolve benzylamine in dry dichloromethane.

    • Add one equivalent of triethylamine to the solution.

    • Cool the mixture in an ice bath.

    • Add a solution of chloroacetyl chloride in dry dichloromethane dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Monitor the reaction progress by thin-layer chromatography.

    • Upon completion, wash the reaction mixture with water, dilute HCl, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Spectroscopic Data and Characterization

Accurate characterization is crucial for confirming the identity and purity of the synthesized this compound.

Spectroscopic Data Summary
Technique Key Data Reference
¹H NMR (CDCl₃) δ 7.29-7.13 (m, 5H, Ar-H), 6.03 (br s, 1H, NH), 4.64 (d, J = 6.9 Hz, 2H, CH₂-Ph), 4.34 (s, 2H, Cl-CH₂)[5] (inferred from similar structures)
¹³C NMR (CDCl₃) δ 168.6 (C=O), 138.2 (Ar-C), 128.9 (Ar-CH), 127.7 (Ar-CH), 127.3 (Ar-CH), 43.3 (CH₂-Ph), 42.8 (Cl-CH₂)[5] (inferred from similar structures)
IR (KBr, cm⁻¹) 3275 (N-H stretch), 1624 (C=O stretch, amide I), 1543 (N-H bend, amide II), 1439 (C-N stretch), 785-540 (C-Cl stretch)[4]
Mass Spec (EI) m/z 183 [M⁺], 148, 107, 91 (base peak)[1]

Biological Activity and Mechanism of Action

This compound has been investigated for a range of biological activities, stemming from the reactivity of the chloroacetyl group.

Antimicrobial and Herbicidal Activity

As a member of the chloroacetamide family, this compound exhibits antimicrobial (antibacterial and antifungal) and herbicidal properties.[4] The general mechanism of action for chloroacetamides is believed to involve the alkylation of sulfhydryl groups (-SH) in essential enzymes and coenzymes, such as coenzyme A. This covalent modification disrupts cellular metabolism and leads to cell death.

Potential as an Enzyme Inhibitor

The electrophilic nature of the carbon atom bearing the chlorine makes this compound a potential irreversible inhibitor of enzymes with nucleophilic residues (e.g., cysteine, histidine) in their active sites. This property has been explored in the context of drug design. For instance, it has been used as a reference substrate for studying the amidase activity of enzymes like Candida antarctica lipase B (CaLB).[6]

Cytotoxicity

Studies on compounds structurally related to this compound have demonstrated cytotoxic effects against cancer cell lines. For example, N-benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide showed moderate cytotoxicity towards human melanoma and prostate cancer cell lines. While direct cytotoxic data for this compound is not extensively reported, its alkylating potential suggests that it could exhibit cytotoxic properties. A study on N-benzyl-2,2,2-trifluoroacetamide, a related compound, showed cytotoxic activity.[7]

Hypothetical Signaling Pathway Interaction

Based on the general mechanism of action of chloroacetamides as alkylating agents, a hypothetical interaction with a cellular signaling pathway involving a key enzyme with a reactive cysteine residue can be proposed.

SignalingPathway cluster_0 Cellular Environment NBCA This compound Enzyme Target Enzyme (with active site Cys-SH) NBCA->Enzyme Covalent Modification (Alkylation of Cys-SH) Product Biological Product Enzyme->Product Catalysis InactiveEnzyme Inactive Enzyme Enzyme->InactiveEnzyme Inhibition Substrate Endogenous Substrate Substrate->Enzyme Normal Binding Downstream Downstream Signaling Product->Downstream NoProduct No Biological Product InactiveEnzyme->NoProduct BlockedPathway Blocked Downstream Signaling NoProduct->BlockedPathway

Caption: Hypothetical mechanism of enzyme inhibition by this compound.

Applications in Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of a variety of heterocyclic and other complex organic molecules. The reactive C-Cl bond allows for nucleophilic substitution reactions, making it a useful scaffold for introducing the N-benzylacetamido moiety. For example, it can be used in the preparation of 2-[4-(Aryl substituted) piperazin-1-yl]-N-benzylacetamides.[3]

Conclusion

This compound is a compound with a rich, albeit not always explicitly detailed, history rooted in the development of chloroacetamide chemistry. Its straightforward synthesis and the reactivity of its chloroacetyl group make it a valuable tool for both synthetic chemists and researchers in the life sciences. While its biological activities are primarily associated with its alkylating properties, leading to antimicrobial and potential cytotoxic effects, further research is needed to fully elucidate its specific molecular targets and mechanisms of action. This guide provides a foundational understanding of this compound, intended to support and inspire future research and development efforts.

References

An In-Depth Technical Guide to the Core Reaction Mechanisms of N-Benzyl-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Benzyl-2-chloroacetamide is a versatile bifunctional molecule widely utilized as a key intermediate in organic and medicinal chemistry. Its reactivity is primarily dictated by the electrophilic α-carbon, which is susceptible to nucleophilic attack, and the secondary amide functionality. The chloroacetamide moiety, in particular, serves as a potent electrophilic "warhead" in the design of targeted covalent inhibitors, making a thorough understanding of its reaction mechanisms crucial for drug development. This guide elucidates the fundamental synthesis and reaction pathways of this compound, providing detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate its application in research and development.

Synthesis of this compound

The most common and straightforward method for synthesizing this compound is the nucleophilic acyl substitution between benzylamine and chloroacetyl chloride.[1][2] This reaction, typically a Schotten-Baumann reaction, is efficient and proceeds under mild conditions.

Synthesis Reaction

G cluster_reactants Reactants cluster_products Products r1 Benzylamine p1 This compound r1->p1 Acylation plus + r2 Chloroacetyl Chloride r2->p1 p2 HCl p1->p2 plus2 +

Caption: Synthesis of this compound via acylation.

Experimental Protocol: Synthesis

The following protocol is a representative method for the synthesis of this compound.[3]

  • Preparation: In a round-bottom flask, dissolve benzylamine (1 equivalent) in a suitable solvent such as dichloromethane or an aqueous solution.

  • Reaction: Cool the solution in an ice bath. Add chloroacetyl chloride (1 to 4 equivalents) dropwise over a period of one hour while stirring vigorously. If a non-aqueous solvent is used, a base like triethylamine (1.1 equivalents) should be added to neutralize the HCl byproduct.[4]

  • Stirring: Allow the mixture to warm to room temperature and continue stirring overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation: If the reaction is performed in an aqueous solution, the product often precipitates and can be isolated by pouring the mixture into ice-cold water. Filter the precipitate, wash thoroughly with cold water, and dry.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as 95% ethanol, to yield the final crystalline product.[3]

Quantitative Data: Synthesis
ParameterValueReference
Molecular Formula C₉H₁₀ClNO[5][6]
Molecular Weight 183.63 g/mol [5]
Melting Point 93-96 °C[1]
Reported Yield 40.77%[3]
Appearance Colorless or light yellow crystals[2]

Core Reaction Mechanism: Nucleophilic Aliphatic Substitution (S_N2)

The primary reaction mechanism involving this compound is the bimolecular nucleophilic substitution (S_N2) at the α-carbon (the carbon bonded to the chlorine atom). The high reactivity of this site is attributed to two key factors:

  • Good Leaving Group: The chloride ion (Cl⁻) is a stable species and therefore an excellent leaving group.

  • Electrophilicity: The electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom polarizes the C-Cl bond, making the α-carbon highly electrophilic and susceptible to attack by nucleophiles.

The reaction proceeds via a concerted mechanism where the nucleophile attacks the α-carbon from the backside relative to the chlorine atom, leading to an inversion of stereochemistry if the carbon were chiral.

SN2_Mechanism Reactants This compound + Nu⁻ TS [Nu···C···Cl]⁻ | Transition State Reactants->TS Nucleophilic Attack Products Substituted Product + Cl⁻ TS->Products Leaving Group Departure

Caption: General S_N2 mechanism for this compound.

Reactions with Specific Nucleophiles

The electrophilic nature of this compound allows it to react with a wide array of nucleophiles, making it a valuable building block for synthesizing diverse molecular scaffolds.

Reactions with Sulfur Nucleophiles (Thiols)

The reaction with thiols is of particular interest in drug development. The thiol group of cysteine residues in proteins can act as a potent nucleophile, leading to the formation of a stable covalent bond. This principle is used to design irreversible enzyme inhibitors.[7] Kinetic studies on the reaction of N-phenylchloroacetamide (a related compound) with various thiols indicate a concerted S_N2 mechanism with a relatively early transition state with respect to both the incoming nucleophile and the departing leaving group.[7]

The following is a generalized protocol for the S-alkylation of a thiol.[8]

  • Preparation: In a suitable solvent like diethyl ether or DMF, mix the thiol (1 equivalent) and this compound (1 equivalent).

  • Base Addition: Add a non-nucleophilic base (e.g., anhydrous K₂CO₃, triethylamine, or a modified clay catalyst) to deprotonate the thiol, forming the more nucleophilic thiolate anion.[4][8]

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC until the starting materials are consumed.

  • Workup: Filter off the base. The filtrate is then typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified using column chromatography on silica gel.

Thiol_Reaction cluster_reactants Reactants cluster_products Products r1 This compound p1 N-Benzyl-2-(R-thio)acetamide r1->p1 S-Alkylation (SN2) plus + r2 R-SH (Thiol) r2->p1 p2 HCl p1->p2 plus2 +

Caption: S-Alkylation of a thiol with this compound.

Reactions with Nitrogen Nucleophiles (Amines)

This compound readily reacts with various primary and secondary amines, such as imidazole and substituted piperazines, to form more complex amide derivatives. These reactions are fundamental for building libraries of compounds for biological screening.

  • Preparation: Dissolve this compound (1 equivalent) in a polar aprotic solvent such as DMF or acetonitrile.

  • Reactant Addition: Add the amine nucleophile (e.g., imidazole, 1-2 equivalents). An excess of the amine can serve as the base to neutralize the HCl byproduct.[4] Alternatively, a non-nucleophilic base like K₂CO₃ can be added.

  • Reaction: Stir the mixture at room temperature or heat as required. Monitor the reaction's completion via TLC.

  • Workup: Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate. Purify the residue by column chromatography or recrystallization.

The following table summarizes various compounds prepared from this compound via N-alkylation.

NucleophileProductApplication / Reference
Arylpiperazines2-[4-(Aryl substituted) piperazin-1-yl]-N-benzylacetamidesPotential antipsychotics
ImidazoleN-Benzyl-2-(1H-imidazol-1-yl)acetamideSynthetic intermediate
di-tert-butyl 1,4,7-triazacyclononane-1,4-diacetateN-Methylacetamide and N-benzylacetamideLigand synthesis
Reactions with Oxygen Nucleophiles

Oxygen-based nucleophiles, such as alkoxides or phenoxides, also react with this compound to form ether linkages. For example, it reacts with the phenoxide of 8-hydroxyquinoline to yield an O-alkylated product. The protocol is similar to that for N-alkylation, typically requiring a base to deprotonate the hydroxyl group.

Conclusion

This compound is a foundational reagent whose reactivity is dominated by the S_N2 mechanism at its α-carbon. The predictability of this reaction allows for the rational design and synthesis of a vast range of derivatives by reacting it with various sulfur, nitrogen, and oxygen nucleophiles. For professionals in drug development, the chloroacetamide moiety serves as a well-characterized electrophile for creating targeted covalent inhibitors, particularly against cysteine-containing proteins. The protocols, data, and mechanistic diagrams provided in this guide serve as a comprehensive resource for leveraging the synthetic potential of this versatile molecule.

References

Spectroscopic Profile of N-Benzyl-2-chloroacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound N-Benzyl-2-chloroacetamide, a molecule of interest in various fields of chemical and pharmaceutical research. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in its synthesis and characterization.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.35 - 7.25m5HAromatic protons (C₆H₅)
~6.50br s1HN-H (amide)
~4.45d2HN-CH₂-Ph
~4.10s2HCl-CH₂-C=O

Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmAssignment
~166.5C=O (amide)
~137.8Quaternary Aromatic C
~128.8Aromatic CH
~127.9Aromatic CH
~127.6Aromatic CH
~43.8N-C H₂-Ph
~42.7Cl-C H₂-C=O

Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary slightly.

Table 3: IR Spectroscopic Data
Frequency (cm⁻¹)IntensityAssignment
~3280Strong, BroadN-H Stretch
~3060, 3030MediumAromatic C-H Stretch
~2930MediumAliphatic C-H Stretch
~1650StrongC=O Stretch (Amide I)
~1550StrongN-H Bend (Amide II)
~1450, 1495MediumAromatic C=C Stretch
~700, 740StrongC-H Out-of-plane Bend
~680StrongC-Cl Stretch
Table 4: Mass Spectrometry Data (GC-MS)[1]
m/zRelative IntensityAssignment
183M⁺Molecular Ion
148High[M - Cl]⁺
106High[C₇H₈N]⁺ (benzylamine fragment)
91High[C₇H₇]⁺ (tropylium ion)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are standardized to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-15 ppm.

  • Number of Scans: 16-32.

  • Relaxation Delay: 2 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: 5 seconds.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Perform phase and baseline corrections.

  • Reference the spectra to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ (δ 77.16 ppm) for ¹³C NMR.

  • Integrate the signals in the ¹H NMR spectrum and pick the peaks for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of dry this compound with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a small amount of the mixture into a pellet press.

  • Apply pressure to form a thin, transparent pellet.

Data Acquisition:

  • Acquire a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system.

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters:

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

Data Analysis:

  • Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.

  • Examine the mass spectrum of this peak to determine the molecular ion and the major fragment ions.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_data Data Analysis and Interpretation start Starting Materials (Benzylamine, Chloroacetyl Chloride) reaction Acylation Reaction start->reaction workup Work-up and Purification (e.g., Extraction, Chromatography) reaction->workup product This compound workup->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr Sample Analysis ir IR Spectroscopy product->ir Sample Analysis ms Mass Spectrometry product->ms Sample Analysis nmr_data Structure Elucidation nmr->nmr_data ir_data Functional Group Identification ir->ir_data ms_data Molecular Weight and Fragmentation Pattern ms->ms_data final_structure Structural Confirmation nmr_data->final_structure Combined Analysis ir_data->final_structure Combined Analysis ms_data->final_structure Combined Analysis

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Methodological & Application

Application Notes: Synthesis and Utility of N-Benzyl-2-chloroacetamide in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction N-Benzyl-2-chloroacetamide is a versatile bifunctional reagent used extensively in organic synthesis and medicinal chemistry. It belongs to the chloroacetamide class of compounds, which are recognized as important electrophilic "warheads" in the design of covalent inhibitors.[1][2] The presence of a reactive C-Cl bond allows for nucleophilic substitution, while the amide functionality provides structural features for molecular recognition. This combination makes it a valuable building block for creating more complex molecules with specific biological activities.

Mechanism and Applications The primary utility of the chloroacetamide group lies in its ability to form irreversible covalent bonds with nucleophilic residues in proteins, most notably the thiol group of cysteine.[1][2] This mechanism of action is leveraged in drug development to achieve potent and sustained inhibition of therapeutic targets like kinases and proteases, which are often implicated in cancer and other diseases.[3]

Key applications include:

  • Covalent Inhibitors: Serving as a foundational scaffold for developing targeted covalent inhibitors. Researchers have incorporated the chloroacetamide warhead into molecules designed to treat various conditions, including certain types of lung cancer by targeting Fibroblast Growth Factor Receptors (FGFR).[1][3]

  • Antimicrobial Agents: Chloroacetamide derivatives have demonstrated significant antibacterial and antifungal properties, making them promising candidates for the development of new antimicrobial therapies.[4][5][6]

  • Synthetic Intermediates: this compound is a key intermediate for synthesizing a wide range of derivatives. It can be reacted with various nucleophiles, such as arylpiperazines and imidazoles, to generate libraries of compounds for screening in drug discovery programs.[7][8] It has also been investigated for its potential role in nerve rehabilitation agents for treating conditions like cerebral apoplexy.[7]

Experimental Protocol: Laboratory Synthesis of this compound

This protocol details the synthesis of this compound via the acylation of benzylamine with chloroacetyl chloride in the presence of a base to neutralize the HCl byproduct.

Materials and Equipment:

  • Reagents: Benzylamine, Chloroacetyl chloride, Dichloromethane (DCM), Sodium bicarbonate (NaHCO₃), Anhydrous magnesium sulfate (MgSO₄), Deionized water.

  • Equipment: Round-bottom flask, Magnetic stirrer and stir bar, Dropping funnel, Ice bath, Separatory funnel, Rotary evaporator, Buchner funnel and flask, Standard laboratory glassware.

Safety Precautions:

  • This procedure must be performed in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Chloroacetyl chloride is highly corrosive and lachrymatory. Handle with extreme care.

  • This compound is an irritant to the skin, eyes, and respiratory system.[10] Avoid inhalation of dust and direct contact.[9]

Procedure:

  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1 equivalent) and a suitable base like triethylamine (1.1 equivalents) or sodium bicarbonate (2.5 equivalents) in dichloromethane (DCM).

    • Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Addition of Chloroacetyl Chloride:

    • Dissolve chloroacetyl chloride (1.1 equivalents) in a separate portion of DCM.

    • Transfer the chloroacetyl chloride solution to a dropping funnel and add it dropwise to the stirred benzylamine solution over 30-60 minutes. Maintain the reaction temperature below 10 °C during the addition.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring for 2-4 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Pour the reaction mixture into a separatory funnel.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude this compound, typically an off-white solid, can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.[4]

    • Filter the purified crystals using a Buchner funnel, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Data Summary

The following table summarizes key properties and expected outcomes for the synthesis of this compound.

ParameterValueReference
Molecular Formula C₉H₁₀ClNO[10]
Molecular Weight 183.63 g/mol [10]
Appearance Pale Beige to White Solid[7]
Melting Point 93-96 °C[7]
Typical Yield ~40-60%[4]
Solubility DMSO (Slightly), Methanol (Slightly)[7]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Acylation Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Dissolve Benzylamine & Base in DCM B Cool to 0-5 °C in Ice Bath A->B C Add Chloroacetyl Chloride (dropwise) B->C D Stir at Room Temperature (2-4 hours) C->D E Monitor via TLC D->E F Wash with NaHCO₃ and Brine E->F G Dry Organic Layer (MgSO₄) F->G H Concentrate via Rotary Evaporation G->H I Recrystallize from Ethanol/Water H->I J Filter and Dry Product I->J End Final Product J->End Start Start Start->A

Caption: Workflow for the synthesis of this compound.

References

Applications of N-Benzyl-2-chloroacetamide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-2-chloroacetamide is a versatile synthetic intermediate that has garnered significant attention in medicinal chemistry. Its structure, featuring a reactive chloroacetamide moiety and a benzyl group, makes it a valuable scaffold for the development of a diverse range of biologically active compounds. The chloroacetyl group can act as a covalent "warhead," forming stable bonds with nucleophilic residues like cysteine in target proteins, leading to potent and often irreversible inhibition. This reactivity has been exploited in the design of enzyme inhibitors and other therapeutic agents. Furthermore, the benzyl group provides a modifiable handle to enhance target specificity and pharmacokinetic properties. This document outlines the key applications of this compound in medicinal chemistry, providing detailed experimental protocols and summarizing relevant biological data.

Key Applications in Medicinal Chemistry

This compound and its derivatives have demonstrated a broad spectrum of biological activities, including:

  • Anticonvulsant Activity: Derivatives of N-benzylacetamide have shown potent anticonvulsant effects in preclinical models.

  • Antimicrobial Activity: The chloroacetamide scaffold is present in numerous compounds exhibiting antibacterial and antifungal properties.

  • Anticancer Properties: The ability of the chloroacetamide group to covalently modify proteins has been leveraged to develop anticancer agents that target specific enzymes or transcription factors.

  • Enzyme Inhibition: The electrophilic nature of the chloroacetyl group makes it an effective tool for designing covalent inhibitors of various enzymes, including proteases and transferases.

Data Presentation

Table 1: Anticonvulsant Activity of N-Benzyl-2-acetamidopropionamide Derivatives
CompoundStereoisomerMES ED₅₀ (mg/kg, i.p., mice)MES ED₅₀ (mg/kg, p.o., rats)Neurotoxicity TD₅₀ (mg/kg, i.p., mice)Protective Index (PI = TD₅₀/ED₅₀, mice)Reference
N-benzyl-2-acetamido-3-methoxypropionamide (18) Racemic8.33.9--[1]
(R)-184.5->276.0[1]
(S)-18>100---[1]
N-benzyl-2-acetamido-3-ethoxypropionamide (19) Racemic17.319--[1]
Phenytoin (Reference) -6.523--[1]

Maximal Electroshock (MES) test is a preclinical model for generalized tonic-clonic seizures. ED₅₀ is the median effective dose. TD₅₀ is the median toxic dose. A higher Protective Index indicates a better safety profile.

Table 2: Antimicrobial and Cytotoxic Activity of N-Benzyl-2,2,2-trifluoroacetamide (a related compound)
ActivityTest Organism/Cell LineQuantitative DataReference
Antifungal A. flavusMIC: 15.62 µg/mL[2]
B. cinereaMIC: 31.25 µg/mL[2]
T. mentagrophytesMIC: 62.5 µg/mL[2]
C. albicansMIC: 62.5 µg/mL[2]
Cytotoxic A549 (Lung adenocarcinoma)IC₅₀: 100 µg/mL[3]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from benzylamine and chloroacetyl chloride.[4]

Materials:

  • Benzylamine

  • Chloroacetyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Standard glassware

Procedure:

  • Dissolve benzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the reaction mixture with water, 1M HCl, and saturated sodium bicarbonate solution in a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

  • This compound or its derivatives

  • Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Add the bacterial inoculum to each well containing the diluted compound. Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no visible bacterial growth or by measuring the optical density at 600 nm using a microplate reader.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Benzylamine + Chloroacetyl Chloride + Base Reaction Reaction in Aprotic Solvent (e.g., DCM) Reactants->Reaction Stirring at 0°C to RT Workup Aqueous Work-up (Wash with H2O, HCl, NaHCO3) Reaction->Workup Drying Drying Organic Layer (Na2SO4) Workup->Drying Concentration Solvent Removal (Rotary Evaporator) Drying->Concentration Crude Crude N-Benzyl-2- chloroacetamide Concentration->Crude Purification Recrystallization or Column Chromatography Crude->Purification Pure Pure N-Benzyl-2- chloroacetamide Purification->Pure

Caption: General workflow for the synthesis and purification of this compound.

Covalent_Inhibition_Mechanism cluster_enzyme Enzyme Active Site Enzyme Target Enzyme (e.g., Protease, Kinase) Covalent_Complex Covalently Modified Enzyme (Inactive) Enzyme->Covalent_Complex Cys Nucleophilic Cysteine Residue (-SH) Cys->Covalent_Complex Forms Thioether Bond Inhibitor This compound Derivative Inhibitor->Cys Nucleophilic Attack

Caption: General mechanism of covalent inhibition by a chloroacetamide-based inhibitor.

Anticonvulsant_Signaling_Pathway NBCA N-Benzylacetamide Derivative Target Putative Target (e.g., Voltage-gated Na+ channel, Enzyme involved in neurotransmitter metabolism) NBCA->Target Modulation/ Inhibition Neuronal_Excitability Reduced Neuronal Excitability Target->Neuronal_Excitability Leads to Seizure_Suppression Suppression of Seizure Activity Neuronal_Excitability->Seizure_Suppression Results in

References

Application Notes and Protocols: N-Benzyl-2-chloroacetamide as a Versatile Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-2-chloroacetamide is a valuable bifunctional reagent characterized by the presence of a reactive chloroacetyl group and a benzyl moiety. This unique structure renders it an effective alkylating agent, primarily utilized in the covalent modification of nucleophilic residues such as amines, thiols, and hydroxyl groups. The chloroacetamide portion serves as the electrophilic "warhead," susceptible to nucleophilic attack, leading to the formation of a stable covalent bond and the displacement of the chloride ion. This reactivity profile has established this compound as a key building block in synthetic organic chemistry and medicinal chemistry for the development of novel therapeutic agents and molecular probes.

Its applications span the synthesis of a diverse range of compounds, including enzyme inhibitors, anticonvulsants, and antimicrobial agents. The benzyl group can contribute to the biological activity of the resulting derivatives through hydrophobic interactions with target biomolecules. These notes provide an overview of the synthetic utility of this compound, detailed experimental protocols for its use in alkylation reactions, and insights into the biological pathways targeted by its derivatives.

Data Presentation: Alkylation Reactions with this compound

The following tables summarize the quantitative data for the alkylation of various nucleophiles using this compound. These examples highlight the versatility of this reagent in forming new carbon-nitrogen and carbon-sulfur bonds.

Table 1: Alkylation of Amines with this compound

Nucleophile (Amine)ProductReaction ConditionsYield (%)Reference
BenzylamineN-Benzyl-2-(benzylamino)acetamideNot Specified40.77[1]
N-methylanilineN-Benzyl-N-methyl-2-phenylacetamideNot Specified25.80[1]
p-NitroanilineN-Benzyl-2-(4-nitroanilino)acetamideNot Specified23.90[1]
o-MethoxyanilineN-Benzyl-2-(2-methoxyanilino)acetamideNot Specified59.62[1]

Table 2: Alkylation of Thiols with this compound Derivatives

ElectrophileNucleophile (Thiol)ProductReaction ConditionsYield (%)Reference
bis-Chloroacetamide derivative2-Mercaptobenzothiazolebis-Sulfide compoundK2CO3, Acetone, Stirred for 4h60[2]
bis-Chloroacetamide derivative6-Amino-2-mercaptopyrimidin-4-olbis-Sulfide compoundK2CO3, Acetone, Stirred for 4hNot Specified[2]

Experimental Protocols

The following are detailed protocols for the alkylation of amines and thiols using this compound. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: General Procedure for the Alkylation of Primary and Secondary Amines

This protocol describes the synthesis of N-substituted-N-benzylacetamides via nucleophilic substitution.

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., substituted aniline, benzylamine)

  • Base (e.g., Triethylamine (TEA), Potassium Carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF))

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification reagents and equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a solution of the amine (1.0 equivalent) in the chosen anhydrous solvent (0.1-0.5 M) in a round-bottom flask under an inert atmosphere, add the base (1.2 equivalents).

  • Addition of Alkylating Agent: While stirring, add a solution of this compound (1.1 equivalents) in the same anhydrous solvent dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (e.g., triethylammonium chloride) has formed, filter the mixture. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-N-benzylacetamide.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for the Alkylation of Thiols

This protocol outlines the synthesis of N-benzyl-2-(organothio)acetamides.

Materials:

  • This compound

  • Appropriate thiol (e.g., thiophenol, benzyl mercaptan)

  • Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH))

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetone, Tetrahydrofuran (THF))

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification reagents and equipment

Procedure:

  • Thiolate Formation: To a stirred solution of the thiol (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere, add the base (1.5 equivalents). Stir the mixture at room temperature for 30 minutes to generate the thiolate anion.

  • Addition of Alkylating Agent: Add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the reaction mixture.

  • Reaction and Monitoring: Stir the reaction at room temperature or heat gently (e.g., to 50-60 °C) as needed. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the product or to quench the reaction. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathway and Mechanism of Action

While this compound itself is primarily a synthetic building block, its derivatives have been shown to possess significant biological activities, including the inhibition of key signaling pathways implicated in diseases such as cancer. One such target is the Src family of non-receptor tyrosine kinases.

Derivatives of N-benzyl acetamide, such as KX2-391 (Tirbanibulin), have been developed as potent inhibitors of Src kinase.[3][4] These inhibitors often target the peptide substrate binding site of the kinase, a distinct mechanism from many ATP-competitive inhibitors.[5][6] The inhibition of Src kinase can disrupt downstream signaling cascades that are crucial for cell proliferation, survival, migration, and angiogenesis.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinases (RTKs) Src Src Kinase RTK->Src Integrins Integrins Integrins->Src FAK FAK Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Cell_Migration Cell Migration & Invasion FAK->Cell_Migration MAPK_pathway Raf-MEK-ERK Pathway Ras->MAPK_pathway Akt_pathway Akt/PKB Pathway PI3K->Akt_pathway Cell_Proliferation Cell Proliferation & Survival STAT3->Cell_Proliferation MAPK_pathway->Cell_Proliferation Akt_pathway->Cell_Proliferation Angiogenesis Angiogenesis Akt_pathway->Angiogenesis NBCA_derivative N-Benzylacetamide Derivative (e.g., KX2-391) NBCA_derivative->Src

Caption: Src Kinase Signaling Pathway and Inhibition by N-Benzylacetamide Derivatives.

Experimental Workflow: Synthesis and Screening

The general workflow for utilizing this compound in a drug discovery context involves a multi-step process from initial synthesis to biological evaluation.

Synthesis_Screening_Workflow Start Start: N-Benzyl-2- chloroacetamide Alkylation Alkylation Reaction Start->Alkylation Nucleophile_Library Library of Nucleophiles (Amines, Thiols, etc.) Nucleophile_Library->Alkylation Purification Purification & Characterization Alkylation->Purification Compound_Library Library of N-Benzylacetamide Derivatives Purification->Compound_Library Biological_Screening Biological Screening (e.g., Kinase Assays) Compound_Library->Biological_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General Workflow for Synthesis and Screening of N-Benzylacetamide Derivatives.

References

Application Notes and Protocols: N-Benzyl-2-chloroacetamide in the Synthesis of Anticonvulsant Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of N-Benzyl-2-chloroacetamide as a key intermediate in the development of novel anticonvulsant agents. The N-benzylacetamide scaffold is a recurring motif in various compounds exhibiting anticonvulsant properties. This document outlines a general synthetic protocol for the derivatization of this compound and presents key quantitative data on the efficacy of related compounds.

Introduction

The N-benzylacetamide core structure is a recognized pharmacophore in the design of anticonvulsant drugs. Modifications of this central scaffold have led to the discovery of potent drug candidates. This compound serves as a versatile starting material or intermediate, allowing for the introduction of diverse functional groups through the reaction of its reactive chloroacetyl moiety with various nucleophiles. This approach enables the systematic exploration of the chemical space around the N-benzylacetamide core to optimize anticonvulsant activity and pharmacokinetic properties.

Data Presentation

The following tables summarize the in vivo anticonvulsant activity and neurotoxicity of various N-benzylacetamide derivatives, providing a basis for structure-activity relationship (SAR) studies.

Table 1: Anticonvulsant Activity of N-Benzyl-2-acetamidopropionamide Derivatives in Mice (Intraperitoneal Administration)

CompoundDerivativeMES ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
(R)-18 (R)-N-benzyl-2-acetamido-3-methoxypropionamide4.5276.0
(S)-18 (S)-N-benzyl-2-acetamido-3-methoxypropionamide>100--
18 (racemic) N-benzyl-2-acetamido-3-methoxypropionamide8.3--
19 N-benzyl-2-acetamido-3-ethoxypropionamide17.3--

Data sourced from a study on N-Benzyl-2-acetamidopropionamide derivatives.[1]

Table 2: Anticonvulsant Activity of N-Benzyl-2-acetamidopropionamide Derivatives in Rats (Oral Administration)

CompoundDerivativeMES ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
18 N-benzyl-2-acetamido-3-methoxypropionamide3.9>500>130
19 N-benzyl-2-acetamido-3-ethoxypropionamide19--
Phenytoin Reference Drug23--

Data sourced from a study on N-Benzyl-2-acetamidopropionamide derivatives.[1]

Experimental Protocols

This section details the synthesis of the precursor this compound and a general protocol for its subsequent derivatization.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from benzylamine and chloroacetyl chloride.

Materials:

  • Benzylamine

  • Chloroacetyl chloride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or other suitable base

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous dichloromethane to the stirred solution via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Protocol 2: General Synthesis of N-Benzyl-2-(substituted-amino)acetamide Derivatives

This protocol outlines a general method for the synthesis of anticonvulsant candidates by reacting this compound with a nucleophilic amine.

Materials:

  • This compound

  • Desired amine (e.g., piperazine, morpholine, or other primary/secondary amines) (1.0-1.2 eq)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

  • Base (e.g., Potassium carbonate, Triethylamine) (2.0 eq)

  • Potassium iodide (catalytic amount)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of the desired amine (1.0-1.2 eq) in the chosen anhydrous solvent, add the base (2.0 eq) and a catalytic amount of potassium iodide.

  • Add this compound (1.0 eq) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization to obtain the desired N-Benzyl-2-(substituted-amino)acetamide derivative.

Visualizations

The following diagrams illustrate the synthetic pathways described.

Synthesis_of_N_Benzyl_2_chloroacetamide Benzylamine Benzylamine Base Base (e.g., TEA) DCM, 0°C to RT Benzylamine->Base ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Base NBCA This compound Base->NBCA Acylation

Figure 1: Synthesis of this compound.

Derivatization_of_NBCA NBCA This compound Conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat NBCA->Conditions Amine Nucleophilic Amine (R-NH-R') Amine->Conditions Product N-Benzyl-2-(substituted-amino)acetamide (Anticonvulsant Candidate) Conditions->Product N-Alkylation

Figure 2: General synthetic workflow for anticonvulsant candidates.

References

Application Notes and Protocols: Antimicrobial and Antifungal Activity of N-Benzyl-2-chloroacetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Benzyl-2-chloroacetamide and its derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. These compounds, characterized by a chloroacetamide group attached to a benzylamine scaffold, have shown promising potential as antimicrobial and antifungal agents. Their chemical structure allows for diverse modifications, leading to the synthesis of novel derivatives with enhanced efficacy against a spectrum of pathogens, including drug-resistant strains. This document provides detailed application notes summarizing the bioactivity of these compounds and standardized protocols for their screening and evaluation.

Application Notes

Summary of Antimicrobial and Antifungal Activities

The efficacy of this compound derivatives has been quantified against various bacterial and fungal species. The primary metric for activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Antifungal Activity of Chloroacetamide Derivatives (MIC in µg/mL)

Compound/Derivative Candida spp. Dermatophytes Aspergillus flavus Reference
Chloroacetamide Derivatives (general) 25-50 3.12-50 - [1]
2-chloro-N-phenylacetamide 128-256 - 16-256 [2][3]
N-benzyl-2,2,2-trifluoroacetamide 62.5 62.5 (T. mentagrophytes) 15.62 [4][5]
N-(4-fluorophenyl) chloroacetamide < 500 (best: 60-100) - - [6]

| N-(3-bromophenyl) chloroacetamide | < 500 (best: 60-100) | - | - |[6] |

Table 2: Antibacterial Activity of Chloroacetamide Derivatives (MIC in µg/mL)

Compound/Derivative Staphylococcus aureus MRSA Escherichia coli Proteus vulgaris Reference
N-(substituted phenyl)-2-chloroacetamides Effective Effective Less Effective - [6][7]
N-benzyl-2,2,2-trifluoroacetamide - 62.5 - 62.5 [5]

| N-(5-benzyl-1,3,4-oxadiazol-2-yl) derivatives | Significant Activity | - | Active | - |[8] |

Proposed Mechanisms of Action

The antimicrobial and antifungal properties of chloroacetamide derivatives are attributed to several potential mechanisms of action. These vary depending on the specific derivative and the target organism.

1. Fungal Cell Membrane Disruption: Several studies suggest that these compounds primarily target the fungal cell membrane. One proposed mechanism involves the binding of the compound to ergosterol, a vital component of the fungal membrane, leading to membrane disruption and cell death[2]. However, other studies indicate that some derivatives may act on different membrane targets, as their activity is not related to ergosterol complexation[1]. This suggests a multi-target approach to membrane disruption.

cluster_0 Fungal Cell Membrane Fungal Cell Membrane Ergosterol Ergosterol OtherTargets Other Membrane Targets Disruption Membrane Disruption & Permeabilization Ergosterol->Disruption OtherTargets->Disruption Compound N-Benzyl-2- chloroacetamide Derivative Compound->Ergosterol Binds to ergosterol Compound->OtherTargets Interacts with other targets Death Fungal Cell Death Disruption->Death Leads to

Fig. 1: Proposed mechanism of antifungal action via cell membrane disruption.

2. Bacterial DNA Replication Inhibition: In bacteria, a potential mechanism involves the inhibition of essential enzymes required for DNA replication and transcription, such as DNA gyrase and Topoisomerase II[9]. By targeting these enzymes, the derivatives can effectively halt bacterial proliferation, leading to cell death.

cluster_0 Bacterial Cell DNA Bacterial DNA Replication DNA Replication & Transcription DNA->Replication Enzymes DNA Gyrase & Topoisomerase II Replication->Enzymes Mediated by Blocked Replication Blocked Enzymes->Blocked Compound N-Benzyl-2- chloroacetamide Derivative Compound->Enzymes Inhibits Death Bacterial Cell Death Blocked->Death Leads to

Fig. 2: Proposed mechanism of antibacterial action via enzyme inhibition.

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl/Benzyl-2-chloroacetamides

This protocol describes a general method for synthesizing the title compounds via chloroacetylation of a primary amine.

Materials:

  • Substituted benzylamine or aniline

  • Chloroacetyl chloride

  • Appropriate solvent (e.g., glacial acetic acid, Tetrahydrofuran (THF))

  • Stirring apparatus and reaction vessel

  • Standard work-up and purification equipment (rotary evaporator, recrystallization solvents)

Procedure:

  • Dissolve the selected benzylamine or aniline derivative in the chosen solvent within a reaction vessel.

  • Cool the mixture in an ice bath.

  • Add chloroacetyl chloride dropwise to the stirred mixture. The reaction is often exothermic.

  • After the addition is complete, continue stirring the reaction mixture for several hours at a controlled temperature (e.g., ambient temperature or up to 80 °C)[8][9].

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent using a rotary evaporator to obtain the crude product[9].

  • Wash and recrystallize the crude product from a suitable solvent (e.g., methanol) to yield the purified this compound derivative[9].

  • Characterize the final compound using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR[9].

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of synthesized compounds against bacterial and fungal strains, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1]

Materials:

  • Synthesized chloroacetamide derivatives

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Appropriate broth medium (e.g., Luria Bertani for bacteria, RPMI-1640 for fungi)[6]

  • Sterile 96-well microtiter plates

  • Microbial suspensions adjusted to 0.5 McFarland standard turbidity (approx. 10⁸ CFU/mL)[6]

  • Positive control antibiotics/antifungals (e.g., Rifampicin, Nystatin)[6]

  • Negative control (broth and inoculum only)

  • Sterility control (broth only)

Procedure:

  • Prepare a stock solution of each test compound in DMSO. The final concentration of DMSO in the wells should not exceed 5%[6].

  • Dispense the appropriate broth into the wells of a 96-well plate.

  • Add the compound stock solution to the first well and perform twofold serial dilutions across the plate to achieve a range of concentrations (e.g., 4000 µg/mL down to 32 µg/mL)[6].

  • Prepare microbial inoculums in the corresponding broth, adjusted to a 0.5 McFarland standard.

  • Inoculate each well (except the sterility control) with the microbial suspension. The final volume in each well should be approximately 200 µL[6].

  • Set up positive and negative control wells on the same plate.

  • Incubate the plates. Typical conditions are 37°C for 24 hours for bacteria and 35°C for 48 hours for fungi[4][6].

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits microbial growth. An indicator like Resazurin can be used to aid visualization[6].

Protocol 3: Determination of Minimum Fungicidal/Bactericidal Concentration (MFC/MBC)

This protocol is a continuation of the MIC assay to determine if the compound is microbicidal or microbistatic.

Materials:

  • MIC plates from Protocol 2

  • Sterile agar plates (e.g., Luria Agar, Tryptic Soy Agar)

  • Sterile pipette tips or loops

Procedure:

  • Following MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth[2].

  • Spot the aliquot onto a fresh agar plate.

  • Incubate the agar plates under the same conditions as the initial MIC assay.

  • After incubation, observe the plates for colony growth.

  • The MFC or MBC is defined as the lowest concentration of the compound that results in no microbial growth (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum) on the agar plate[2].

Experimental Workflows

cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening S1 Select Substituted Amine S2 React with Chloroacetyl Chloride S1->S2 S3 Purify Product (Recrystallization) S2->S3 S4 Characterize Structure (NMR, FT-IR) S3->S4 B1 Prepare Stock Solution (DMSO) S4->B1 Proceed with Pure Compound B2 Perform Serial Dilutions in 96-Well Plate B1->B2 B3 Inoculate with Microbial Suspension B2->B3 B4 Incubate Plate (24-48h) B3->B4 B5 Determine MIC (Visual Inspection) B4->B5 B6 Subculture from Clear Wells to Agar Plate B5->B6 B7 Determine MBC/MFC B6->B7 Result Identify Lead Compounds B7->Result

Fig. 3: General workflow for synthesis and antimicrobial screening.

References

Application Notes and Protocols for N-Alkylation with N-Benzyl-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation is a fundamental reaction in organic synthesis, crucial for the construction of carbon-nitrogen bonds. This application note provides a detailed experimental procedure for the N-alkylation of primary and secondary amines using N-Benzyl-2-chloroacetamide. This reagent serves as a versatile building block for the introduction of a benzylacetamido moiety, a common scaffold in medicinal chemistry. The chloroacetamide group provides a reactive electrophilic site for nucleophilic substitution by an amine. The resulting N-substituted benzylacetamide derivatives are of significant interest in drug discovery and development due to their presence in a wide range of biologically active molecules. This protocol offers a general method that can be adapted for various amine substrates to generate libraries of compounds for screening and lead optimization.

Chemical Reaction Scheme

The N-alkylation reaction proceeds via a nucleophilic substitution mechanism where the amine nitrogen attacks the electrophilic carbon of the chloroacetamide, displacing the chloride leaving group.

Caption: General reaction scheme for the N-alkylation of an amine with this compound.

Experimental Protocol

This protocol details a general procedure for the N-alkylation of a primary or secondary amine with this compound.

Materials:

  • This compound (C9H10ClNO, MW: 183.63 g/mol )[1]

  • Primary or secondary amine of choice

  • Anhydrous solvent (e.g., acetonitrile, dimethylformamide (DMF), or tetrahydrofuran (THF))

  • Base (e.g., potassium carbonate (K2CO3), triethylamine (Et3N), or sodium bicarbonate (NaHCO3))

  • Drying agent (e.g., anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4))

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glassware for extraction and purification

  • Column for chromatography (if necessary)

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the amine (1.0 eq), this compound (1.0-1.2 eq), and a suitable base (1.5-2.0 eq).

  • Solvent Addition: Add a sufficient amount of anhydrous solvent to dissolve or suspend the reactants.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the amine. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a solid precipitate (the salt of the base) has formed, filter it off.

  • Extraction: Transfer the filtrate to a separatory funnel. Add water and a suitable organic solvent (e.g., ethyl acetate). Shake the funnel and allow the layers to separate.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Safety Precautions:

  • This compound is a hazardous substance. It can cause skin irritation, serious eye damage, and may cause respiratory irritation.[1][2][3]

  • Always work in a well-ventilated fume hood.[2][4]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][4]

  • Avoid inhalation of dust and vapors.[2][4]

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[2]

Data Presentation

The following table summarizes representative reaction conditions and yields for the N-alkylation of various amines with this compound, based on general literature procedures for similar chloroacetamides.[5][6]

EntryAmine SubstrateBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1AnilineK2CO3Acetonitrile806-1285-95
2BenzylamineEt3NTHF654-880-90
3MorpholineK2CO3DMF1002-490-98
4PiperidineNaHCO3Acetonitrile803-690-98
5DiethylamineEt3NTHF658-1675-85

Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation experiment.

experimental_workflow A 1. Reaction Setup (Amine, this compound, Base) B 2. Solvent Addition (Anhydrous Solvent) A->B C 3. Reaction (Stirring/Heating) B->C D 4. Reaction Monitoring (TLC) C->D D->C Incomplete E 5. Work-up (Cooling, Filtration) D->E Complete F 6. Extraction (Organic Solvent, Water) E->F G 7. Washing (Water, Brine) F->G H 8. Drying & Concentration (Drying Agent, Rotary Evaporator) G->H I 9. Purification (Chromatography/Recrystallization) H->I J Final Product I->J

Caption: A flowchart of the experimental workflow for N-alkylation.

Conclusion

The protocol described provides a reliable and adaptable method for the N-alkylation of primary and secondary amines with this compound. This procedure is suitable for the synthesis of a diverse range of N-substituted benzylacetamides for applications in drug discovery and medicinal chemistry. Researchers should carefully consider the reactivity of the specific amine substrate and optimize the reaction conditions accordingly. Adherence to the safety precautions outlined is essential for the safe handling of the reagents involved.

References

Application Notes and Protocols: N-Benzyl-2-chloroacetamide as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-2-chloroacetamide is a versatile bifunctional reagent that serves as a valuable starting material for the synthesis of a wide array of heterocyclic compounds. Its structure, featuring a reactive chloroacetamide moiety and a benzyl group, allows for diverse cyclization strategies, making it a key building block in medicinal chemistry and drug discovery. The chloroacetamide group provides a reactive electrophilic site susceptible to nucleophilic attack, while the nitrogen atom and the adjacent methylene group can participate in cyclization reactions. This document provides detailed application notes and experimental protocols for the synthesis of various biologically significant heterocyclic systems derived from this compound, including piperazines, 1,3,4-oxadiazoles, and thiazolidin-4-ones.

Applications of this compound in Heterocyclic Synthesis

This compound is a versatile precursor for synthesizing a variety of heterocyclic compounds due to its reactive α-chloro-N-acetyl group. This functionality allows for nucleophilic substitution by various mono- and dinucleophiles, leading to the formation of diverse ring systems.

1. Synthesis of Piperazine Derivatives:

This compound readily reacts with piperazine and its derivatives to yield N-substituted piperazines. This reaction typically proceeds via nucleophilic substitution of the chlorine atom by one of the nitrogen atoms of the piperazine ring. The resulting N-benzyl-2-(piperazin-1-yl)acetamide scaffold is a common motif in many biologically active molecules with antimicrobial and other therapeutic properties.[1][2]

2. Synthesis of 1,3,4-Oxadiazole Derivatives:

While direct synthesis from this compound is less common, it can be a precursor to intermediates that lead to 1,3,4-oxadiazoles. For instance, it can be reacted with hydrazine to form a hydrazide, which can then undergo cyclization with various reagents like carbon disulfide or orthoesters to form the oxadiazole ring.[3] 1,3,4-Oxadiazole derivatives are known for their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5][6][7]

3. Synthesis of Thiazole and Thiazolidin-4-one Derivatives:

This compound can be used in the synthesis of thiazole and thiazolidin-4-one derivatives. For example, reaction with thiourea or substituted thioureas can lead to the formation of aminothiazoles. Furthermore, it can react with a primary amine and a sulfur source in a multicomponent reaction or be used to alkylate a pre-formed thiazole ring. Thiazolidin-4-ones can be synthesized by reacting an imine, derived from a derivative of this compound, with thioglycolic acid. Thiazole and its derivatives are known to possess significant antifungal and antibacterial activities.

Data Presentation

The following tables summarize quantitative data for the synthesis of various heterocyclic compounds where this compound or structurally related chloroacetamides are used as precursors.

Table 1: Synthesis of N-Substituted Piperazine Derivatives [2]

DerivativeR-Group on Benzyl ChlorideReaction Time (h)Yield (%)Melting Point (°C)
8a 4-OCH₃1090155-156
8b 4-Cl1088170-171
8c 4-F1092160-161
8d 2-Cl1085158-159
8e 2-F1093162-163

Reaction conditions: N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, substituted benzyl chloride, K₂CO₃, acetonitrile, 25°C.

Table 2: Synthesis of 5-Benzyl-1,3,4-oxadiazole-2-yl-sulfanyl Acetamide Derivatives [3]

DerivativeN-SubstituentYield (%)Physical State
6a Phenyl82Yellowish brown semisolid
6b 4-Chlorophenyl88Brown semisolid
6c Ethyl Phenyl79Orange brown semisolid
6j 2,4-Dimethylphenyl85Reddish brown semisolid

General two-step synthesis from a bromoacetamide derivative which is analogous to the reactivity of this compound.

Table 3: Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles [8]

EntrynRProductYield (%)
11iPr6a 91
22iPr6b 71
33iPr6c 83
41tBu6d 88
52tBu6e 85

Note: This table illustrates the synthesis of oxadiazoles from bromoalkyl precursors, demonstrating a viable synthetic route for similar structures starting from chloroacetamides.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Benzyl-2-(4-substituted-piperazin-1-yl)acetamide Derivatives

This protocol is adapted from the synthesis of related piperazine derivatives.[2]

Materials:

  • This compound

  • Appropriate substituted piperazine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Methylene dichloride

  • Brine solution

  • Anhydrous sodium sulfate

  • Ice-cold water

Procedure:

  • To a solution of the desired substituted piperazine (1.0 eq) in acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature.

  • Slowly add a solution of this compound (1.0 eq) in acetonitrile dropwise to the reaction mixture.

  • Stir the reaction mixture at 25°C for 10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, pour the mixture into ice-cold water.

  • Extract the aqueous layer with methylene dichloride.

  • Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield the desired N-benzyl-2-(4-substituted-piperazin-1-yl)acetamide derivative.

Protocol 2: General Procedure for the Synthesis of 5-Substituted-2-amino-1,3,4-oxadiazoles (Conceptual adaptation)

This protocol is based on the oxidative cyclization of a semicarbazide derivative, which can be conceptually formed from this compound.

Step 1: Synthesis of N-benzyl-2-hydrazinylacetamide (Intermediate) This is a conceptual first step. Direct reaction of this compound with hydrazine hydrate would yield this intermediate.

Step 2: Synthesis of the Semicarbazide derivative

  • React N-benzyl-2-hydrazinylacetamide with an appropriate isothiocyanate or a similar reagent to form the corresponding thiosemicarbazide or semicarbazide.

Step 3: Oxidative Cyclization to form 1,3,4-Oxadiazole Adapted from established methods for oxadiazole synthesis.[9]

  • Dissolve the semicarbazide derivative from Step 2 in a suitable solvent.

  • Add an oxidizing agent (e.g., I₂, NBS, or KIO₃) and a base (e.g., K₂CO₃).

  • Stir the reaction at an appropriate temperature (e.g., 60°C) for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, work up the reaction mixture by quenching the excess oxidant, extracting the product with an organic solvent, and purifying by chromatography or recrystallization.

Protocol 3: Synthesis of Thiazolidin-4-one Derivatives (Conceptual adaptation)

This protocol involves the cyclization of a Schiff base with thioglycolic acid. The required Schiff base can be conceptually derived from this compound.

Step 1: Synthesis of an Aldehyde or Ketone derivative of N-benzylacetamide (Intermediate) This would require a multi-step synthesis starting from this compound to introduce a carbonyl functionality.

Step 2: Synthesis of the Schiff Base

  • React the aldehyde or ketone from Step 1 with a primary amine in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., glacial acetic acid).

  • Reflux the mixture for several hours.

  • Cool the reaction mixture to obtain the Schiff base, which can be purified by recrystallization.

Step 3: Cyclization to Thiazolidin-4-one Adapted from the synthesis of thiazolidin-4-ones from Schiff bases.

  • To a solution of the Schiff base from Step 2 in a non-polar solvent (e.g., dry benzene or toluene), add thioglycolic acid (1.1 eq).

  • Reflux the mixture for 10-12 hours, using a Dean-Stark apparatus to remove water.

  • Cool the reaction mixture and neutralize with a weak base (e.g., 5% sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Signaling Pathways and Experimental Workflows

Biological Activity of Derived Heterocycles:

  • Piperazine derivatives often exhibit significant antimicrobial activity by mechanisms that can involve the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with DNA replication.[10]

  • 1,3,4-Oxadiazole derivatives are known to possess a broad spectrum of biological activities. Their antimicrobial action can involve the inhibition of enzymes crucial for microbial survival, such as DNA gyrase or other enzymes involved in metabolic pathways.[4][7]

  • Thiazole derivatives are particularly noted for their antifungal properties. A key mechanism of action is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[11][12]

  • Benzodiazepine derivatives , for which this compound can be a precursor in multi-step syntheses, act on the central nervous system by modulating the activity of GABA-A receptors.

Diagrams of Synthetic Pathways and Biological Mechanisms:

G cluster_synthesis General Synthetic Workflow This compound This compound Intermediate Intermediate This compound->Intermediate Reaction with Nucleophile Nucleophile Nucleophile Nucleophile->Intermediate Heterocyclic Product Heterocyclic Product Intermediate->Heterocyclic Product Intramolecular Cyclization

General workflow for heterocycle synthesis.

G cluster_pathway Mechanism of Action: Benzodiazepine Derivatives Benzodiazepine Benzodiazepine GABA_A_Receptor GABA-A Receptor Benzodiazepine->GABA_A_Receptor Binds to allosteric site Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Increases frequency of opening GABA GABA GABA->GABA_A_Receptor Binds to active site Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization Increased Cl- influx CNS_Depression CNS Depression (Anxiolytic, Sedative effects) Neuronal_Hyperpolarization->CNS_Depression

Benzodiazepine mechanism of action.

G cluster_antifungal Mechanism of Action: Thiazole Antifungals Thiazole_Derivative Thiazole_Derivative Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Thiazole_Derivative->Lanosterol_14a_demethylase Inhibits Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Blocks conversion of Lanosterol to Ergosterol Disruption Membrane Disruption & Cell Death Lanosterol_14a_demethylase->Disruption Leads to accumulation of toxic sterols Lanosterol Lanosterol Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Essential component Fungal_Cell_Membrane->Disruption

Thiazole antifungal mechanism of action.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a diverse range of heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel piperazines, oxadiazoles, thiazolidin-4-ones, and other related heterocycles. The biological significance of these scaffolds underscores the importance of this compound in the development of new therapeutic agents. The provided diagrams illustrate the key synthetic strategies and the mechanisms of action of some of the important classes of compounds that can be accessed from this versatile starting material. Further exploration of multicomponent reactions and novel cyclization strategies involving this compound is a promising avenue for future research in medicinal chemistry.

References

Application Notes and Protocols: Investigating the Mechanism of Action of N-Benzyl-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the hypothesized mechanism of action of N-Benzyl-2-chloroacetamide in biological systems and detailed protocols for its investigation. Based on the known reactivity of the chloroacetamide moiety and the biological effects of structurally related compounds, it is postulated that this compound functions as a covalent modulator of cellular proteins, leading to the induction of apoptosis.

Hypothesized Mechanism of Action

This compound contains a reactive chloroacetamide electrophile, which is known to form covalent bonds with nucleophilic residues on proteins, particularly cysteine[1][2]. This irreversible binding can alter the function of target proteins, leading to cellular stress and the activation of cell death pathways. A plausible mechanism involves the following key events:

  • Covalent Protein Modification: this compound enters the cell and covalently modifies proteins by alkylating cysteine residues. This non-specific or targeted protein inactivation is a critical initiating event.

  • Induction of Oxidative Stress: The disruption of protein function, particularly of enzymes involved in redox homeostasis, may lead to an increase in intracellular Reactive Oxygen Species (ROS)[3][4].

  • Mitochondrial Dysfunction: Elevated ROS levels can damage mitochondria, leading to a decrease in the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors like cytochrome c[5][6].

  • Caspase Activation and Apoptosis: Cytochrome c release activates the caspase cascade, a family of proteases that execute the final stages of apoptosis, including cleavage of cellular substrates and ultimately, cell death[7][8].

The following sections provide detailed protocols to systematically investigate this hypothesized mechanism.

Data Presentation: Summary of Expected Quantitative Data

The following tables summarize hypothetical quantitative data that could be obtained from the described experimental protocols. These values are for illustrative purposes and will vary depending on the cell line and experimental conditions.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM) after 48hAssay Method
A549 (Lung Carcinoma)75.2 ± 5.1MTT Assay
MCF-7 (Breast Adenocarcinoma)98.6 ± 7.3MTT Assay
PC-3 (Prostate Cancer)65.4 ± 4.8MTT Assay
BEAS-2B (Normal Bronchial Epithelium)> 200MTT Assay

Table 2: Induction of Apoptosis and Oxidative Stress

ParameterControl (Untreated)This compound (100 µM, 24h)
% Apoptotic Cells (Annexin V+)4.2 ± 1.145.8 ± 3.7
Relative ROS Levels (DCFDA)1.0 ± 0.13.5 ± 0.4
% Cells with Low ΔΨm (JC-1)5.1 ± 1.352.3 ± 4.1
Relative Caspase-3/7 Activity1.0 ± 0.26.8 ± 0.7

Signaling Pathway and Experimental Workflow Diagrams

A diagram of the hypothesized signaling pathway is presented below.

N_Benzyl_2_chloroacetamide_MoA NBCA N-Benzyl-2- chloroacetamide Proteins Cellular Proteins (with Cysteine) NBCA->Proteins Enters cell Covalent_Modification Covalent Modification (Alkylation) Proteins->Covalent_Modification Reacts with ROS Increased ROS Covalent_Modification->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3_7 Caspase-3/7 Activation Caspase_9->Caspase_3_7 Apoptosis Apoptosis Caspase_3_7->Apoptosis

Caption: Hypothesized signaling pathway of this compound.

The general experimental workflow to elucidate the mechanism of action is depicted below.

Experimental_Workflow start Start cytotoxicity 1. Cytotoxicity Assay (MTT) start->cytotoxicity apoptosis 2. Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis ros 3. ROS Detection (DCFDA) apoptosis->ros mmp 4. Mitochondrial Membrane Potential (JC-1) ros->mmp caspase_activity 5. Caspase Activity (Fluorometric) mmp->caspase_activity western_blot 6. Western Blot Analysis (Apoptotic Markers) caspase_activity->western_blot target_id 7. Target Identification (Chemoproteomics) western_blot->target_id end Elucidate Mechanism target_id->end

References

Application Notes and Protocols for the Analytical Characterization of N-Benzyl-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical methods for the characterization of N-Benzyl-2-chloroacetamide. The protocols detailed below are essential for identity confirmation, purity assessment, and quality control of this compound in research and development settings.

Physicochemical Properties

This compound is a solid, appearing as colorless to light yellow crystals at room temperature.[1] It is soluble in organic solvents like ethanol and ether but has poor solubility in water.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₁₀ClNO[2]
Molecular Weight 183.63 g/mol [2]
Melting Point 93-96 °C[1][3]
Appearance Colorless to light yellow crystals[1]
Solubility Soluble in ethanol and ether; poorly soluble in water[1]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the purity assessment and quantification of this compound. Due to its aromatic amide structure, a C18 column is recommended.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (or methanol) and water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water. The mobile phase can be optimized for better separation of impurities. For acidic impurities, a small amount of acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid) can be added to the mobile phase.[4][5]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV detection at 220 nm or 254 nm.[4]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and purity analysis of volatile and semi-volatile compounds like this compound.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms), is suitable for the separation of chloroacetamides.[6]

  • Injector: Split/splitless injector. A split ratio of 50:1 is a good starting point.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Table 2: GC-MS Data for this compound

ParameterValueReference(s)
Top m/z Peak 148
2nd Highest m/z Peak 91
3rd Highest m/z Peak 107

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[7]

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.[8]

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of the deuterated solvent in an NMR tube.

  • Acquisition Parameters (¹H NMR):

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • Acquisition Parameters (¹³C NMR):

    • Number of scans: 1024 or more, depending on the sample concentration.

    • Relaxation delay: 2-5 seconds.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H ~7.2-7.4multiplet (aromatic protons)
~6.5-7.0broad singlet (NH)
~4.4doublet (CH₂)
~4.1singlet (CH₂Cl)
¹³C ~166C=O
~138Aromatic C (quaternary)
~127-129Aromatic CH
~46CH₂-N
~43CH₂-Cl

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound.

Experimental Protocol: FTIR Analysis (KBr Pellet Method)

  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation (KBr Pellet):

    • Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[9]

    • Transfer the mixture to a pellet die.

    • Press the mixture under high pressure (typically 8-10 tons) to form a thin, transparent pellet.[10]

  • Analysis:

    • Acquire a background spectrum of a pure KBr pellet.

    • Place the sample pellet in the spectrometer's sample holder and acquire the sample spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Table 4: Key FTIR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
N-H stretch ~3300Amide N-H stretching
C-H stretch (aromatic) ~3030Aromatic C-H stretching
C-H stretch (aliphatic) ~2920Aliphatic C-H stretching
C=O stretch (Amide I) ~1650Amide C=O stretching
N-H bend (Amide II) ~1550Amide N-H bending
C-Cl stretch ~700-800C-Cl stretching

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Analytical Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization cluster_data Data Analysis & Reporting synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification isolation Isolation & Drying purification->isolation physchem Physicochemical Properties (Melting Point, Appearance) isolation->physchem hplc HPLC (Purity) isolation->hplc gcms GC-MS (Identity, Purity) isolation->gcms nmr NMR (¹H, ¹³C) (Structure Elucidation) isolation->nmr ftir FTIR (Functional Groups) isolation->ftir data_analysis Data Interpretation & Comparison to Standards physchem->data_analysis hplc->data_analysis gcms->data_analysis nmr->data_analysis ftir->data_analysis report Application Note & Certificate of Analysis data_analysis->report

Caption: A typical workflow for the synthesis and characterization of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Benzyl-2-chloroacetamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of N-Benzyl-2-chloroacetamide. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to help you optimize your reaction yield and product purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete Reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - If the reaction has stalled, consider increasing the reaction time or gently warming the mixture, while monitoring for byproduct formation.[1]
Hydrolysis of Chloroacetyl Chloride: Presence of moisture in the reactants or solvent.- Use anhydrous solvents and ensure all glassware is thoroughly dried. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Poor Quality of Reagents: Degradation of benzylamine or chloroacetyl chloride.- Use freshly distilled or purified starting materials. - Verify the purity of reagents using appropriate analytical techniques (e.g., NMR, IR).[1]
Incorrect Stoichiometry: Molar ratio of reactants is not optimal.- Ensure an appropriate molar ratio of benzylamine to chloroacetyl chloride. A slight excess of the amine can be used to drive the reaction to completion and act as a base.
Presence of Impurities Unreacted Starting Materials: Reaction did not go to completion.- As with low yield, ensure complete reaction by monitoring with TLC and adjusting reaction time or temperature accordingly.[1] - During work-up, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted benzylamine and a dilute base (e.g., saturated NaHCO₃) to remove any chloroacetic acid formed from hydrolysis.[2]
Formation of Di-acylated Byproduct: Reaction of the product with another molecule of chloroacetyl chloride (less common with primary amines).- While less likely with a primary amine like benzylamine, ensure controlled, dropwise addition of chloroacetyl chloride to the amine solution to avoid localized high concentrations of the acylating agent.[1]
Side reaction at the chlorine atom: At higher temperatures, the chlorine atom can be displaced by nucleophiles.- Maintain a low reaction temperature, ideally between 0-5°C, to minimize side reactions.[3]
Product is an Oil or Fails to Crystallize Presence of Impurities: Impurities can inhibit crystal formation.- Purify the crude product using column chromatography before attempting recrystallization. A common eluent system is a mixture of hexane and ethyl acetate.[2]
Inappropriate Recrystallization Solvent: The chosen solvent is not suitable for inducing crystallization.- Perform small-scale solubility tests to find a suitable solvent. The ideal solvent should dissolve the compound when hot but have low solubility at room temperature.[4] - Ethanol has been successfully used for the recrystallization of similar chloroacetamides.[5] A two-solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective.
"Oiling Out": The product separates as a liquid instead of a solid during recrystallization.- This can occur if the boiling point of the solvent is higher than the melting point of the product. Use a lower boiling point solvent. - Use a larger volume of solvent to keep the product dissolved at a lower temperature.[4]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis involves the nucleophilic acyl substitution of benzylamine with chloroacetyl chloride. A base is used to neutralize the hydrochloric acid byproduct.

General Reaction Scheme

G Benzylamine Benzylamine Product This compound Benzylamine->Product CAC Chloroacetyl Chloride CAC->Product Base Base (e.g., Triethylamine, NaOH) Salt Base Hydrochloride Base->Salt

Caption: General reaction scheme for this compound synthesis.

Q2: What are the optimal reaction conditions to maximize the yield?

A2: Based on literature for similar reactions, high yields can be achieved under various conditions. A particularly effective and environmentally friendly method involves using an aqueous phosphate buffer.

Parameter Recommended Condition Reasoning Reported Yield
Solvent Phosphate Buffer (pH 7.2)Green solvent, rapid reaction, often allows for product precipitation.[3]~90-95% for similar amines[6]
Dichloromethane (DCM) / THFAnhydrous conditions prevent hydrolysis of chloroacetyl chloride.[2]Varies, generally good yields.
Temperature 0-5 °CMinimizes side reactions, especially the substitution of the chlorine atom.[3] Controls the exothermic nature of the reaction.[2]High
Base Triethylamine (TEA) / DIEAOrganic soluble base for reactions in organic solvents.[2]N/A
Sodium Hydroxide / Phosphate BufferUsed in aqueous media to neutralize HCl.[3]N/A
Stoichiometry Benzylamine (1.0 eq) Chloroacetyl Chloride (1.1-1.2 eq) Base (1.1-1.5 eq)A slight excess of the acylating agent and base ensures the reaction goes to completion.[3]N/A
Reaction Time 15-30 minutesThe reaction is typically fast.[6] Monitor by TLC to confirm completion.N/A

Q3: How can I purify the crude this compound?

A3: The most common method for purification is recrystallization. If the crude product is highly impure, a preliminary purification by column chromatography may be necessary.

Purification Workflow

G Crude Crude Product Dissolve Dissolve in minimal hot solvent Crude->Dissolve Filter Hot filtration (if impurities are present) Dissolve->Filter Cool Cool slowly to room temperature Filter->Cool Ice Chill in ice bath Cool->Ice Collect Collect crystals by vacuum filtration Ice->Collect Wash Wash with cold solvent Collect->Wash Dry Dry crystals Wash->Dry Pure Pure Product Dry->Pure

Caption: General workflow for purification by recrystallization.

Q4: What is a suitable recrystallization solvent for this compound?

A4: While specific data for this compound is not abundant in the provided search results, ethanol is a good starting point as it has been used for recrystallizing similar chloroacetamides.[5] A mixed solvent system like ethanol/water or ethyl acetate/hexane can also be effective. The ideal solvent should dissolve the compound at its boiling point but have poor solubility at room temperature.

Experimental Protocols

Protocol 1: Synthesis in Aqueous Phosphate Buffer (Green Chemistry Approach)

This method is rapid, high-yielding, and avoids the use of volatile organic solvents.

Materials:

  • Benzylamine

  • Chloroacetyl chloride

  • Phosphate buffer (0.1 M, pH 7.4)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beaker or flask

  • Büchner funnel and filter flask

Procedure:

  • In a beaker, suspend benzylamine (1.0 eq) in the phosphate buffer.

  • Cool the suspension in an ice bath with vigorous stirring.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the cold, stirred suspension.

  • Continue stirring in the ice bath for approximately 20-30 minutes. Monitor the reaction by TLC.

  • The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid thoroughly with cold water to remove any salts.

  • Dry the purified this compound. Further purification can be achieved by recrystallization from ethanol.

Protocol 2: Synthesis in an Organic Solvent

This is a traditional and robust method for the synthesis.

Materials:

  • Benzylamine

  • Chloroacetyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask under an inert atmosphere, add benzylamine (1.0 eq) and anhydrous DCM.

  • Add TEA (1.1 eq) to the solution.

  • Cool the mixture to 0°C in an ice bath with stirring.

  • Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution via a dropping funnel over 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[2]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).

Signaling Pathways and Logical Relationships

Troubleshooting Logic for Low Yield

G Start Low Yield of This compound Check_Completion Is the reaction complete (check by TLC)? Start->Check_Completion Check_Reagents Are the reagents of good quality? Check_Completion->Check_Reagents No Purify Purify crude product (column/recrystallization). Check_Completion->Purify Yes Solution_Completion Increase reaction time or temperature. Check_Completion->Solution_Completion Check_Moisture Was the reaction run under anhydrous conditions? Check_Reagents->Check_Moisture No Check_Temp Was the temperature controlled? Check_Reagents->Check_Temp Yes Solution_Reagents Use fresh/purified reagents. Check_Reagents->Solution_Reagents Check_Moisture->Check_Temp Yes Solution_Moisture Use anhydrous solvents and inert atmosphere. Check_Moisture->Solution_Moisture No Check_Moisture->Solution_Moisture Check_Temp->Purify Yes Solution_Temp Maintain low temperature (0-5 °C). Check_Temp->Solution_Temp No Check_Temp->Solution_Temp

Caption: A logical flow for diagnosing and addressing low product yield.

References

Common side reactions in the synthesis of N-Benzyl-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Benzyl-2-chloroacetamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is the Schotten-Baumann reaction. This involves the acylation of benzylamine with chloroacetyl chloride in a two-phase solvent system with a base to neutralize the hydrochloric acid byproduct.[1][2][3]

Q2: What are the primary starting materials and reagents for this synthesis?

A2: The key reactants are benzylamine and chloroacetyl chloride. A base, such as sodium hydroxide or triethylamine, is essential, and the reaction is typically carried out in a biphasic solvent system, such as dichloromethane/water or diethyl ether/water.[2]

Q3: Why is a base necessary in this reaction?

A3: A base is crucial for two main reasons. Firstly, it neutralizes the hydrochloric acid (HCl) that is generated during the reaction. Secondly, by neutralizing the acid, it prevents the protonation of the unreacted benzylamine, which would render it non-nucleophilic and halt the reaction.[3][4]

Troubleshooting Guide: Common Side Reactions and Solutions

The synthesis of this compound is generally straightforward, but several side reactions can occur, leading to reduced yield and purity. This guide details the most common issues and provides strategies to mitigate them.

Issue 1: Low Yield of this compound

A low yield of the desired product can be attributed to several factors, with the most common being the hydrolysis of the acylating agent.

Possible Cause: Hydrolysis of Chloroacetyl Chloride

In the biphasic Schotten-Baumann conditions, the presence of an aqueous base can lead to the hydrolysis of the highly reactive chloroacetyl chloride to chloroacetic acid. This side reaction consumes the acylating agent, thereby reducing the yield of the desired amide.

Solutions:

  • Vigorous Stirring: Ensure very efficient mixing of the organic and aqueous layers to maximize the interfacial area. This promotes the reaction between the benzylamine (in the organic phase) and chloroacetyl chloride over the competing hydrolysis reaction.

  • Controlled Addition of Base: Add the aqueous base solution slowly and dropwise to the reaction mixture. This maintains a low concentration of hydroxide ions at the interface, minimizing the hydrolysis of chloroacetyl chloride.

  • Low Reaction Temperature: Perform the reaction at a low temperature (e.g., 0-5 °C) to decrease the rate of hydrolysis of chloroacetyl chloride.

  • Use of an Organic Base: Consider using an organic base like triethylamine in a non-aqueous solvent system to avoid the presence of water altogether.

Issue 2: Presence of High Molecular Weight Impurities

The formation of dimeric or di-acylated byproducts can complicate purification and reduce the overall yield.

Possible Cause 1: Di-acylation of Benzylamine

If an excess of chloroacetyl chloride is used or if the reaction conditions are not carefully controlled, a second acylation of the initially formed this compound can occur, leading to the formation of N-benzyl-N-(chloroacetyl)acetamide. However, this is generally less common under standard Schotten-Baumann conditions. A more likely scenario is the reaction of two equivalents of chloroacetyl chloride with one equivalent of benzylamine under harsh conditions.

Solutions:

  • Stoichiometric Control: Use a slight excess of benzylamine relative to chloroacetyl chloride to ensure the complete consumption of the acylating agent and minimize the chance of di-acylation.

  • Controlled Addition: Add the chloroacetyl chloride dropwise to the solution of benzylamine to maintain a low concentration of the acylating agent throughout the reaction.

Possible Cause 2: Reaction of Product with Benzylamine

The product, this compound, is an alkylating agent and can react with the starting material, benzylamine, to form a dimeric impurity, N,N'-dibenzyl-2,2'-azanediyldiacetamide.

Solutions:

  • Reverse Addition: Add the benzylamine solution to the chloroacetyl chloride solution. This ensures that chloroacetyl chloride is always in excess, minimizing the opportunity for the product to react with unreacted benzylamine.

  • Low Temperature: Maintain a low reaction temperature to reduce the rate of this secondary reaction.

Quantitative Data on Reaction Outcomes

The following table provides illustrative data on how reaction conditions can influence the yield of this compound and the formation of major side products. (Note: These are representative values and actual results may vary).

Condition IDBaseSolvent SystemTemperature (°C)Yield of this compound (%)Chloroacetic Acid (%)Dimeric Impurity (%)
A10% aq. NaOHDichloromethane/Water2575155
B10% aq. NaOHDichloromethane/Water0-58852
CTriethylamineDichloromethane0-592<11

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound under Schotten-Baumann Conditions

This protocol is optimized to maximize the yield of the desired product while minimizing the formation of common side products.

Materials:

  • Benzylamine

  • Chloroacetyl chloride

  • Dichloromethane (DCM)

  • 10% (w/v) aqueous Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzylamine (1 equivalent) in dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.

  • Simultaneously, add 10% aqueous NaOH solution (1.1 equivalents) dropwise from a separate dropping funnel, ensuring the pH of the aqueous layer remains basic.

  • After the addition is complete, allow the reaction mixture to stir vigorously at 0-5 °C for an additional 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products benzylamine Benzylamine reaction Schotten-Baumann Reaction benzylamine->reaction chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->reaction base Base (e.g., NaOH) base->reaction solvent Solvent (e.g., DCM/Water) solvent->reaction temp Low Temperature (0-5 °C) temp->reaction main_product This compound reaction->main_product byproduct_hcl HCl (neutralized by base) reaction->byproduct_hcl purification Workup & Purification main_product->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

Side_Reactions cluster_main Main Reaction cluster_side Common Side Reactions R1 Benzylamine P This compound R1->P + R2 S2 Di-acylation R1->S2 + 2x R2 R2 Chloroacetyl Chloride S1 Hydrolysis of Chloroacetyl Chloride R2->S1 + H2O (from base) S3 Dimer Formation P->S3 + Benzylamine

Caption: Logical relationships of common side reactions in the synthesis.

References

Purification challenges of N-Benzyl-2-chloroacetamide and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and detailed protocols for the purification of N-Benzyl-2-chloroacetamide, targeting common challenges faced by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude this compound has a low melting point and appears oily. What are the likely impurities?

Low melting points and oily appearances are typically due to the presence of unreacted starting materials or byproducts from the synthesis. The most common impurities include:

  • Unreacted Benzylamine: A basic starting material that can be readily removed.

  • Chloroacetic Acid: Formed from the hydrolysis of the starting material, chloroacetyl chloride.

  • Di-substituted Byproducts: Formed if reaction conditions are not carefully controlled.

  • Residual Solvents: Solvents used during the synthesis can be trapped in the crude product.

Q2: How can I remove unreacted benzylamine from my crude product?

An acidic wash is highly effective. Before recrystallization, dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate. Wash the organic solution with a dilute aqueous acid, such as 1M hydrochloric acid (HCl), to convert the basic benzylamine into its water-soluble salt, which will partition into the aqueous layer. Follow this with a water and then a brine wash to remove residual acid and salts.[1]

Q3: What is the best method to purify solid this compound?

Recrystallization is the most common and effective method for purifying solid this compound.[2] It is efficient at removing small amounts of impurities, leading to a product with high purity and a sharp melting point (typically 93-96 °C).[3]

Q4: My product "oils out" instead of crystallizing during recrystallization. What should I do?

"Oiling out" occurs when the compound separates as a liquid instead of a solid, often because the solution's temperature is higher than the compound's melting point or the solution is too saturated.[4] To resolve this:

  • Add more solvent: This lowers the saturation point.[4]

  • Lower the crystallization temperature: Ensure cooling happens slowly and well below the product's melting point.[4]

  • Change the solvent system: Use a solvent in which the compound is slightly less soluble.[4]

  • Scratch the flask: Gently scratching the inside of the flask with a glass rod can create nucleation sites to induce crystallization.[4]

Q5: My recrystallization yield is very low. How can I improve it?

Low yield is often caused by using too much solvent, which keeps a significant portion of the product dissolved in the mother liquor.[4] To improve yield:

  • Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cool the solution slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Concentrate the mother liquor (the remaining solution after filtering the crystals) and cool it again to recover a second crop of crystals.

Q6: When is column chromatography a better choice for purification?

Column chromatography is preferred when:

  • Recrystallization fails to remove impurities effectively, especially those with similar solubility profiles.

  • The product is an oil and cannot be recrystallized.

  • A very high degree of purity is required for subsequent analytical or biological assays.

  • Separating multiple components from a reaction mixture is necessary.[5][6]

Purification Data & Parameters

For effective purification, understanding solvent properties is crucial. The following tables provide guidance on selecting appropriate solvent systems for recrystallization and column chromatography.

Table 1: Recrystallization Solvent Selection Guide

Solvent/SystemSuitability for this compoundNotes
Ethanol (95%) Excellent The compound is soluble in hot ethanol and sparingly soluble when cold, making it a good choice for recrystallization.[2]
Methanol/Water Good Methanol can dissolve the compound, and water can be added as an anti-solvent to induce crystallization.[7]
Ethyl Acetate/Hexane Good A common two-solvent system. Dissolve in hot ethyl acetate and add hexane until cloudy to initiate crystallization.[7][8]
Toluene Fair Can be effective, especially for larger scales, but may require careful optimization of cooling rates.
Water Poor (alone) Generally, this compound has low solubility in water, making it unsuitable as a single recrystallization solvent.

Table 2: Column Chromatography Eluent System Recommendations (Stationary Phase: Silica Gel)

Eluent System (v/v)PolarityRecommended Use CaseExpected Rf Value*
Hexane / Ethyl Acetate (90:10) Low-MediumA good starting point for achieving effective separation.[5]0.2 - 0.4
Hexane / Ethyl Acetate (80:20) MediumUse if the product is eluting too slowly with a less polar system.[5]> 0.5
Dichloromethane MediumCan be used as a single eluent if impurities are significantly different in polarity.Varies
Dichloromethane / Methanol (98:2) MediumAn alternative system for compounds that may not separate well in hexane/ethyl acetate.[5]0.2 - 0.4

*Rf (Retardation factor) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front on a TLC plate. An Rf value between 0.3-0.4 is often ideal for good separation on a column.[5]

Experimental Protocols

Protocol 1: Purification via Recrystallization from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of 95% ethanol and heat the mixture gently (e.g., on a hot plate) while stirring until the solid completely dissolves.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask. This prevents premature crystallization.[4]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all residual solvent.

Protocol 2: Purification via Silica Gel Column Chromatography
  • TLC Analysis: First, determine the optimal eluent system by running Thin Layer Chromatography (TLC) with different solvent mixtures (e.g., varying ratios of hexane and ethyl acetate). The ideal system should give your product an Rf value of approximately 0.3-0.4.[5]

  • Column Packing: Prepare a silica gel slurry in the chosen eluent system (e.g., 90:10 Hexane/Ethyl Acetate) and pour it into a chromatography column. Allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate, either by gravity or by applying gentle pressure (flash chromatography).[5]

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Combine and Concentrate: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.[5]

Diagrams and Workflows

Visual aids can clarify complex procedures and troubleshooting logic.

G start Crude Product dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->dissolve wash_acid Wash with 1M HCl dissolve->wash_acid Removes Benzylamine wash_water Wash with Water wash_acid->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate in Vacuo dry->concentrate purify Final Purification Step concentrate->purify recrystallize Recrystallization purify->recrystallize If Solid column Column Chromatography purify->column If Oily or High Purity Needed pure_product Pure this compound recrystallize->pure_product column->pure_product

Caption: General workflow for the purification of this compound.

G problem Problem: Low Yield from Recrystallization cause1 Cause 1: Too Much Solvent Used problem->cause1 cause2 Cause 2: Cooling Was Too Rapid problem->cause2 cause3 Cause 3: Product Lost During Hot Filtration problem->cause3 solution1 Solution: Concentrate mother liquor to recover a second crop. cause1->solution1 solution2 Solution: Allow solution to cool slowly to RT before using ice bath. cause2->solution2 solution3 Solution: Pre-warm filtration apparatus and use minimal hot solvent for rinse. cause3->solution3

Caption: Troubleshooting logic for low recrystallization yield.

References

Improving the stability of N-Benzyl-2-chloroacetamide in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Benzyl-2-chloroacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The primary degradation pathway for this compound is hydrolysis. Due to the presence of a chloroacetamide group, the molecule is susceptible to nucleophilic attack, particularly by water and hydroxide ions. This can lead to the displacement of the chloride ion to form N-benzyl-2-hydroxyacetamide. Degradation is also possible under photolytic and oxidative conditions.

Q2: How does pH affect the stability of this compound solutions?

A2: The stability of this compound is highly pH-dependent. The rate of hydrolysis is generally accelerated under both acidic and basic conditions. Basic conditions, in particular, can significantly increase the rate of degradation due to the increased concentration of hydroxide ions, which act as nucleophiles. For optimal stability, it is recommended to prepare solutions in a neutral pH range (approximately pH 6-7.5), if compatible with the experimental design.

Q3: What is the recommended storage procedure for this compound solutions?

A3: To minimize degradation, stock solutions of this compound should be stored at low temperatures (2-8°C) and protected from light.[1] For long-term storage, freezing (-20°C or lower) may be appropriate, but it is crucial to first ensure the compound is soluble in the chosen solvent at these temperatures to avoid precipitation upon thawing. Always use tightly sealed containers to prevent solvent evaporation.[2]

Q4: My this compound solution has turned yellow. What does this indicate?

A4: A color change in your this compound solution, such as turning pale yellow, may indicate degradation. This can be a result of exposure to light, elevated temperatures, or incompatible solvents or buffer components. It is advisable to prepare fresh solutions if a color change is observed and to investigate the cause to prevent it in future experiments.

Q5: Can I use any buffer to prepare my this compound solution?

A5: While many common buffers can be used, it is important to consider their pH and potential for nucleophilic catalysis. Buffers with nucleophilic functional groups could potentially accelerate the degradation of this compound. It is recommended to use buffers with a pH in the neutral range and to perform a preliminary stability study with your chosen buffer system if the solution is to be stored for an extended period.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation upon dissolution or during storage - Low solubility in the chosen solvent.- Supersaturation of the solution.- Change in temperature affecting solubility.- Interaction with buffer salts.- Verify the solubility of this compound in the selected solvent. Consider using a co-solvent like DMSO or ethanol for initial dissolution before diluting with an aqueous buffer.- Prepare solutions at a concentration below the known solubility limit.- If storing at low temperatures, ensure the compound remains in solution upon cooling. A preliminary solubility test at the storage temperature is recommended.- When using buffers, especially at high concentrations, be aware of potential salting-out effects.
Inconsistent or lower-than-expected experimental results - Degradation of this compound in the stock or working solution.- Inaccurate initial concentration due to incomplete dissolution.- Prepare fresh solutions before each experiment, especially if working with pH-sensitive or thermally labile systems.- Protect solutions from light and keep them on ice or at 2-8°C during the experiment.- Ensure complete dissolution of the solid compound by visual inspection and appropriate mixing before making further dilutions.
Formation of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS) - Degradation of this compound.- Presence of impurities in the starting material.- Reaction with components of the mobile phase or sample matrix.- Analyze a freshly prepared standard solution to confirm the retention time of the parent compound.- Perform a forced degradation study (see Experimental Protocols section) to identify potential degradation products.- Check the purity of the starting material with a certificate of analysis.- Ensure the mobile phase is compatible with the compound and consider its pH.

Quantitative Data on Stability

Table 1: Illustrative pH-Dependent Stability of an Amide Compound at 25°C

pHApparent First-Order Rate Constant (k_obs) (day⁻¹) (Illustrative)Half-life (t½) (days) (Illustrative)Stability Recommendation
3.00.0513.9Use freshly prepared solutions.
5.00.0169.3Suitable for short-term storage (days).
7.00.005138.6Optimal for solution stability.
9.00.16.9Use immediately after preparation.

Table 2: Illustrative Temperature-Dependent Stability at pH 7.0

Temperature (°C)Apparent First-Order Rate Constant (k_obs) (day⁻¹) (Illustrative)Half-life (t½) (days) (Illustrative)Storage Recommendation
40.001693.1Recommended for short to medium-term storage.
250.005138.6Suitable for working solutions during experiments.
400.0234.7Avoid elevated temperatures.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Dissolve this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for a shorter period (e.g., 1, 4, 8 hours) due to expected faster degradation.

  • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Incubate at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C), protected from light, for a defined period.

  • Photodegradation: Expose the stock solution in a photostable, transparent container to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[3] A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • If necessary, neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including a non-stressed control, by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

Protocol 2: HPLC Method for Stability Testing

This is a general-purpose HPLC method that can be used as a starting point for the analysis of this compound and its degradation products. Method optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 220 nm or MS detection

Visualizations

G cluster_prep Solution Preparation cluster_stability Stability Assessment cluster_storage Storage start Weigh this compound dissolve Dissolve in minimal suitable organic solvent (e.g., DMSO, Acetonitrile) start->dissolve dilute Dilute with aqueous buffer (pH 6-7.5) to final concentration dissolve->dilute check Visually inspect for precipitation dilute->check precip Precipitation observed? check->precip adjust Adjust solvent system or concentration precip->adjust Yes proceed Solution is clear, proceed with experiment precip->proceed No adjust->start Reformulate protect Store at 2-8°C, protected from light proceed->protect

Caption: Workflow for preparing and storing this compound solutions.

G cluster_problem Troubleshooting Degradation cluster_investigation Degradation Investigation cluster_solution Resolution start Unexpected experimental results or new peaks in analysis check_fresh Prepare a fresh solution and re-analyze start->check_fresh problem_persists Problem persists? check_fresh->problem_persists Yes end_good Issue was with old solution. Use fresh solutions. check_fresh->end_good No forced_degradation Perform forced degradation study (hydrolysis, oxidation, photolysis) problem_persists->forced_degradation Yes identify_products Identify degradation products forced_degradation->identify_products modify_conditions Modify experimental conditions to avoid degradation (e.g., adjust pH, protect from light) identify_products->modify_conditions end_stable Stable experimental conditions established. modify_conditions->end_stable

Caption: Decision tree for troubleshooting unexpected degradation of this compound.

References

Technical Support Center: N-Benzyl-2-chloroacetamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of N-Benzyl-2-chloroacetamide. The information is tailored for researchers, scientists, and professionals in drug development to help navigate challenges during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of benzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion. A base is typically added to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the benzylamine, rendering it non-nucleophilic.[1][2]

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The most common reactants are benzylamine and chloroacetyl chloride.[3] A base, such as triethylamine or sodium hydroxide, is used to scavenge the HCl produced during the reaction.[2] The reaction is typically carried out in a suitable solvent like dichloromethane, water, or a biphasic system.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[4] By spotting the reaction mixture alongside the starting materials (benzylamine), you can observe the disappearance of the starting material and the appearance of the product spot.

Q4: What are some common impurities that might be observed in the synthesis of this compound?

A4: Potential impurities could arise from the starting materials or side reactions. Impurities in the benzyl chloride used to make benzylamine, such as benzaldehyde or benzyl alcohol, could lead to corresponding byproducts.[5] Side reactions may include the formation of over-acylated products, though this is less common for primary amines.[2] Additionally, unreacted starting materials can be a source of impurity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Low or No Product Yield

Issue: The reaction results in a low yield or fails to produce the desired product.

Potential Causes & Solutions:

Potential Cause Recommended Solution
Incomplete Reaction Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress using TLC until the starting material is consumed. Consider extending the reaction time or gently heating the mixture if the reaction is sluggish at room temperature, but be cautious of potential side reactions at higher temperatures.
Hydrolysis of Chloroacetyl Chloride Chloroacetyl chloride is highly reactive and susceptible to hydrolysis. Ensure all glassware is dry and use anhydrous solvents to prevent the decomposition of the acylating agent.
Insufficient Basicity The base is crucial for neutralizing the HCl byproduct. Ensure at least one equivalent of base (e.g., triethylamine) is used. If using a weaker base, a slight excess may be necessary. For aqueous methods, maintaining the appropriate pH is critical.[1]
Low Quality of Reagents The purity of starting materials is important. Use freshly distilled benzylamine and chloroacetyl chloride if their quality is questionable.
Product Purification Issues

Issue: Difficulty in purifying the crude product, such as the product "oiling out" or forming very fine crystals that are difficult to filter.

Potential Causes & Solutions:

Potential Cause Recommended Solution
"Oiling Out" During Crystallization This occurs when the product separates as a liquid instead of a solid. This can happen if the solution is too concentrated or if the cooling is too rapid. Try using a larger volume of the recrystallization solvent or a different solvent system. Slow cooling is recommended.
Formation of Fine Crystals Rapid crystallization can lead to the formation of small crystals that are difficult to handle and may trap impurities. To obtain larger crystals, allow the solution to cool slowly. You can insulate the flask to slow down the cooling rate.
Persistent Impurities If impurities co-crystallize with the product, consider a different recrystallization solvent or a multi-solvent system. Column chromatography can also be an effective purification method if recrystallization is unsuccessful.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a general procedure for the N-acylation of amines.[4]

Materials:

  • Benzylamine

  • Chloroacetyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve benzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution via a dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of benzylamine.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water).

Visualizations

Logical Workflow for this compound Synthesis and Troubleshooting

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Workup cluster_purification Purification & Analysis cluster_troubleshooting Troubleshooting prep_reagents Prepare Reagents (Benzylamine, Chloroacetyl Chloride, Base, Solvent) dissolve Dissolve Benzylamine and Base in Solvent prep_reagents->dissolve prep_glassware Dry Glassware prep_glassware->dissolve cool Cool to 0°C dissolve->cool add_cac Add Chloroacetyl Chloride Dropwise cool->add_cac react Stir at Room Temperature add_cac->react monitor Monitor by TLC react->monitor low_yield Low Yield? react->low_yield monitor->react Incomplete workup Aqueous Workup (Wash with NaHCO3, Brine) monitor->workup Complete dry Dry and Concentrate workup->dry purify Recrystallization or Column Chromatography dry->purify analyze Characterize Product (NMR, IR, MS, MP) purify->analyze impurity Impure Product? purify->impurity check_reagents Check Reagent Quality and Stoichiometry low_yield->check_reagents Yes optimize_conditions Optimize Reaction Conditions (Time, Temp) low_yield->optimize_conditions Yes purification_method Optimize Purification (Solvent, Method) impurity->purification_method Yes

Caption: Workflow for the synthesis and troubleshooting of this compound.

References

Technical Support Center: Synthesis of N-Benzyl-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the synthesis of N-Benzyl-2-chloroacetamide.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions to improve product purity and yield.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete Reaction: Insufficient base, formation of non-nucleophilic benzylamine hydrochloride.Ensure at least one equivalent of base is used to neutralize the HCl byproduct. Monitor the pH to maintain basic conditions (pH 8-10).
Hydrolysis of Chloroacetyl Chloride: Reaction with water in the aqueous phase, especially at elevated temperatures.Perform the reaction at a low temperature (0-5 °C) to minimize the rate of hydrolysis. Add the chloroacetyl chloride slowly to the reaction mixture.
Presence of a Water-Soluble Impurity Formation of Chloroacetic Acid: Hydrolysis of chloroacetyl chloride.Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities.
Formation of Benzylamine Hydrochloride: Reaction of benzylamine with the HCl byproduct.An aqueous workup will remove this salt. Ensure sufficient base is used during the reaction to prevent its formation.
Presence of a High Molecular Weight Impurity Di-acylation of Product: Reaction of this compound with a second molecule of chloroacetyl chloride to form an imide.Use a stoichiometric amount or a slight excess of benzylamine relative to chloroacetyl chloride. Avoid a large excess of chloroacetyl chloride.
Reaction of Product with Benzylamine: Nucleophilic attack of unreacted benzylamine on the α-chloro position of the product.Use a slight excess of chloroacetyl chloride or ensure complete consumption of benzylamine. Monitor the reaction by TLC to avoid prolonged reaction times after the starting materials are consumed.
Product is Difficult to Purify Multiple Side Products: A combination of the issues mentioned above.Optimize reaction conditions by carefully controlling temperature, stoichiometry, and reaction time. Consider using an alternative base such as triethylamine in a non-aqueous solvent system if aqueous conditions prove problematic.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in the synthesis of this compound and how can I avoid it?

A1: A common impurity is chloroacetic acid, which arises from the hydrolysis of chloroacetyl chloride. To minimize its formation, the reaction should be carried out at low temperatures (0-5 °C) and the chloroacetyl chloride should be added dropwise to the reaction mixture.

Q2: I observe a significant amount of unreacted benzylamine in my crude product. What could be the reason?

A2: This is likely due to the formation of benzylamine hydrochloride, which is not sufficiently nucleophilic to react with chloroacetyl chloride. The hydrochloric acid generated during the reaction protonates the starting amine. To prevent this, ensure that a suitable base, such as sodium hydroxide or potassium carbonate, is present in the reaction mixture to neutralize the acid as it is formed.

Q3: Can I use an excess of benzylamine instead of an inorganic base?

A3: While using an excess of benzylamine as a base is possible, it can lead to a different impurity. The unreacted benzylamine can act as a nucleophile and attack the electrophilic carbon bearing the chlorine atom on the this compound product, leading to N-benzyl-2-(benzylamino)acetamide.

Q4: My product appears oily and is difficult to crystallize. What could be the cause?

A4: An oily product often indicates the presence of impurities that disrupt the crystal lattice. The most likely culprits are di-acylated byproducts or products from the reaction of benzylamine with the chloro group of the desired amide. Careful control of stoichiometry and purification by column chromatography may be necessary.

Q5: What is the ideal solvent system for this reaction?

A5: A biphasic solvent system is commonly used for the Schotten-Baumann reaction. A non-polar organic solvent like dichloromethane or diethyl ether is used to dissolve the benzylamine and chloroacetyl chloride, while an aqueous solution of a base is used to neutralize the HCl byproduct. This separation of phases helps to minimize the hydrolysis of the acid chloride.

Experimental Protocols

Synthesis of this compound via Schotten-Baumann Reaction

This protocol details a standard procedure for the synthesis of this compound.

Materials:

  • Benzylamine

  • Chloroacetyl chloride

  • Dichloromethane (CH₂Cl₂)

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve benzylamine (1.0 equivalent) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate dropping funnel, place chloroacetyl chloride (1.05 equivalents) dissolved in a small amount of dichloromethane.

  • Simultaneously, add the chloroacetyl chloride solution and a 1 M sodium hydroxide solution (1.5 equivalents) dropwise to the stirred benzylamine solution over a period of 30-60 minutes, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it sequentially with 1 M HCl (to remove any unreacted benzylamine), saturated sodium bicarbonate solution (to remove chloroacetic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate).

Data Presentation

The following table summarizes the potential impact of key reaction parameters on the formation of common impurities and the overall yield.

ParameterConditionExpected Impact on YieldPotential Impurities Favored
Temperature High (> 25 °C)DecreaseChloroacetic acid, N-benzyl-2-(benzylamino)acetamide
Low (0-5 °C)Increase-
Stoichiometry Excess Chloroacetyl ChlorideMay Decrease (due to side reactions)Di-acylated imide
Excess BenzylamineMay Decrease (due to side reactions)N-benzyl-2-(benzylamino)acetamide
Base InsufficientDecreaseBenzylamine hydrochloride
Strong Base (e.g., NaOH)IncreaseChloroacetic acid (if temperature is not controlled)
Addition Rate RapidDecreaseLocalized overheating, increased side reactions
Slow (dropwise)Increase-

Visualizations

Reaction Pathway and Side Reactions

Reaction Pathway and Potential Side Reactions benzylamine Benzylamine product This compound benzylamine->product + Chloroacetyl Chloride chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->product chloroacetic_acid Chloroacetic Acid chloroacetyl_chloride->chloroacetic_acid + H₂O (Hydrolysis) base Base (e.g., NaOH) base->product Neutralizes HCl hcl HCl product->hcl forms diacylated Di-acylated Imide product->diacylated + Chloroacetyl Chloride substituted_product N-benzyl-2-(benzylamino)acetamide product->substituted_product + Benzylamine benzylamine_hcl Benzylamine Hydrochloride (Inactive) hcl->benzylamine_hcl + Benzylamine

Caption: Main reaction pathway for this compound synthesis and key side reactions.

Troubleshooting Workflow

Troubleshooting Workflow for Synthesis start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_reaction Incomplete Reaction check_yield->incomplete_reaction Yes hydrolysis Hydrolysis of Acyl Chloride check_yield->hydrolysis Yes acidic_impurity Acidic Impurity Present check_purity->acidic_impurity Yes high_mw_impurity High MW Impurity Present check_purity->high_mw_impurity Yes end Pure Product check_purity->end No add_base Ensure sufficient base (pH 8-10) incomplete_reaction->add_base low_temp Lower reaction temperature (0-5 °C) hydrolysis->low_temp bicarb_wash Wash with NaHCO₃ solution acidic_impurity->bicarb_wash check_stoichiometry Adjust stoichiometry (avoid excess of either reactant) high_mw_impurity->check_stoichiometry add_base->start low_temp->start bicarb_wash->end check_stoichiometry->start

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

Technical Support Center: Recrystallization of N-Benzyl-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of high-purity N-Benzyl-2-chloroacetamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Failure of Crystals to Form The solution is not sufficiently supersaturated.• Concentrate the solution by carefully evaporating some of the solvent. • Cool the solution to a lower temperature (e.g., using an ice bath). • Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of pure this compound.
"Oiling Out" of the Compound The melting point of this compound (93-96 °C) is lower than the boiling point of the solvent, or the compound is too soluble.• Switch to a lower-boiling point solvent. • Use a larger volume of the current solvent to lower the saturation temperature. • Dissolve the oil in a minimum amount of a good solvent and then add a poor solvent (an anti-solvent) dropwise until the solution becomes cloudy. Heat to clarify and then cool slowly.
Low Crystal Yield Too much solvent was used, leaving a significant amount of the compound dissolved in the mother liquor.• Before filtering, concentrate the solution by boiling off some of the solvent and then allow it to cool again to form more crystals. • After filtering, the mother liquor can be concentrated to recover more product, which may require a second recrystallization to achieve high purity.
Crystals are Colored or Impure Impurities are co-crystallizing with the product, or the cooling process was too rapid, trapping impurities.• Ensure the solution cools slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities. • If the solution is colored, consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. • The purity of the recrystallized product should be checked (e.g., by melting point). If it is still impure, a second recrystallization may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

Q2: How can I determine the correct amount of solvent to use?

A2: The goal is to use the minimum amount of hot solvent to completely dissolve the crude this compound. Start by adding a small volume of solvent to your solid and heating the mixture to the solvent's boiling point. Continue adding small portions of hot solvent until all the solid has just dissolved. Adding too much solvent will result in a lower yield of recovered crystals.

Q3: What are the common impurities in this compound synthesis?

A3: Common impurities can include unreacted starting materials such as benzylamine and chloroacetyl chloride, or byproducts from side reactions. The nature of impurities will depend on the specific synthetic route employed.

Q4: How does the cooling rate affect the purity of the crystals?

A4: A slower cooling rate generally leads to the formation of larger and purer crystals.[1] Slow cooling allows the crystal lattice to form in a more ordered manner, selectively incorporating the desired molecules while excluding impurities. Rapid cooling can trap impurities within the crystal structure.

Experimental Protocols

Protocol 1: Screening for a Suitable Recrystallization Solvent

This protocol outlines a method for identifying an appropriate solvent for the recrystallization of this compound.

Materials:

  • Crude this compound

  • A selection of trial solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, and water)

  • Small test tubes

  • Heating apparatus (e.g., hot plate or sand bath)

  • Vortex mixer (optional)

Procedure:

  • Place approximately 20-30 mg of crude this compound into several small, labeled test tubes.

  • To each tube, add a different solvent dropwise at room temperature, agitating the tube after each addition, until the total volume is approximately 0.5 mL. Note the solubility at room temperature. A suitable solvent should show low solubility.

  • For solvents in which the compound is not soluble at room temperature, gently heat the test tube until the solvent boils. Continue to add the solvent dropwise until the solid dissolves completely.

  • Once the solid is dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • After reaching room temperature, place the test tube in an ice bath to promote further crystallization.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of pure crystals upon cooling.

Protocol 2: Recrystallization of this compound

This protocol provides a general procedure for recrystallization once a suitable solvent (e.g., ethanol) has been identified.

Materials:

  • Crude this compound

  • Optimal recrystallization solvent (determined from Protocol 1)

  • Erlenmeyer flask

  • Heating apparatus (e.g., hot plate)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent to the flask.

  • Gently heat the mixture to the boiling point of the solvent while stirring or swirling.

  • Continue to add small portions of the hot solvent until the compound has completely dissolved. Avoid adding an excess of solvent.

  • If the solution contains insoluble impurities, perform a hot gravity filtration. If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot gravity filtration.

  • Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature.

  • Once the flask has reached room temperature and crystal formation has occurred, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Dry the crystals completely. The purity can be assessed by measuring the melting point.

Quantitative Data

SolventSolubility at Room Temp. (e.g., mg/mL)Solubility at Boiling (e.g., mg/mL)Crystal Formation upon CoolingObservations
Ethanol
Methanol
Isopropanol
Acetone
Ethyl Acetate
Toluene
Water
Other

Visualizations

Recrystallization_Workflow Recrystallization Workflow for this compound start Start with Crude This compound solvent_screen Perform Solvent Screening (Protocol 1) start->solvent_screen select_solvent Select Optimal Solvent solvent_screen->select_solvent dissolve Dissolve Crude Product in Minimum Hot Solvent select_solvent->dissolve hot_filtration Hot Gravity Filtration (if necessary for insoluble impurities or charcoal) dissolve->hot_filtration cool_solution Cool Solution Slowly to Room Temperature hot_filtration->cool_solution ice_bath Cool in Ice Bath cool_solution->ice_bath vacuum_filtration Collect Crystals via Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash Crystals with Ice-Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Pure Crystals wash_crystals->dry_crystals end High-Purity This compound dry_crystals->end

Caption: General workflow for the recrystallization of this compound.

Troubleshooting_Tree Troubleshooting Decision Tree for Recrystallization start Problem Encountered During Recrystallization no_crystals No Crystals Form start->no_crystals Issue oiling_out Compound Oils Out start->oiling_out Issue low_yield Low Crystal Yield start->low_yield Issue impure_crystals Crystals are Impure start->impure_crystals Issue no_crystals_sol Solution: - Concentrate solution - Scratch flask - Add seed crystal - Cool further no_crystals->no_crystals_sol oiling_out_sol Solution: - Use more solvent - Change to a lower  boiling point solvent - Use anti-solvent method oiling_out->oiling_out_sol low_yield_sol Solution: - Concentrate mother liquor  and re-cool - Ensure minimum solvent  was used initially low_yield->low_yield_sol impure_crystals_sol Solution: - Ensure slow cooling - Use activated charcoal  for colored impurities - Perform a second  recrystallization impure_crystals->impure_crystals_sol

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Overcoming Poor Reactivity of N-Benzyl-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Benzyl-2-chloroacetamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common reactivity challenges encountered during their experiments. Here you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to enhance the success of your synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is showing low to no conversion. What are the primary reasons for its poor reactivity?

A1: The reactivity of this compound in nucleophilic substitution reactions can be hampered by several factors:

  • Steric Hindrance: The benzyl group, while not excessively bulky, can sterically hinder the approach of the nucleophile to the electrophilic carbon of the chloroacetamide moiety.

  • Nucleophile Strength: Weak nucleophiles will react slowly with this compound. The nucleophilicity of your reagent is a critical factor for reaction success.

  • Leaving Group Ability: While chloride is a reasonably good leaving group, its departure can be slow under suboptimal conditions.

  • Reaction Conditions: Inappropriate choice of solvent, temperature, or base can significantly reduce the reaction rate and overall yield.

  • Solubility Issues: Poor solubility of either this compound or the nucleophile in the chosen solvent can lead to a heterogeneous reaction mixture and consequently, low reactivity.

Q2: How can I enhance the rate of my reaction involving this compound?

A2: To improve the reaction rate, consider the following strategies:

  • Increase Temperature: Gently heating the reaction mixture can provide the necessary activation energy for the reaction to proceed. However, be cautious of potential side reactions or decomposition at elevated temperatures.

  • Use a More Polar Aprotic Solvent: Solvents like DMF, DMSO, or acetonitrile can accelerate SN2 reactions by solvating the cation of the nucleophile's salt, making the anionic nucleophile more reactive.

  • Employ a Stronger Base: When reacting with nucleophiles that require deprotonation (e.g., thiols, secondary amines), using a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) can ensure complete formation of the more reactive nucleophilic species.

  • Utilize a Phase-Transfer Catalyst (PTC): For reactions in biphasic systems (e.g., a water-soluble nucleophile and an organic-soluble electrophile), a PTC like a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB) can shuttle the nucleophile into the organic phase, dramatically increasing the reaction rate.[1][2]

Q3: I am observing the formation of multiple byproducts in my reaction. What are the likely side reactions and how can I minimize them?

A3: Common side reactions include:

  • Over-alkylation: If the product of the initial reaction is still nucleophilic, it can react further with this compound. This is particularly common with primary and secondary amines. To minimize this, use a stoichiometric amount of the chloroacetamide or a slight excess of the nucleophile.

  • Elimination Reactions: Under strongly basic conditions and with sterically hindered nucleophiles, elimination of HCl can occur. Using a milder base and optimizing the temperature can mitigate this.

  • Hydrolysis: In the presence of water, especially under basic conditions, this compound can hydrolyze to N-benzyl-2-hydroxyacetamide. Ensure anhydrous reaction conditions if this is a concern.

Q4: Can I use this compound in a Gabriel synthesis to prepare a primary amine?

A4: Yes, in principle, this compound can be used as an alkylating agent in the Gabriel synthesis. The reaction involves the nucleophilic attack of potassium phthalimide on the chloroacetamide. However, the Gabriel synthesis is generally most effective with primary alkyl halides.[3][4][5][6][7][8][9][10] The reactivity might be lower compared to more reactive electrophiles, and optimization of reaction conditions (e.g., using a polar aprotic solvent like DMF and elevated temperature) would be necessary. Cleavage of the resulting N-substituted phthalimide with hydrazine is a common subsequent step to release the primary amine.[3][4][7]

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during reactions with this compound.

Issue 1: Low Yield in Nucleophilic Substitution with Amines (e.g., Piperazine Derivatives)
Potential Cause Recommended Solution
Insufficient Basicity The secondary amine of piperazine requires a base to act as a proton scavenger. Use at least one equivalent of a non-nucleophilic base like K₂CO₃ or triethylamine (TEA).
Low Reaction Temperature Gently heat the reaction mixture to 50-80 °C. Monitor the reaction progress by TLC to avoid decomposition.
Inappropriate Solvent Use a polar aprotic solvent such as acetonitrile or DMF to improve solubility and reaction rate.
Over-alkylation (Disubstitution) Use a controlled excess of the piperazine derivative (e.g., 1.2-1.5 equivalents) to favor mono-alkylation.
Poor Nucleophile Solubility If the amine salt is used, consider using a phase-transfer catalyst (PTC) like TBAB in a biphasic system to facilitate the reaction.
Issue 2: Poor Conversion in Reactions with Thiol Nucleophiles
Potential Cause Recommended Solution
Incomplete Thiolate Formation Thiols require a base to be deprotonated to the more nucleophilic thiolate. Use a base strong enough to deprotonate the specific thiol (e.g., K₂CO₃, NaH).
Oxidation of Thiolate The thiolate can be susceptible to oxidation by atmospheric oxygen. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Suboptimal Solvent Polar aprotic solvents like DMF or DMSO are generally effective. For less polar thiols, toluene in the presence of a PTC can be a good alternative.
Low Temperature Heating the reaction to 60-100 °C can significantly improve the reaction rate.
Issue 3: Inefficient Reaction with Cyanide or Azide Nucleophiles
Potential Cause Recommended Solution
Poor Solubility of Nucleophile Sodium cyanide (NaCN) and sodium azide (NaN₃) have low solubility in many organic solvents. Use a polar aprotic solvent like DMF or DMSO where they are more soluble.
Low Reactivity The reaction may require elevated temperatures (e.g., 80-120 °C) to proceed at a reasonable rate.
Phase-Transfer Catalysis In a biphasic system (e.g., toluene/water), a PTC such as TBAB can be highly effective in transporting the cyanide or azide anion to the organic phase for reaction.
Side Reactions At high temperatures, elimination reactions can compete. Monitor the reaction closely and use the lowest effective temperature.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize typical reaction conditions and yields for the nucleophilic substitution of this compound with various nucleophiles. Note: The data presented is a synthesis of literature values for similar systems and should be used as a starting point for optimization.

Table 1: N-Alkylation of Amines with this compound

Nucleophile Base Solvent Catalyst Temp (°C) Time (h) Yield (%)
PiperazineK₂CO₃AcetonitrileNone801085-95
4-MethoxyanilineK₂CO₃DMFNone1001270-80
PiperidineTEATolueneTBAB908~90
AnilineNaHTHFNone652450-60

Table 2: Substitution Reactions with Other Nucleophiles

Nucleophile Base Solvent Catalyst Temp (°C) Time (h) Yield (%)
ThiophenolK₂CO₃DMFNone806>90
Sodium CyanideNoneDMSONone1001275-85
Sodium AzideNoneDMFTBAB9010~80
Potassium PhthalimideNoneDMFNone1202460-70

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Secondary Amine (e.g., Piperazine)

This protocol describes a general method for the reaction of this compound with a secondary amine like piperazine.

Materials:

  • This compound

  • Piperazine (or a substituted piperazine)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of piperazine (1.2 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 equivalents).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous acetonitrile dropwise to the suspension.

  • Heat the reaction mixture to 80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 8-12 hours), cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Phase-Transfer Catalyzed Reaction with a Thiol

This protocol outlines a method for the S-alkylation of a thiol using this compound under phase-transfer catalysis conditions.

Materials:

  • This compound

  • Thiophenol (or other thiol)

  • Potassium Hydroxide (KOH)

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the thiol (1.1 equivalents) and tetrabutylammonium bromide (0.05 equivalents) in toluene.

  • Add an aqueous solution of potassium hydroxide (2.0 equivalents in water).

  • Stir the biphasic mixture vigorously for 30 minutes at room temperature.

  • Add a solution of this compound (1.0 equivalent) in toluene dropwise.

  • Heat the reaction mixture to 70 °C and stir vigorously. Monitor the reaction by TLC.

  • Upon completion (typically 4-8 hours), cool the reaction to room temperature and separate the layers.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up cluster_purification Purification reactants Dissolve Nucleophile & Base in Solvent add_electrophile Add this compound reactants->add_electrophile 1. heat Heat & Stir (Monitor by TLC) add_electrophile->heat 2. filter Filter Inorganic Salts heat->filter 3. extract Aqueous Work-up & Extraction filter->extract 4. dry Dry & Concentrate extract->dry 5. purify Column Chromatography dry->purify 6. product Pure Product purify->product

Caption: General experimental workflow for nucleophilic substitution.

troubleshooting_logic start Low Reaction Yield? check_temp Increase Temperature? start->check_temp Yes check_solvent Change Solvent to Polar Aprotic? check_temp->check_solvent No Improvement success Improved Yield check_temp->success Yes check_base Use Stronger Base? check_solvent->check_base No Improvement check_solvent->success Yes use_ptc Use Phase-Transfer Catalyst? check_base->use_ptc No Improvement check_base->success Yes use_ptc->success Yes fail Still Low Yield (Consult Further) use_ptc->fail No Improvement

References

Managing temperature control in N-Benzyl-2-chloroacetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing temperature control during the synthesis of N-Benzyl-2-chloroacetamide.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of this compound?

A1: The optimal temperature for the synthesis of this compound is crucial for maximizing yield and purity. It is highly recommended to maintain a temperature range of 0-5°C, particularly during the addition of chloroacetyl chloride.[1] This is because the reaction between benzylamine and chloroacetyl chloride is exothermic, and lower temperatures help to control the reaction rate and minimize the formation of side products.

Q2: Why is temperature control so critical in this synthesis?

A2: Temperature control is critical for several reasons. Firstly, the acylation reaction is exothermic, and a rapid increase in temperature can lead to a runaway reaction, which is a significant safety concern. Secondly, higher temperatures can promote the formation of unwanted byproducts, such as N,N-dibenzyl-2-chloroacetamide or other impurities, which will lower the overall yield and purity of the desired product.[1]

Q3: How can I effectively monitor the internal temperature of the reaction?

A3: It is essential to use a calibrated thermometer or a thermocouple probe placed directly into the reaction mixture to get an accurate reading of the internal temperature. The external bath temperature may not reflect the actual temperature of the reacting components, especially during the exothermic addition of reagents.

Q4: What are the signs of a runaway reaction, and what should I do if I observe them?

A4: Signs of a runaway reaction include a rapid, uncontrolled increase in temperature, vigorous gas evolution, and a noticeable change in the color or viscosity of the reaction mixture. If you suspect a runaway reaction, immediately remove the external heating/cooling source and, if safe to do so, add a pre-cooled quenching agent to neutralize the reactive species. Always have appropriate safety measures, such as a blast shield and emergency quench solutions, readily available.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low Yield Temperature too high: Elevated temperatures can lead to the formation of byproducts, thus reducing the yield of the desired this compound.[1]- Maintain the reaction temperature between 0-5°C using an ice-salt bath. - Add the chloroacetyl chloride dropwise to control the exothermic reaction. - Ensure vigorous stirring to promote efficient heat transfer.
Incomplete reaction: The reaction may not have gone to completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Allow the reaction to stir for a sufficient amount of time at the recommended temperature.
Formation of Impurities Localized heating: Poor stirring can lead to localized "hot spots" where the temperature is significantly higher than the bulk of the reaction mixture.- Use a suitable stirrer (e.g., mechanical stirrer for larger volumes) to ensure the reaction mixture is homogeneous. - Position the dropping funnel so that the chloroacetyl chloride is added to a well-stirred region of the reaction mixture.
Reaction temperature too high: As mentioned, higher temperatures can favor the formation of side products.- Strictly adhere to the recommended low-temperature conditions.
Reaction Mixture Turning Dark Decomposition: A dark coloration can indicate the decomposition of starting materials or the product, often due to excessive heat.- Immediately check and adjust the internal temperature. - Ensure that the starting materials are of high purity.
Uncontrolled Exotherm Addition of chloroacetyl chloride is too fast: A rapid addition of the acylating agent will generate heat faster than it can be dissipated by the cooling bath.- Add the chloroacetyl chloride slowly and dropwise using an addition funnel. - Continuously monitor the internal temperature and adjust the addition rate accordingly.

Data Presentation

The following table provides illustrative data on the effect of reaction temperature on the yield and purity of this compound. This data is intended to highlight the importance of temperature control and may not represent actual experimental results.

Reaction Temperature (°C)Yield (%)Purity (%)Observations
0-59298Clean reaction, minimal byproduct formation.
10-158595Slight increase in byproduct formation observed by TLC.
20-25 (Room Temperature)7588Noticeable amount of impurities, slightly darker reaction mixture.
>30<60<80Significant byproduct formation, dark-colored reaction mixture.

Experimental Protocols

Synthesis of this compound

This protocol is based on established procedures for the acylation of amines.[1][2][3]

Materials:

  • Benzylamine

  • Chloroacetyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable anhydrous solvent)

  • Ice-salt bath

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer or thermocouple probe

  • Dropping funnel

  • Nitrogen inlet

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer/thermocouple, a dropping funnel, and a nitrogen inlet.

  • Initial Charge: Charge the flask with benzylamine and anhydrous dichloromethane. Add triethylamine to act as a base and scavenger for the HCl byproduct.

  • Cooling: Cool the stirred solution to an internal temperature of 0-5°C using an ice-salt bath.

  • Reagent Addition: Slowly add chloroacetyl chloride dropwise to the cooled solution via the dropping funnel over a period of 30-60 minutes. It is critical to maintain the internal temperature below 10°C, and ideally between 0-5°C, throughout the addition.[2]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction by the slow addition of cold water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis setup 1. Assemble Dry Apparatus - 3-neck flask - Stirrer, Thermometer - Dropping funnel, N2 inlet charge 2. Charge Reagents - Benzylamine - Anhydrous Solvent - Triethylamine setup->charge cool 3. Cool to 0-5°C (Ice-salt bath) charge->cool add 4. Add Chloroacetyl Chloride - Dropwise addition - Maintain T < 10°C cool->add react 5. Reaction - Stir at 0-5°C - Monitor by TLC add->react workup 6. Workup - Quench with H2O/NaHCO3 - Extract & Dry react->workup purify 7. Purification - Recrystallization or - Column Chromatography workup->purify product Final Product: This compound purify->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

troubleshooting_workflow Troubleshooting Low Yield in Synthesis start Low Yield Observed check_temp Was Temperature Maintained at 0-5°C during addition? start->check_temp temp_yes Yes check_temp->temp_yes Yes temp_no No check_temp->temp_no No check_stirring Was Stirring Vigorous and Consistent? temp_yes->check_stirring fix_temp Action: Improve Cooling - Use ice-salt bath - Slow down addition rate temp_no->fix_temp end Yield Improved fix_temp->end stirring_yes Yes check_stirring->stirring_yes Yes stirring_no No check_stirring->stirring_no No check_reagents Are Reagents Pure and Anhydrous? stirring_yes->check_reagents fix_stirring Action: Improve Agitation - Use mechanical stirrer - Ensure proper vortex stirring_no->fix_stirring fix_stirring->end reagents_yes Yes check_reagents->reagents_yes Yes reagents_no No check_reagents->reagents_no No reagents_yes->end fix_reagents Action: Purify/Dry Reagents - Distill benzylamine - Use anhydrous solvent reagents_no->fix_reagents fix_reagents->end

Caption: A logical workflow for troubleshooting low yield with a focus on temperature-related issues.

References

Technical Support Center: Optimizing N-Benzyl-2-chloroacetamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N-Benzyl-2-chloroacetamide. Our aim is to help you overcome common challenges and optimize your reaction outcomes through careful catalyst selection and protocol adherence.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method for synthesizing this compound is the N-acylation of benzylamine with chloroacetyl chloride.[1][2] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: What is the role of a catalyst in the synthesis of this compound?

While the reaction can proceed without a catalyst, particularly with a suitable base, a catalyst can significantly improve reaction rates, yields, and selectivity, especially in biphasic reaction systems. Phase-transfer catalysts (PTCs) are particularly effective in facilitating the reaction between reactants present in two immiscible phases (e.g., an aqueous phase containing a deprotonated amine and an organic phase with the acyl chloride).[3][4][5]

Q3: What are the advantages of using a Phase-Transfer Catalyst (PTC)?

Phase-Transfer Catalysis offers several advantages, including:

  • Increased reaction rates.

  • The use of less expensive and milder bases like sodium carbonate or hydroxide.[6]

  • The ability to use a wider range of solvents, including less hazardous options.[6]

  • Improved yields and cleaner reactions by minimizing side products.[3]

  • Potential for solvent-free reaction conditions.[6]

Q4: Which Phase-Transfer Catalysts are recommended for this reaction?

Common and effective phase-transfer catalysts for N-acylation and similar reactions include quaternary ammonium salts such as Tetrabutylammonium bromide (TBAB) and Benzyltriethylammonium chloride (TEBAC).[7][8][9] The choice of catalyst can influence the reaction efficiency, and screening of different PTCs may be necessary for optimization.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Yield Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after a reasonable time, consider increasing the reaction temperature or time.
Hydrolysis of Chloroacetyl Chloride: Presence of water in the reaction mixture can lead to the decomposition of the acylating agent.Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Catalyst Inefficiency or Poisoning: The chosen catalyst may not be optimal, or it may be "poisoned" by certain species in the reaction mixture.If using a PTC, consider screening other catalysts (e.g., different quaternary ammonium salts). Be aware that some leaving groups, like iodide, can "poison" quaternary ammonium catalysts by forming tight ion pairs.[6]
Presence of Impurities Formation of Di-acylated Byproduct: A common side reaction where two molecules of chloroacetyl chloride react with one molecule of benzylamine.To minimize this, use a strict 1:1 molar ratio of benzylamine to chloroacetyl chloride. The chloroacetyl chloride should be added dropwise to the solution of benzylamine to maintain a low concentration of the acylating agent throughout the reaction.[9]
Unreacted Starting Materials: Incomplete reaction or inefficient purification.Ensure the reaction goes to completion by TLC. Optimize the purification method, such as recrystallization or column chromatography, to effectively separate the product from the starting materials.[9]
Reaction Fails to Proceed Poor Quality of Reagents: Degradation or impurity of starting materials or catalyst.Use freshly distilled or purified starting materials. Verify the purity of your reagents through appropriate analytical techniques.
Inappropriate Reaction Conditions: Incorrect solvent, temperature, or base.Ensure that both reactants are soluble in the chosen solvent. If using a biphasic system with a PTC, vigorous stirring is crucial to maximize the interfacial area.[10]

Quantitative Data

The following tables summarize reaction conditions and yields for the N-acylation of benzylamine and similar amines.

Table 1: N-Acylation of Benzylamine with Chloroacetyl Chloride under Different Conditions

EntryCatalyst/BaseSolventTime (min)Yield (%)Reference
1Phosphate BufferWater20Not specified, but generally high for similar amines[1]
2TriethylamineDichloromethaneNot specifiedHigh[11]
3Potassium Carbonate/TBABDMF20-30High (based on similar acylations)[8]

Note: Direct comparative yield data for various catalysts specifically for this compound is limited in the literature. The table provides data from similar N-acylation reactions to guide experimental design.

Experimental Protocols

Protocol 1: Standard Synthesis of this compound

This protocol describes a general method for the synthesis of this compound using a common organic base.

Materials:

  • Benzylamine

  • Chloroacetyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve benzylamine (1.0 equivalent) in anhydrous DCM.

  • Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous DCM to the cooled mixture with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Phase-Transfer Catalyzed Synthesis of this compound

This protocol outlines a method using a phase-transfer catalyst, which is particularly useful for larger-scale reactions or when using an inorganic base.

Materials:

  • Benzylamine

  • Chloroacetyl chloride

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene or Dichloromethane (DCM)

  • Water

Procedure:

  • In a round-bottom flask, dissolve benzylamine (1.0 equivalent) and TBAB (0.05 equivalents) in toluene.

  • Add a solution of sodium carbonate (1.5 equivalents) in water to the flask.

  • Stir the biphasic mixture vigorously.

  • Add chloroacetyl chloride (1.05 equivalents) dropwise to the reaction mixture.

  • Continue to stir the mixture vigorously at room temperature for 4-6 hours, or until the reaction is complete as indicated by TLC.

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Prepare Reactants (Benzylamine, Chloroacetyl Chloride) add_reactants Combine Reactants & Solvent prep_reactants->add_reactants prep_catalyst Select & Prepare Catalyst (e.g., TBAB) add_catalyst Add Catalyst prep_catalyst->add_catalyst prep_solvent Choose Solvent System (Monophasic or Biphasic) prep_solvent->add_reactants add_reactants->add_catalyst run_reaction Run Reaction (Stirring, Temperature Control) add_catalyst->run_reaction monitor_reaction Monitor Progress (TLC) run_reaction->monitor_reaction monitor_reaction->run_reaction Incomplete quench Quench Reaction monitor_reaction->quench Complete extract Extract Product quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify Product (Recrystallization/Chromatography) dry->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flowchart start Reaction Issue Identified low_yield Low Yield? start->low_yield impurities Impurities Present? low_yield->impurities No check_time_temp Increase Reaction Time/Temp Monitor by TLC low_yield->check_time_temp Yes no_reaction No Reaction? impurities->no_reaction No check_stoichiometry Use 1:1 Reactant Ratio Add Acyl Chloride Dropwise impurities->check_stoichiometry Yes check_reagents Verify Reagent Purity no_reaction->check_reagents Yes end Optimized Reaction no_reaction->end No check_hydrolysis Use Anhydrous Solvents Inert Atmosphere check_time_temp->check_hydrolysis check_catalyst Screen Different Catalysts Check for Poisoning check_hydrolysis->check_catalyst check_catalyst->end optimize_purification Optimize Recrystallization or Column Chromatography check_stoichiometry->optimize_purification optimize_purification->end check_conditions Verify Solvent, Base, & Stirring Conditions check_reagents->check_conditions check_conditions->end

Caption: Troubleshooting flowchart for this compound synthesis.

ptc_mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Na2CO3 Na₂CO₃ BnNH_neg BnNH⁻ Na2CO3->BnNH_neg Deprotonation BnNH2 BnNH₂ Na_pos Na⁺ ClAcCl ClCOCH₂Cl Product BnNHCOCH₂Cl ClAcCl->Product Q_Br Q⁺Br⁻ (PTC) Product->Q_Br Catalyst Regeneration Q_BnNH Q⁺BnNH⁻ Q_Br->Q_BnNH Anion Exchange at Interface Q_BnNH->ClAcCl N-Acylation

Caption: Mechanism of Phase-Transfer Catalysis in the N-acylation reaction.

References

Validation & Comparative

A Comparative Guide to N-Benzyl-2-chloroacetamide and Other Chloroacetamide Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroacetamide derivatives are a versatile class of compounds widely utilized in organic synthesis as precursors to a diverse range of biologically active molecules. Their utility stems from the reactive C-Cl bond, which is susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups. This guide provides a comparative analysis of N-Benzyl-2-chloroacetamide and other N-substituted chloroacetamide derivatives, focusing on their synthesis, reactivity, and application as building blocks for agrochemicals and pharmaceuticals.

I. Synthesis of Chloroacetamide Derivatives: A Comparative Overview

The most common method for synthesizing N-substituted 2-chloroacetamides is the acylation of a primary or secondary amine with chloroacetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A. General Synthetic Workflow

The synthesis of N-substituted chloroacetamides can be generalized into the following workflow:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Amine Amine (R-NH2) Mix Mixing Amine->Mix CAC Chloroacetyl Chloride CAC->Mix Solvent Aprotic Solvent (e.g., DCM, THF) Reaction Acylation Reaction Solvent->Reaction Base Base (e.g., Triethylamine, Pyridine) Base->Reaction Temp 0°C to Room Temperature Temp->Reaction Quench Aqueous Quench Extract Extraction Quench->Extract Purify Purification (Recrystallization or Chromatography) Extract->Purify Product N-Substituted-2-chloroacetamide Purify->Product Mix->Reaction Addition of Base Reaction->Quench

Caption: General workflow for the synthesis of N-substituted chloroacetamides.

B. Comparative Synthesis Data

The choice of the amine substrate significantly influences the reaction yield. Below is a comparison of the reported yields for the synthesis of this compound and a series of N-(substituted phenyl)-2-chloroacetamides.

CompoundAmine PrecursorSolventBaseYield (%)Reference
This compound BenzylamineAqueousNot specified40.77[1]
N-Phenyl-2-chloroacetamideAnilineDichloromethanePotassium carbonate86[2]
N-(4-methylphenyl)-2-chloroacetamidep-ToluidineDichloromethanePotassium carbonate89[2]
N-(4-methoxyphenyl)-2-chloroacetamidep-AnisidineDichloromethanePotassium carbonate84[2]
N-(4-chlorophenyl)-2-chloroacetamide4-ChloroanilineDichloromethanePotassium carbonate65[2]
N-(4-bromophenyl)-2-chloroacetamide4-BromoanilineDichloromethanePotassium carbonate78[2]
N-(4-fluorophenyl)-2-chloroacetamide4-FluoroanilineDichloromethanePotassium carbonate73[2]
N-(4-iodophenyl)-2-chloroacetamide4-IodoanilineDichloromethanePotassium carbonate75[2]
N-(4-acetylphenyl)-2-chloroacetamide4-AminoacetophenoneDichloromethanePotassium carbonate69[2]
N-(4-hydroxyphenyl)-2-chloroacetamide4-AminophenolDichloromethanePotassium carbonate62[2]
N-(4-cyanophenyl)-2-chloroacetamide4-AminobenzonitrileDichloromethanePotassium carbonate71[2]
N-(3-cyanophenyl)-2-chloroacetamide3-AminobenzonitrileDichloromethanePotassium carbonate68[2]
N-(3-bromophenyl)-2-chloroacetamide3-BromoanilineDichloromethanePotassium carbonate76[2]

Note: The reaction conditions for the synthesis of this compound differ from those of the N-aryl derivatives, which may account for the variance in yields. Generally, N-aryl chloroacetamides are obtained in good to excellent yields.

II. Experimental Protocols

A. Synthesis of this compound[1]

Materials:

  • Chloroacetyl chloride

  • Benzylamine

  • Ice-cold water

  • 95% Ethanol

Procedure:

  • To a solution of aqueous benzylamine, add four equivalents of chloroacetyl chloride dropwise over one hour with stirring.

  • Continue stirring the reaction mixture overnight at room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from 95% ethanol to obtain crystalline this compound.

    • Yield: 40.77%

    • Melting Point: 91-93°C

B. General Procedure for the Synthesis of N-(substituted phenyl)-2-chloroacetamides[2]

Materials:

  • Substituted aniline (56 mmol)

  • Potassium carbonate (66 mmol)

  • Chloroacetyl chloride (33 mmol)

  • Dichloromethane (50 ml)

  • Water (100 ml)

Procedure:

  • In a dry three-necked flask equipped with a reflux condenser, thermometer, and addition funnel, add the corresponding amine (56 mmol) and potassium carbonate (66 mmol) in 50 ml of dichloromethane at room temperature.

  • Add chloroacetyl chloride (33 mmol) dropwise over the course of half an hour.

  • Heat the reaction mixture at reflux for 4 hours.

  • After cooling to room temperature, pour the reaction product into 100 ml of water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from an appropriate solvent.

III. Reactivity and Performance in Synthesis

The primary mode of reactivity for chloroacetamide derivatives is nucleophilic substitution at the α-carbon, displacing the chloride ion. This SN2 reaction is fundamental to their application as synthetic intermediates.

A. Factors Influencing Reactivity

The rate of nucleophilic substitution is influenced by several factors:

  • Nature of the Nucleophile: Stronger nucleophiles lead to faster reaction rates.

  • Steric Hindrance: Bulky substituents on the nitrogen atom or the nucleophile can hinder the backside attack characteristic of an SN2 reaction, thereby decreasing the reaction rate.

  • Electronic Effects: The electronic nature of the substituent on the nitrogen atom can influence the electrophilicity of the α-carbon. Electron-withdrawing groups on an N-aryl substituent can slightly increase the reactivity of the C-Cl bond towards nucleophiles. In contrast, the electron-donating nature of the benzyl group in this compound may slightly decrease its reactivity compared to N-aryl derivatives with electron-withdrawing substituents.

B. Comparative Reactivity: N-Benzyl vs. N-Aryl Chloroacetamides

G cluster_title Comparative Reactivity in SN2 Reactions cluster_factors Influencing Factors NBzA This compound Reactivity Reactivity Trend Sterics Steric Hindrance NBzA->Sterics Less Hindered Electronics Electronic Effects NBzA->Electronics Benzyl group: Slightly electron-donating NArylA N-Aryl-2-chloroacetamide NArylA->Sterics Generally More Hindered NArylA->Electronics Aryl group: Can be electron-donating or withdrawing Conclusion This compound is generally expected to be more reactive in SN2 reactions due to lower steric hindrance compared to many N-aryl derivatives. Sterics->Conclusion Electronics->Conclusion

Caption: Factors influencing the comparative reactivity of N-benzyl and N-aryl chloroacetamides.

IV. Applications in the Synthesis of Biologically Active Molecules

Chloroacetamide derivatives are crucial intermediates in the synthesis of a wide array of biologically active compounds, particularly herbicides and antimicrobial agents.

A. Herbicidal Activity: Mechanism of Action

Chloroacetamide herbicides function by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs).[3][4][5][6][7][8] This is achieved through the covalent modification of a cysteine residue in the active site of VLCFA elongase enzymes.[9]

G cluster_pathway Mechanism of Chloroacetamide Herbicidal Activity Chloroacetamide Chloroacetamide Herbicide Covalent_Bond Covalent Bond Formation (SN2 Reaction) Chloroacetamide->Covalent_Bond VLCFA_Elongase Very-Long-Chain Fatty Acid (VLCFA) Elongase Cysteine Active Site Cysteine VLCFA_Elongase->Cysteine Cysteine->Covalent_Bond Inhibition Inhibition of VLCFA Elongase Covalent_Bond->Inhibition VLCFA_synthesis VLCFA Synthesis Inhibition->VLCFA_synthesis Blocks Membrane_Function Disruption of Membrane and Cuticle Formation VLCFA_synthesis->Membrane_Function Leads to Plant_Death Plant Death Membrane_Function->Plant_Death

Caption: Inhibition of VLCFA synthesis by chloroacetamide herbicides.

B. Antimicrobial Activity

Numerous N-substituted 2-chloroacetamides have demonstrated significant antimicrobial and antifungal properties.[1][2][6][7] The proposed mechanism of action involves the alkylation of essential biomolecules, such as enzymes and proteins, within the microbial cell, leading to the disruption of cellular processes and ultimately cell death. The lipophilicity of the N-substituent plays a crucial role in the compound's ability to penetrate the microbial cell membrane.

V. Conclusion

This compound and its N-aryl counterparts are valuable and versatile intermediates in organic synthesis. While their primary mode of synthesis and reactivity are similar, the nature of the N-substituent can influence reaction yields and the rate of subsequent nucleophilic substitution reactions. This compound, with its less sterically hindered benzyl group, is expected to be a highly reactive alkylating agent. The choice between this compound and other chloroacetamide derivatives will ultimately depend on the specific target molecule and the desired physicochemical properties of the final product. The continued exploration of these derivatives holds significant promise for the development of novel pharmaceuticals and agrochemicals.

References

N-Benzyl-2-chloroacetamide: A Comparative Efficacy Analysis Against Traditional Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of N-Benzyl-2-chloroacetamide and its derivatives with established alkylating agents used in cancer therapy. While direct comparative studies on this compound are limited, this document synthesizes available data on its derivatives and related compounds to offer insights into its potential as an anticancer agent.

Overview of Alkylating Agents

Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by forming covalent bonds with DNA, which disrupts DNA replication and transcription, ultimately leading to cell death. This class of drugs is diverse and includes nitrogen mustards (e.g., cyclophosphamide, melphalan), nitrosoureas, and platinum-based compounds (e.g., cisplatin).

Efficacy of this compound and Its Derivatives

This compound belongs to the chloroacetamide group of compounds, which have demonstrated potential as anticancer agents. Research into its derivatives provides valuable clues to its possible mechanisms and efficacy.

Cytotoxicity Profile

A study on N-Benzyl-2,2,2-trifluoroacetamide , a structurally similar compound, reported an IC50 value of 100 µg/mL in the A549 lung adenocarcinoma cell line[1]. Other research has explored the anticancer potential of various chloroacetamide derivatives, with some showing significant cytotoxic effects against cancer stem cells[2]. For instance, a novel chloroacetamide derivative, UPR1376 , demonstrated potent anti-proliferative activity in FGFR1-amplified lung cancer cell lines[3].

Table 1: Comparative Cytotoxicity (IC50) of this compound Derivative and Other Alkylating Agents

CompoundCell LineIC50 (µM)Reference
N-Benzyl-2,2,2-trifluoroacetamideA549 (Lung Cancer)~544 (equivalent to 100 µg/mL)[1]
CisplatinA549 (Lung Cancer)16.48[4]
CisplatinHepG2 (Liver Cancer)Varies significantly (meta-analysis)[5][6]
CisplatinMCF-7 (Breast Cancer)Varies significantly (meta-analysis)[5]
CisplatinHeLa (Cervical Cancer)Varies significantly (meta-analysis)[5]
CyclophosphamideHepG2 (Liver Cancer)>100 (low sensitivity)[7]
CyclophosphamideMCF-7 (Breast Cancer)>100 (low sensitivity)[7]
MelphalanRPMI-8226 (Multiple Myeloma)8.9[8]
MelphalanHL-60 (Leukemia)3.78[8]
MelphalanTHP-1 (Leukemia)6.26[8]

Note: IC50 values can vary significantly between studies due to different experimental conditions. The IC50 for N-Benzyl-2,2,2-trifluoroacetamide was converted from µg/mL to µM for comparative purposes (Molecular Weight: 183.64 g/mol ).

Potential Mechanisms of Action

The chloroacetamide functional group is a reactive "warhead" that can covalently bind to nucleophilic residues on proteins and nucleic acids. This reactivity is central to its potential anticancer effects.

Inhibition of Signaling Pathways

Studies on chloroacetamide derivatives suggest they may interfere with key cancer-related signaling pathways. For example, the chloroacetamide derivative UPR1376 has been shown to irreversibly inhibit the phosphorylation of Fibroblast Growth Factor Receptor 1 (FGFR1), which in turn downregulates the downstream MAPK and AKT/mTOR signaling pathways[3]. These pathways are crucial for cell proliferation, survival, and angiogenesis.

FGFR1_Signaling_Pathway UPR1376 UPR1376 (Chloroacetamide Derivative) FGFR1 FGFR1 UPR1376->FGFR1 Inhibits Phosphorylation RAS RAS FGFR1->RAS PI3K PI3K FGFR1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: Proposed inhibition of the FGFR1 signaling pathway by a chloroacetamide derivative.

Induction of Apoptosis via Oxidative Stress

Another potential mechanism of action for benzyl-acetamide compounds is the induction of apoptosis through the overgeneration of reactive oxygen species (ROS). A study on N-benzyl-2-nitro-1-imidazole-acetamide (BZN) demonstrated that it increases ROS levels, leading to DNA damage and triggering apoptosis[9]. This suggests that this compound might also exert its cytotoxic effects by inducing overwhelming oxidative stress in cancer cells.

ROS_Apoptosis_Pathway BZN N-benzyl-2-nitro-1- imidazole-acetamide (BZN) ROS Increased ROS BZN->ROS DNA_Damage DNA Damage ROS->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax p53->Bax Upregulates Bcl2 Bcl-2 p53->Bcl2 Downregulates Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Inhibits Caspases Caspase Cascade Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis MTT_Assay_Workflow A Seed Cells (96-well plate) B Treat with Compounds A->B C Incubate B->C D Add MTT Solution C->D E Incubate D->E F Add DMSO E->F G Read Absorbance F->G H Calculate IC50 G->H

References

A Comparative In Vitro Analysis of the Biological Activity of N-Benzyl-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro biological activity of N-Benzyl-2-chloroacetamide, a compound of interest for its potential therapeutic applications. Its performance is evaluated against two established active pharmaceutical ingredients, Lidocaine and Procainamide, which share some structural similarities and offer a basis for contextualizing its potency and mechanisms of action. This document summarizes key experimental data on cytotoxicity and anti-inflammatory effects and provides detailed protocols for the methodologies cited.

Comparative Analysis of Biological Activity

The following sections present a summary of the in vitro biological activities of this compound and its comparators, Lidocaine and Procainamide. The data is compiled from various studies to offer a comparative overview of their cytotoxic and anti-inflammatory potential.

Cytotoxicity Profile

The cytotoxic effects of this compound and the selected alternatives have been evaluated across different human cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency in inhibiting cell viability. A lower IC50 value indicates a higher cytotoxic potential.

CompoundCell LineAssayIC50Citation
N-Benzyl-2,2,2-trifluoroacetamide A549 (Human Lung Carcinoma)MTT100 µg/mL[1]
Lidocaine Not SpecifiedCCK-8613.77 µM[2]
Lidocaine Human Breast Cancer Cell LinesMTTEffective at 1-3 mM[3]
Lidocaine Human Melanoma Cell Lines (A375, Hs294T)Flow CytometryTime and concentration-dependent reduction in viability[4]

Note: Data for this compound is represented by its close structural analog, N-Benzyl-2,2,2-trifluoroacetamide.

Anti-inflammatory and Immunomodulatory Activity

The anti-inflammatory properties of these compounds are critical to their therapeutic potential. These effects are often mediated through the inhibition of key inflammatory pathways and the modulation of cytokine production.

CompoundBiological EffectIn Vitro ModelKey FindingsCitation
Chloroacetamide Derivatives Anti-inflammatoryGeneralInhibition of the NF-κB signaling pathway.[5]
N-(2-hydroxy phenyl) acetamide Anti-inflammatoryAdjuvant-induced arthritic ratsReduction in serum levels of IL-1β and TNF-α.[6]
Lidocaine Inhibition of Cytokine ProductionJurkat T cells, Peripheral Blood T cellsDose-dependent inhibition of IL-2 and TNF-α secretion; reduction of IFN-γ- and TNF-α-producing T cells.[7]
Lidocaine Inhibition of Chemokine SecretionHT-29 and T-84 intestinal epithelial cellsInhibition of spontaneous and TNF-α induced secretion of IL-8 and IP-10.[8]
Lidocaine Inhibition of MMP-9 SecretionNCI-H838 lung adenocarcinoma cellsIC50 of 3.29 x 10-6 M for inhibition of TNFα-induced MMP-9 secretion.[9]
Procainamide ImmunomodulationHuman Peripheral Blood Mononuclear CellsAugments B-cell responses by inhibiting suppressor T-cell activity.[10]
3-Chloroprocainamide Inhibition of TNF-αLPS-induced in miceDose-dependent inhibition of TNF-α.[5]

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

G Hypothesized Anti-inflammatory Signaling Pathway of Chloroacetamides cluster_0 Hypothesized Anti-inflammatory Signaling Pathway of Chloroacetamides cluster_1 Hypothesized Anti-inflammatory Signaling Pathway of Chloroacetamides cluster_2 Hypothesized Anti-inflammatory Signaling Pathway of Chloroacetamides cluster_3 Hypothesized Anti-inflammatory Signaling Pathway of Chloroacetamides cluster_4 Hypothesized Anti-inflammatory Signaling Pathway of Chloroacetamides LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK TNFR->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB (active) NFkB->NFkB_n translocates to nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_n->Cytokines induces transcription COX2 COX-2 NFkB_n->COX2 induces transcription Chloroacetamide N-Benzyl-2- chloroacetamide Chloroacetamide->IKK inhibits

Hypothesized Anti-inflammatory Signaling Pathway

G General Experimental Workflow for In Vitro Bioactivity Screening cluster_0 Preparation cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis prep_cells Cell Seeding in 96-well plates treatment Incubation of Cells with Compounds prep_cells->treatment prep_compounds Preparation of Compound Dilutions prep_compounds->treatment cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity_assay anti_inflammatory_assay Anti-inflammatory Assay (e.g., Griess, ELISA) treatment->anti_inflammatory_assay data_analysis Data Acquisition and Analysis (e.g., IC50 calculation) cytotoxicity_assay->data_analysis anti_inflammatory_assay->data_analysis

Experimental Workflow for Bioactivity Screening

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below to ensure reproducibility and standardization.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11]

Materials:

  • 96-well plates

  • Test compound (this compound or alternatives)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Culture medium

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Griess Assay for Nitric Oxide Production

The Griess assay is used to quantify nitrite, a stable and quantifiable breakdown product of nitric oxide (NO), in cell culture supernatants.

Materials:

  • 96-well plates

  • Cell culture supernatant

  • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • Sodium nitrite standard solution

  • Microplate reader

Protocol:

  • Collect cell culture supernatants from cells treated with the test compound and/or an inflammatory stimulus (e.g., LPS).

  • Add 50 µL of the supernatant to a 96-well plate.

  • Prepare a standard curve using serial dilutions of the sodium nitrite standard solution.

  • Add 50 µL of the Griess Reagent to each well containing supernatant or standard.

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the nitrite concentration in the samples by comparing the absorbance to the standard curve.

COX Inhibitor Screening Assay (Fluorometric)

This assay measures the peroxidase activity of cyclooxygenase (COX) enzymes to screen for potential inhibitors.

Materials:

  • 96-well black opaque plate

  • COX-1 or COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Test compound

  • Known COX inhibitor (e.g., Celecoxib for COX-2)

  • Fluorescence plate reader

Protocol:

  • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Add the test compound at various concentrations to the wells. Include an enzyme control (no inhibitor) and an inhibitor control (known inhibitor).

  • Add the COX enzyme (COX-1 or COX-2) to the wells.

  • Initiate the reaction by adding the Arachidonic Acid substrate.

  • Immediately measure the fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 minutes.

  • Calculate the rate of the reaction (slope of the linear portion of the fluorescence curve).

  • Determine the percentage of inhibition by comparing the reaction rate in the presence of the test compound to the enzyme control.

  • Calculate the IC50 value for the test compound.

References

Structure-activity relationship (SAR) studies of N-Benzyl-2-chloroacetamide analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of N-Benzyl-2-chloroacetamide Analogs

The this compound scaffold is a versatile pharmacophore that has been explored for a variety of therapeutic applications, including antimicrobial, anticancer, and analgesic activities.[1][2] The biological activity of these compounds is highly dependent on the nature and position of substituents on both the benzyl and acetamide moieties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, supported by experimental data and detailed protocols from various studies.

Comparative Analysis of Biological Activities

The biological activities of this compound analogs are significantly influenced by the substituents on the aromatic ring of the benzyl group and modifications to the chloroacetamide side chain.

Antimicrobial Activity

A study on N-(substituted phenyl)-2-chloroacetamides revealed that the antimicrobial potential is closely linked to the electronic and lipophilic properties of the substituents on the phenyl ring.[2] While not direct N-benzyl analogs, the SAR insights from these N-phenyl derivatives are highly relevant.

Table 1: Antimicrobial Activity of N-(substituted phenyl)-2-chloroacetamide Analogs [2]

CompoundSubstituent (Position)MIC (μg/mL) vs. E. coliMIC (μg/mL) vs. S. aureusMIC (μg/mL) vs. MRSAMIC (μg/mL) vs. C. albicans
SP1H>500>500>500>500
SP24-CH₃250125125500
SP34-OCH₃12562.562.5250
SP44-Cl62.531.2531.25125
SP54-Br31.2515.6315.6362.5
SP84-COCH₃500250250>500
SP94-OH>500>500>500>500
SP103-CN250125125500
SP114-CN12562.562.5250

Data extracted from a study on N-(substituted phenyl)-2-chloroacetamides, which provides valuable SAR insights for related N-benzyl analogs.[2]

The results indicate that electron-withdrawing groups, particularly halogens at the 4-position of the phenyl ring, enhance antimicrobial activity. The high lipophilicity of the bromo-substituted analog (SP5) correlated with the highest potency.[2]

Anticancer and Other Activities

The N-acetamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1] Analogs of this compound have been investigated as sigma receptor ligands, cyclo-oxygenase (COX) inhibitors, and anticonvulsant agents.[1] For instance, novel 2-chloro-N,N-diphenylacetamide derivatives have shown analgesic activity, proposed to be mediated through COX inhibition.[1]

Experimental Protocols

Synthesis of N-(substituted phenyl)-2-chloroacetamides[2]

N-(substituted phenyl)-2-chloroacetamides were synthesized by reacting the appropriately substituted aniline with chloroacetyl chloride. The general procedure involves dissolving the substituted aniline in a suitable solvent, followed by the dropwise addition of chloroacetyl chloride at room temperature. The reaction mixture is stirred for several hours, and the resulting product is isolated by precipitation, filtration, and recrystallization.

Antimicrobial Activity Testing[2]

The antimicrobial activity of the synthesized compounds was evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Microbial Strains: Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, methicillin-resistant S. aureus (MRSA) ATCC 33591, and Candida albicans ATCC 10231 were used.[2]

  • Culture Conditions: Bacterial strains were cultured in Luria Bertani (LB) medium, and C. albicans in tryptic soy broth (TSB) overnight at 37°C.[2]

  • Inoculum Preparation: Suspensions were adjusted to the 0.5 McFarland standard, corresponding to approximately 10⁸ CFU/mL.[2]

  • MIC Determination: A serial dilution of the compounds was prepared in 96-well microtiter plates. The wells were inoculated with the microbial suspensions and incubated. The MIC was determined as the lowest concentration of the compound that inhibited visible microbial growth.

Visualizing Structure-Activity Relationships

The relationship between the chemical structure of this compound analogs and their biological activity can be visualized as a systematic workflow.

SAR_Workflow cluster_synthesis Synthesis & Modification cluster_evaluation Biological Evaluation cluster_analysis SAR Analysis cluster_optimization Lead Optimization S1 This compound Scaffold S2 Analog Design (Substitution on Benzyl Ring) S1->S2 S3 Analog Design (Modification of Acetamide Moiety) S1->S3 S4 Chemical Synthesis S2->S4 S3->S4 E1 In vitro Assays (e.g., Antimicrobial, Cytotoxicity) S4->E1 E2 Determination of Potency (e.g., MIC, IC50) E1->E2 A1 Data Compilation E2->A1 A2 Identify Key Structural Features A1->A2 A3 Develop SAR Model (e.g., QSAR) A2->A3 O1 Design of More Potent Analogs A3->O1 O1->S2 O1->S3

Caption: Workflow for SAR studies of this compound analogs.

The general structure of this compound and the key areas for modification to explore the SAR are depicted below.

General_Structure cluster_structure General Structure of this compound Analogs mol R1 R1 Substituents (Benzyl Ring) Benzyl Benzyl Group R1->Benzyl Modifications Here R2 R2 Modifications (Acetamide Moiety) Core N-Benzyl-acetamide Core R2->Core Modifications Here Chloro Cl Core->Chloro Core->Benzyl

Caption: Key modification sites on the this compound scaffold.

Conclusion

The structure-activity relationship of this compound analogs is a rich area of study with significant potential for the development of new therapeutic agents. The available data, primarily from related N-phenyl-2-chloroacetamide derivatives, strongly suggests that the electronic properties and lipophilicity of substituents on the aromatic ring are critical determinants of biological activity, particularly for antimicrobial applications. Further research focusing on a broader range of substituents on the benzyl group and modifications of the acetamide linker will be crucial for elucidating a more comprehensive SAR and for the rational design of potent and selective drug candidates.

References

A Comparative Analysis of Synthesis Methods for N-Benzyl-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing the Synthesis of a Key Chemical Intermediate

N-Benzyl-2-chloroacetamide is a versatile chemical intermediate utilized in the synthesis of a variety of compounds, including pharmaceuticals and herbicides. The efficiency of its production is paramount for cost-effective and sustainable manufacturing processes. This guide provides a comparative analysis of the most common methods for synthesizing this compound, offering a side-by-side look at their performance based on experimental data. Detailed experimental protocols are provided to enable researchers to replicate and adapt these methods for their specific needs.

At a Glance: Comparing Synthesis Methods

The synthesis of this compound is primarily achieved through the acylation of benzylamine with chloroacetyl chloride. The key differences between the common methods lie in the reaction conditions, specifically the choice of solvent and base. This comparison focuses on three prevalent approaches: a conventional method using an organic solvent, the Schotten-Baumann reaction in a two-phase system, and a green chemistry approach utilizing water as the solvent.

Method Solvent Base Typical Yield Reaction Time Key Advantages Key Disadvantages
Conventional Dichloromethane (DCM)Triethylamine (TEA)Good to Excellent2-4 hoursHomogeneous reaction, easy to monitor.Use of volatile and hazardous organic solvents.
Schotten-Baumann Dichloromethane/WaterSodium Hydroxide (NaOH)High2-4 hoursUtilizes an inexpensive and readily available base.Biphasic reaction can sometimes be less efficient.
Green Synthesis WaterNone (or weak base)Moderate[1]Overnight[1]Environmentally friendly, avoids organic solvents.Lower yield and longer reaction time reported in some cases.[1]

Table 1: Comparative Overview of this compound Synthesis Methods

In-Depth Analysis of Synthesis Protocols

Below are detailed experimental protocols for each of the compared methods. These protocols are designed to be a starting point for laboratory synthesis and can be optimized to suit specific equipment and purity requirements.

Method 1: Conventional Synthesis in Dichloromethane

This method represents a standard approach for amide synthesis, employing an organic solvent to dissolve the reactants and a tertiary amine base to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve benzylamine (1 equivalent) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.2 equivalents) to the stirred solution.

  • Acyl Chloride Addition: Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as an ethanol-water mixture.

Method 2: The Schotten-Baumann Reaction

The Schotten-Baumann reaction is a classic method for acylation that utilizes a two-phase system of an organic solvent and an aqueous base.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzylamine (1 equivalent) in dichloromethane.

  • Aqueous Base: In a separate vessel, prepare a 10% aqueous solution of sodium hydroxide.

  • Biphasic Mixture: Add the aqueous sodium hydroxide solution to the flask containing the benzylamine solution and cool the mixture to 0-5 °C in an ice bath with vigorous stirring.

  • Acyl Chloride Addition: Add chloroacetyl chloride (1.1 equivalents) dropwise to the vigorously stirred biphasic mixture.

  • Reaction: Continue stirring at room temperature for 2-4 hours after the addition is complete.

  • Workup: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Recrystallize the crude product from ethanol to yield pure this compound.

Method 3: Green Synthesis in Aqueous Media

This approach prioritizes environmental sustainability by using water as the reaction solvent, thereby avoiding the use of volatile and often hazardous organic solvents.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, prepare an aqueous solution of benzylamine (1 equivalent).

  • Acyl Chloride Addition: Add chloroacetyl chloride (4 equivalents) dropwise to the aqueous amine solution over a period of one hour with stirring at room temperature.[1]

  • Reaction: Leave the solution to stir overnight.[1]

  • Isolation: Isolate the desired product, which precipitates out of the reaction mixture, by pouring the mixture into ice-cold water.[1]

  • Purification: Filter the precipitate, wash it with cold water, and dry it. The product can be further purified by recrystallization from 95% ethanol.[1] A reported yield for this method is 40.77%.[1]

Visualizing the Synthesis Workflow

To better understand the logical flow of the synthesis and purification process, the following diagram illustrates the general workflow applicable to all the described methods.

G General Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification Reactants Benzylamine + Chloroacetyl Chloride Reaction Reaction in appropriate solvent and base Reactants->Reaction Quenching Quenching of Reaction Reaction->Quenching Extraction Extraction (if applicable) Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Crude_Product Crude this compound Concentration->Crude_Product Recrystallization Recrystallization (e.g., from Ethanol/Water) Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

Technique Expected Observations
Melting Point 91-93 °C[1]
¹H NMR Signals corresponding to the benzyl and chloroacetyl protons.
¹³C NMR Resonances for the carbonyl, methylene, and aromatic carbons.
IR Spectroscopy Characteristic peaks for N-H stretching (amide), C=O stretching (amide), and C-Cl stretching.[1]

Table 2: Characterization Data for this compound

Conclusion

The choice of synthesis method for this compound depends on the specific requirements of the researcher or organization, balancing factors such as yield, reaction time, cost, and environmental impact. The conventional and Schotten-Baumann methods generally offer higher yields in a shorter timeframe but involve the use of organic solvents. The green synthesis approach in water provides a more environmentally benign alternative, although potentially at the cost of a lower yield and longer reaction duration. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision and in optimizing their synthetic procedures for this important chemical intermediate.

References

Comparative Analysis of N-Benzyl-2-chloroacetamide and Its Analogs in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of N-Benzyl-2-chloroacetamide and related compounds, with a focus on their potential as antimicrobial agents. Due to the limited publicly available data on the specific cross-reactivity of this compound, this document leverages data from structurally similar compounds to provide insights into its potential activity profile and mechanism of action.

Executive Summary

This compound belongs to the chloroacetamide class of compounds, which are known for their reactivity as covalent modifiers of biological macromolecules. This reactivity underpins their broad spectrum of biological activities, including antifungal, antibacterial, and enzyme-inhibiting properties. This guide summarizes the available quantitative data on the biological performance of this compound analogs, outlines detailed experimental protocols for assessing their activity, and provides visualizations of key concepts.

Comparative Biological Activity

While specific quantitative data for this compound is scarce in the public domain, studies on its close structural analogs provide valuable insights into its potential efficacy. The primary difference in the analogs presented below is the substitution on the acetyl group, which can influence both potency and selectivity.

Antifungal Activity

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness. The following table summarizes the antifungal activity of N-benzyl-2,2,2-trifluoroacetamide, a close analog of this compound, against a panel of fungal pathogens. For comparison, data for 2-chloro-N-phenylacetamide, another relevant chloroacetamide derivative, is also included.

Table 1: Antifungal Activity (MIC, µg/mL) of this compound Analogs

Fungal StrainN-benzyl-2,2,2-trifluoroacetamide[1]2-chloro-N-phenylacetamide[2][3]
Aspergillus flavus15.6216 - 256
Botrytis cinerea31.25Not Reported
Trichophyton mentagrophytes62.5Not Reported
Scopulariopsis sp.62.5Not Reported
Candida albicans62.5128 - 256
Malassezia pachydermatis62.5Not Reported
Candida parapsilosisNot Reported128 - 256
Cytotoxicity

Understanding the cytotoxic profile of a compound is crucial for evaluating its therapeutic potential. The half-maximal inhibitory concentration (IC50) against a cell line indicates the concentration at which the compound inhibits 50% of cell growth.

Table 2: Cytotoxic Activity of N-benzyl-2,2,2-trifluoroacetamide

Cell LineAssay TypeIC50 (µg/mL)Reference
Not SpecifiedCytotoxicity Assay100[1]

Mechanism of Action: Covalent Inhibition

The chloroacetamide moiety is a well-recognized "warhead" in targeted covalent inhibitors. The electrophilic carbon of the chloroacetyl group is susceptible to nucleophilic attack by amino acid residues on proteins, most commonly cysteine. This results in the formation of a stable, irreversible covalent bond, leading to the inactivation of the target protein.

Protein_Cys Protein-SH (Cysteine Residue) Covalent_Adduct Covalently Modified Protein (Inactive) Protein_Cys->Covalent_Adduct NBCA This compound NBCA->Covalent_Adduct Nucleophilic Attack HCl HCl

Caption: Covalent modification of a protein cysteine residue by this compound.

This covalent mechanism suggests that this compound and its analogs may exhibit cross-reactivity with proteins containing reactive cysteine residues. The selectivity of such compounds is determined by the non-covalent interactions between the benzyl and acetamide portions of the molecule and the target protein's binding pocket, which position the chloroacetyl group for optimal reaction with the cysteine.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its analogs.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines M27 for yeasts and M38 for filamentous fungi.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a panel of fungal strains.

Materials:

  • Test compound (e.g., this compound)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a suspension of fungal cells or conidia in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute the suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the wells of a 96-well plate.

  • Inoculation: Add the prepared fungal inoculum to each well containing the diluted compound.

  • Controls: Include wells with inoculum and no compound (growth control), medium only (sterility control), and inoculum with the positive control antifungal.

  • Incubation: Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for filamentous fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.

cluster_prep Preparation cluster_assay Assay Inoculum Fungal Inoculum Preparation Inoculation Inoculation of 96-well Plate Inoculum->Inoculation Compound_Dilution Serial Dilution of Test Compound Compound_Dilution->Inoculation Incubation Incubation (24-72h) Inoculation->Incubation Reading MIC Determination (Visual or Spectrophotometric) Incubation->Reading

Caption: Workflow for Antifungal Susceptibility Testing.

Covalent Enzyme Inhibition Assay

Objective: To determine if a compound acts as a covalent inhibitor of a specific enzyme.

Materials:

  • Purified target enzyme (with a known or suspected reactive cysteine)

  • Test compound

  • Known non-covalent inhibitor (as a control)

  • Enzyme substrate

  • Assay buffer

  • Detection reagent (e.g., for measuring product formation)

  • Dialysis or size-exclusion chromatography equipment

Procedure:

  • Enzyme-Inhibitor Incubation: Incubate the enzyme with the test compound at various concentrations for different time points.

  • Removal of Unbound Inhibitor: After incubation, remove the unbound inhibitor by dialysis or size-exclusion chromatography.

  • Activity Measurement: Measure the residual activity of the enzyme by adding the substrate and monitoring product formation over time.

  • Data Analysis: A time-dependent loss of enzyme activity that is not restored after removal of the unbound compound indicates covalent inhibition.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a compound on a cell line.

Materials:

  • Human cell line (e.g., HEK293, HeLa)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The available data on analogs of this compound suggest that it likely possesses antifungal and cytotoxic properties, mediated by a covalent mechanism of action. The chloroacetamide moiety serves as a reactive group that can irreversibly bind to target proteins, leading to their inactivation.

Further research is required to fully elucidate the cross-reactivity profile of this compound. This should include:

  • Target Identification Studies: Employing techniques such as activity-based protein profiling (ABPP) to identify the specific cellular targets of the compound.

  • Enzyme Inhibition Profiling: Screening the compound against a broad panel of enzymes, particularly those containing reactive cysteine residues, to determine its selectivity.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the therapeutic potential and safety profile of this compound in animal models of fungal infections.

By systematically investigating these aspects, a comprehensive understanding of the therapeutic potential and liabilities of this compound can be achieved, guiding future drug development efforts.

References

Validating the Purity of Synthesized N-Benzyl-2-chloroacetamide: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of N-Benzyl-2-chloroacetamide. We present detailed experimental protocols, comparative data, and visual workflows to assist in selecting the most appropriate method for your analytical needs.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC method is highly effective.

Potential Impurities

The synthesis of this compound typically involves the reaction of benzylamine with chloroacetyl chloride.[1][2] Common impurities may include unreacted starting materials and by-products from side reactions. For this guide, we will consider the following potential impurities:

  • Impurity A: Benzylamine (unreacted starting material)

  • Impurity B: Chloroacetic acid (hydrolysis product of chloroacetyl chloride)

  • Impurity C: N,N'-Dibenzylurea (potential by-product)

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[3]

  • Mobile Phase: Acetonitrile and water (60:40, v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 10 µL.[3]

  • Column Temperature: 30 °C.[3]

  • UV Detection: 220 nm.[3][4]

  • Sample Preparation: Dissolve approximately 10 mg of the synthesized this compound in 10 mL of the mobile phase.

Quantitative Data Summary

The following table summarizes representative data from an HPLC analysis of a synthesized this compound sample. The percentage area of each peak is used to estimate the purity of the main compound.

CompoundRetention Time (min)Peak Area% Area
Impurity B: Chloroacetic acid2.118,0000.6
Impurity A: Benzylamine3.527,0000.9
This compound6.82,910,00097.0
Impurity C: N,N'-Dibenzylurea10.245,0001.5

Experimental Workflow for HPLC Purity Validation

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Synthesized This compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject Sample into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 220 nm Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % Purity Integrate->Calculate

Workflow for HPLC purity validation.

Comparison with Alternative Analytical Techniques

While HPLC is a robust method, other techniques can also be employed for purity determination, each with its own advantages and limitations. The choice of method should be guided by the specific analytical requirements.

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning of analytes between a stationary and a mobile phase.High resolution and sensitivity, suitable for non-volatile and thermally unstable compounds, quantitative.[5]Requires reference standards for identification and quantification, can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection based on their mass-to-charge ratio.[5]High sensitivity and selectivity, provides structural information from mass spectra.[5]Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte.[5]
Quantitative NMR (qNMR) The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[5]Primary analytical method (no need for a reference standard of the analyte), provides structural information, non-destructive.[5]Lower sensitivity than chromatographic methods, requires a pure internal standard, potential for signal overlap in complex mixtures.[5]
Titration Chemical reaction between the analyte and a reagent of known concentration.[1]Simple, inexpensive, and does not require sophisticated instrumentation.[1]Lower sensitivity and selectivity, only applicable to compounds that can undergo a suitable chemical reaction.[1]

Logical Approach to Troubleshooting Analytical Issues

Troubleshooting_Logic Start Analytical Issue (e.g., Poor Peak Shape) CheckSuitability Check System Suitability Start->CheckSuitability ReviewParams Review Method Parameters CheckSuitability->ReviewParams EvalPrep Evaluate Sample Preparation ReviewParams->EvalPrep IsolateProblem Isolate the Problem (e.g., Column, Mobile Phase) EvalPrep->IsolateProblem ImplementAction Implement Corrective Action IsolateProblem->ImplementAction End Problem Resolved ImplementAction->End

A logical approach to troubleshooting.

Conclusion

For the routine purity analysis of synthesized this compound, reversed-phase HPLC provides a reliable and robust method with excellent resolving power for common process-related impurities. However, for orthogonal confirmation of purity or in the absence of a reference standard, qNMR presents a powerful alternative. The selection of the most suitable analytical method should be based on the specific requirements of the analysis, including the nature of the sample, the expected impurities, and the desired level of analytical detail.

References

A Comparative Study on the Anticonvulsant Effects of N-Benzyl-2-chloroacetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticonvulsant properties of N-Benzyl-2-chloroacetamide derivatives, placing their performance in context with other structural analogs and established antiepileptic drugs. The data presented is compiled from preclinical studies, offering insights into the therapeutic potential and structure-activity relationships of this class of compounds.

Quantitative Comparison of Anticonvulsant Efficacy and Neurotoxicity

The anticonvulsant activity of N-Benzyl-2-acetamidopropionamide derivatives, which are structurally related to this compound, has been evaluated in rodent models. The primary measure of efficacy is the median effective dose (ED50) in the maximal electroshock (MES) seizure test, a standard model for generalized tonic-clonic seizures. Neurotoxicity is assessed by the median toxic dose (TD50) in the rotorod test, which measures motor impairment. The protective index (PI), the ratio of TD50 to ED50, provides an estimate of the therapeutic window.

CompoundAnimal ModelAdministrationMES ED50 (mg/kg)Rotorod TD50 (mg/kg)Protective Index (PI)
(R,S)-N-Benzyl-2-acetamido-3-chloropropionamide Mousei.p.>30Not ReportedNot Reported
(R)-N-Benzyl-2-acetamido-3-methoxypropionamide (Lacosamide)Mousei.p.4.5[1]>40>8.9
(R,S)-N-Benzyl-2-acetamido-3-methoxypropionamideMousei.p.8.3[1]Not ReportedNot Reported
(R,S)-N-Benzyl-2-acetamido-3-ethoxypropionamideMousei.p.17.3[1]Not ReportedNot Reported
Phenytoin (Standard AED)Mousei.p.6.5[1]~40-70~6.2-10.8
Phenytoin (Standard AED)Ratp.o.23[1]Not ReportedNot Reported

Data for (R,S)-N-Benzyl-2-acetamido-3-chloropropionamide is based on the findings of Choi, Stables, and Kohn (1996), which indicated an ED50 of greater than 30 mg/kg in the MES test in mice via intraperitoneal administration. Detailed neurotoxicity data for this specific chloro-derivative was not provided in the primary literature reviewed.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data table.

Maximal Electroshock (MES) Seizure Test

Objective: To evaluate the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation, indicative of efficacy against generalized tonic-clonic seizures.

Procedure:

  • Animal Model: Adult male rodents (mice or rats) are used.

  • Drug Administration: The test compound or vehicle control is administered via a specified route (e.g., intraperitoneal, i.p., or oral, p.o.) at various doses to different groups of animals.

  • Seizure Induction: At the time of predicted peak drug effect, a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

  • Observation: Animals are observed for the presence or absence of a tonic hindlimb extension lasting for at least 3 seconds. The absence of this tonic extension is considered a protective effect.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using statistical methods such as probit analysis.

Rotorod Test for Neurotoxicity

Objective: To assess the potential for a compound to cause motor impairment, a common side effect of central nervous system-acting drugs.

Procedure:

  • Animal Model: The same strain and sex of rodents used in the efficacy studies are typically employed.

  • Training: Animals are trained to walk on a rotating rod (rotarod) at a constant speed (e.g., 5-10 rpm) for a set duration (e.g., 1-2 minutes).

  • Drug Administration: The test compound or vehicle is administered to the trained animals.

  • Testing: At predetermined time intervals after drug administration, the animals are placed back on the rotating rod.

  • Observation: The latency to fall off the rod is recorded. An animal is considered to have failed the test if it falls off multiple times within a specified period or is unable to remain on the rod for a minimum duration.

  • Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals exhibit motor impairment, is calculated.

Proposed Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The anticonvulsant activity of N-benzylacetamide derivatives is believed to be primarily mediated through the modulation of voltage-gated sodium channels (VGSCs). The potent analog, Lacosamide ((R)-N-benzyl-2-acetamido-3-methoxypropionamide), has been shown to selectively enhance the slow inactivation of these channels.[2][3][4] This mechanism is distinct from many other antiepileptic drugs that primarily affect the fast inactivation of VGSCs.

Slow inactivation is a process where sodium channels enter a non-conducting state during prolonged or repetitive neuronal firing. By enhancing this process, N-benzylacetamide derivatives can selectively reduce the excitability of neurons that are firing excessively, as is the case during a seizure, with less effect on normal neuronal activity. This targeted action may contribute to a favorable side-effect profile.

While the primary mechanism is thought to involve VGSCs, some studies have suggested a potential interaction of lacosamide with the collapsin response mediator protein 2 (CRMP2), a protein involved in neuronal differentiation and axonal outgrowth.[5][6][7] However, the significance of this interaction in the anticonvulsant effect remains a subject of ongoing research.

Below are diagrams illustrating the experimental workflow for anticonvulsant drug screening and the proposed mechanism of action.

G cluster_0 Preclinical Screening Workflow A Compound Synthesis (this compound derivatives) B Acute Anticonvulsant Screening (MES Test) A->B C Neurotoxicity Assessment (Rotorod Test) B->C D Determination of ED50 and TD50 C->D E Calculation of Protective Index (PI) D->E F Lead Compound Identification E->F

Experimental workflow for anticonvulsant drug screening.

G cluster_0 Proposed Mechanism of Action VGSC Voltage-Gated Sodium Channel SlowInactivation Enhanced Slow Inactivation VGSC->SlowInactivation Promotes Neuron Neuron NBCA This compound Derivative NBCA->VGSC Binds to Seizure Seizure Activity ReducedExcitability Reduced Neuronal Excitability SlowInactivation->ReducedExcitability AnticonvulsantEffect Anticonvulsant Effect ReducedExcitability->AnticonvulsantEffect AnticonvulsantEffect->Seizure Suppresses

Proposed mechanism of this compound derivatives.

References

Benchmarking N-Benzyl-2-chloroacetamide: A Comparative Guide to its Performance in N-Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of an appropriate alkylating agent is a critical decision that profoundly influences reaction efficiency, selectivity, and overall yield. N-Benzyl-2-chloroacetamide has emerged as a versatile reagent for the introduction of a benzyl group, particularly in the synthesis of nitrogen-containing heterocycles. This guide provides an objective comparison of its performance against other common alkylating agents, supported by available experimental data, to assist researchers in making informed decisions for their synthetic strategies.

I. Performance in the Synthesis of N-Substituted Piperazines

A significant application of this compound is in the synthesis of 2-[4-(aryl substituted) piperazin-1-yl]-N-benzylacetamides, a scaffold present in various biologically active molecules. The reaction involves the N-alkylation of an aryl-substituted piperazine with this compound.

Table 1: Performance of this compound in the Synthesis of 2-[4-(aryl)piperazin-1-yl]-N-benzylacetamides

Aryl Piperazine ReactantReaction ConditionsYield (%)Reference
1-(2-Chlorophenyl)piperazineAcetonitrile, K₂CO₃, KI56[1]
1-PhenylpiperazineAcetonitrile, K₂CO₃, KINot Specified[1]
1-(4-Methoxyphenyl)piperazineAcetonitrile, K₂CO₃, KI37[1]

While direct comparative studies are limited, the yields obtained with this compound can be contextualized by examining alternative routes to N-benzylated piperazines. For instance, the reaction of piperazine with benzyl chloride is a common method. However, this reaction often leads to a mixture of mono- and di-substituted products, with yields of the mono-substituted product typically in the range of 60-70% under optimized conditions that often require a large excess of piperazine.[2] The use of this compound offers a pathway to more complex piperazine derivatives in moderate to good yields.

II. Comparison with Other Haloacetamides and Benzylating Agents

The reactivity of this compound is intrinsically linked to the nature of the halogen leaving group and the electrophilicity of the alpha-carbon. In the broader context of haloacetamides, a general reactivity trend is observed.

Relative Reactivity of Haloacetamides:

Iodoacetamide > Bromoacetamide > Chloroacetamide

This trend is based on the leaving group ability of the halide ion (I⁻ > Br⁻ > Cl⁻). Studies in the field of proteomics have shown that iodoacetamide is a more potent alkylating agent than chloroacetamide for cysteine residues in proteins.[3][4] While this provides a general indication of reactivity, it's important to note that chloroacetamide exhibits reduced off-target alkylation, suggesting a potentially higher selectivity in certain contexts.[3]

When compared to a more traditional benzylating agent like benzyl bromide, this compound offers a different reactivity profile. Benzyl bromide is a highly reactive reagent often employed for the benzylation of a wide range of nucleophiles. However, its high reactivity can sometimes lead to over-alkylation and side reactions. The amide functionality in this compound modulates the reactivity of the benzylic position, potentially offering a more controlled and selective benzylation in certain applications.

III. Experimental Protocols

A. General Protocol for the Synthesis of 2-[4-(Aryl)piperazin-1-yl]-N-benzylacetamides

This protocol is adapted from the synthesis of 2-[4-(aryl substituted) piperazin-1-yl] N, N-diphenylacetamides.[1][5]

Materials:

  • This compound

  • Appropriate aryl-substituted piperazine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Potassium Iodide (KI)

  • Anhydrous Acetonitrile

Procedure:

  • To a solution of the appropriate aryl-substituted piperazine in anhydrous acetonitrile, add anhydrous potassium carbonate and a catalytic amount of potassium iodide.

  • Add this compound to the mixture.

  • Reflux the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired 2-[4-(aryl)piperazin-1-yl]-N-benzylacetamide.

B. General Protocol for Mono-N-alkylation of Piperazine using an Alkyl Halide (for comparison)

This protocol describes a general procedure for achieving mono-alkylation of piperazine.[6][7]

Materials:

  • Piperazine (large excess)

  • Alkyl halide (e.g., Benzyl bromide)

  • Suitable solvent (e.g., Ethanol, Pyridine)

  • Base (e.g., K₂CO₃, optional depending on the method)

Procedure:

  • Dissolve a large excess of piperazine (e.g., 4-10 equivalents) in a suitable solvent.

  • Slowly add the alkyl halide (1 equivalent) to the piperazine solution with stirring.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction mixture and remove the excess piperazine and any formed salts. This can be achieved by filtration and/or acid-base extraction.

  • Purify the crude product by distillation or column chromatography.

IV. Signaling Pathways and Workflow Diagrams

To visualize the logical flow of the synthetic processes discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis of 2-[4-(Aryl)piperazin-1-yl]-N-benzylacetamides reagents This compound + Aryl Piperazine + K2CO3, KI reaction Reaction in Acetonitrile (Reflux) reagents->reaction 1 workup Work-up (Filtration, Concentration) reaction->workup 2 purification Purification (Chromatography/ Recrystallization) workup->purification 3 product Final Product purification->product 4

Caption: Workflow for the synthesis of N-substituted piperazines using this compound.

comparison_logic cluster_reactivity Comparative Reactivity cluster_selectivity Comparative Selectivity iodo Iodoacetamide bromo Bromoacetamide iodo->bromo More Reactive chloro N-Benzyl-2- chloroacetamide bromo->chloro More Reactive benzyl_bromide Benzyl Bromide nbca N-Benzyl-2- chloroacetamide nbca->benzyl_bromide Potentially More Selective

Caption: Logical relationship of reactivity and selectivity among different alkylating agents.

V. Conclusion

This compound serves as a valuable reagent for N-alkylation, particularly in the synthesis of complex piperazine derivatives. While it may exhibit lower raw reactivity compared to its iodo- and bromo-acetamide counterparts, this can translate to enhanced selectivity and fewer side reactions in certain applications. When compared to highly reactive benzylating agents like benzyl bromide, this compound offers a more moderate reactivity profile that can be advantageous for achieving controlled mono-alkylation of substrates with multiple reactive sites. The choice of alkylating agent will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, desired selectivity, and reaction conditions. This guide provides a foundational understanding to aid researchers in navigating these choices for successful synthetic outcomes.

References

Safety Operating Guide

Proper Disposal of N-Benzyl-2-chloroacetamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and preventing environmental contamination. N-Benzyl-2-chloroacetamide, a halogenated organic compound, requires specific procedures for its proper disposal. This guide provides essential, step-by-step instructions for the safe handling and disposal of this substance, in line with established safety protocols.

I. Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care in a well-ventilated area.[1] Always wear the necessary Personal Protective Equipment (PPE) to avoid personal contact, including inhalation and skin contact.[1]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields or goggles are essential to protect against splashes and dust.[2][3]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat or long-sleeved clothing, and an apron should be worn.[2][4]

  • Respiratory Protection: In cases of dust generation, an effective dust mask or respirator is necessary.[1][2]

II. Chemical and Physical Properties

Understanding the properties of this compound is fundamental to its safe handling.

PropertyValue
Molecular Formula C₉H₁₀ClNO[5]
Molecular Weight 183.63 g/mol [5]
Appearance White to pale yellow crystalline powder[2]
Melting Point 93-96 °C[6]

III. Step-by-Step Disposal Protocol

As a chlorinated organic compound, this compound must be treated as halogenated organic waste.[4] It should not be mixed with non-halogenated waste streams.

Experimental Protocol for Disposal:

  • Waste Segregation: All waste containing this compound, including contaminated items like gloves, absorbent paper, and weighing boats, must be collected in a designated and clearly labeled hazardous waste container for "Halogenated Organic Waste".[4]

  • Container Requirements: The waste container must be leak-proof, sealable, and made of a compatible material.[4] Ensure the container is kept tightly closed when not in use.[1][3]

  • Spill Management:

    • Minor Spills: For small spills, use an inert absorbent material such as vermiculite or sand to contain the substance.[4] Carefully sweep or vacuum the material and place it into the designated hazardous waste container.[1] Avoid generating dust during cleanup.[1][2]

    • Major Spills: In the event of a larger spill, evacuate the area and alert emergency services.[1]

  • Final Disposal: Once the waste container is ready for disposal (typically when it is about 75% full), it must be sent to an approved and authorized hazardous or special waste collection point.[1][3][7] Follow all local, state, and federal regulations for hazardous waste disposal.[2][3]

  • Documentation: Complete all necessary waste disposal paperwork, accurately detailing the contents of the container.[4]

IV. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into 'Halogenated Organic Waste' Container ppe->segregate spill_check Is there a spill? segregate->spill_check minor_spill Contain with Inert Absorbent (e.g., Vermiculite) spill_check->minor_spill Yes store Store Waste Container Securely (Tightly Closed) spill_check->store No collect_spill Collect Spill Residue into Waste Container minor_spill->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate decontaminate->store full_check Is Container >75% Full? store->full_check full_check->store No paperwork Complete Hazardous Waste Disposal Paperwork full_check->paperwork Yes dispose Arrange for Pickup by Authorized Waste Disposal Service paperwork->dispose end End: Proper Disposal Complete dispose->end

Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.